molecular formula C8H5F4N B093690 4,5,6,7-Tetrafluoroindoline CAS No. 19282-55-4

4,5,6,7-Tetrafluoroindoline

Cat. No.: B093690
CAS No.: 19282-55-4
M. Wt: 191.13 g/mol
InChI Key: FKFHHGCNFRFAHP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoroindoline is a chemical compound with the CAS Registry Number 19282-55-4 . It has the molecular formula C8H5F4N and a molecular weight of 191.13 g/mol . As a fluorinated indoline derivative, it shares a core structural similarity with a class of pyrrolocyclohexanones, specifically 4,5,6,7-tetrahydroindol-4-ones, which are recognized as important motifs in medicinal chemistry . These related structures are found in various pharmacological agents and are valuable intermediates for synthesizing complex polyheterocyclic structures with potential applications in drug discovery and optoelectronics . For example, such scaffolds are present in an FDA-approved antipsychotic and have been investigated as potent inhibitors for cancer treatment . The specific applications and research value of this compound itself are areas for further investigation by the scientific community. This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrafluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFHHGCNFRFAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447636
Record name 4,5,6,7-Tetrafluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19282-55-4
Record name 4,5,6,7-Tetrafluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of polyfluorinated indolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Polyfluorinated Indolines

Executive Summary

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine into this privileged structure—a process known as fluorination—has become a pivotal strategy for optimizing drug-like properties. This guide offers a detailed exploration of the profound effects of polyfluorination on the core physicochemical properties of indolines, including lipophilicity, acidity (pKa), aqueous solubility, and metabolic stability. By elucidating the underlying mechanisms and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the power of fluorine in modern drug design. We delve into the nuanced, often counterintuitive, impact of fluorine on these parameters and present a framework for the rational design and evaluation of next-generation polyfluorinated indoline-based therapeutics.

Introduction: The Strategic Imperative of Fluorine in Indoline Scaffolds

The indoline moiety is a saturated bicyclic aromatic amine that is prevalent in a wide array of biologically active compounds. Its structural rigidity and synthetic tractability make it an attractive starting point for drug discovery campaigns. However, parent indolines often suffer from suboptimal pharmacokinetic profiles, particularly rapid metabolism.[1]

Fluorination is a powerful tool used to address these limitations. The introduction of one or more fluorine atoms can dramatically alter a molecule's electronic landscape, conformation, and metabolic fate.[2] Key to these modifications is the unique nature of the fluorine atom: it is the most electronegative element, yet it is relatively small (similar in size to a hydrogen atom), and the carbon-fluorine (C-F) bond is exceptionally strong. This combination of properties allows fluorine to serve as a bioisostere for hydrogen, but with profound consequences for a molecule's physicochemical profile. This guide dissects these consequences, providing the causal insights necessary for predictive and successful drug design.

Lipophilicity (logP/logD): A Complex Balance

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[2] It is typically expressed as the logarithm of the partition coefficient (logP) for neutral species or the distribution coefficient (logD) at a specific pH.

The Dichotomous Impact of Fluorination

The effect of fluorinating an indoline is not a simple increase in lipophilicity. It is a context-dependent interplay of opposing factors.[3]

  • Increased Hydrophobicity: The replacement of C-H bonds with C-F bonds generally increases the nonpolar surface area of the molecule, which tends to increase lipophilicity.

  • Increased Polarity: The high electronegativity of fluorine creates strong C-F dipoles. In polyfluorinated systems, the cumulative effect of these dipoles can significantly increase the overall molecular polarity, which can, counterintuitively, decrease lipophilicity.[3]

The final logD value depends on the number and position of fluorine atoms. For instance, a single fluorine atom on the aromatic ring may modestly increase logP. However, extensive fluorination, particularly on an alkyl substituent, can lead to a decrease in lipophilicity due to the powerful inductive effects and increased polarity. This dual nature allows for fine-tuning of a molecule's lipophilicity to optimize its pharmacokinetic profile.[3][4]

Quantitative Data: Illustrative Comparison

The following table provides an illustrative comparison of how logP values might change with increasing fluorination on an indoline scaffold, based on general principles observed in fluorinated aromatics.

CompoundStructurePredicted logPRationale
IndolineC₈H₉N1.8Baseline lipophilicity.
5-FluoroindolineC₈H₈FN2.1Single fluorine substitution generally increases nonpolar surface area, slightly increasing logP.
4,5,6,7-TetrafluoroindolineC₈H₅F₄N2.5Increased fluorination enhances hydrophobic character.
1-(Trifluoromethyl)indolineC₉H₈F₃N2.9The CF₃ group is a classic lipophilic moiety.
Experimental Protocol: logP Determination by HPLC

A reliable method for estimating logP is through reverse-phase high-performance liquid chromatography (HPLC), by correlating a compound's retention time with that of known standards.

Methodology:

  • Standard Preparation: Prepare stock solutions (e.g., 10 mM in DMSO) of a set of standard compounds with well-documented logP values that span a relevant range (e.g., -1 to 5).

  • Test Compound Preparation: Prepare a stock solution of the polyfluorinated indoline at the same concentration.

  • HPLC System Setup:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set to an appropriate wavelength for the compounds.

  • Calibration Curve Generation: Inject each standard compound and record its retention time (tᵣ). Plot the known logP values of the standards against their respective retention times to generate a linear calibration curve.

  • Sample Analysis: Inject the polyfluorinated indoline test compound and record its retention time under the identical HPLC conditions.

  • logP Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its estimated logP value.[4]

Visualization: HPLC-based logP Determination Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation standards Prepare Standards (Known logP) inject_std Inject Standards & Record Retention Times (tR) standards->inject_std test_cmpd Prepare Test Indoline inject_test Inject Test Indoline & Record Retention Time (tR) test_cmpd->inject_test calibrate Plot logP vs. tR (Generate Calibration Curve) inject_std->calibrate interpolate Interpolate Test tR to Find logP inject_test->interpolate calibrate->interpolate result result interpolate->result Estimated logP

Caption: Workflow for estimating logP using reverse-phase HPLC.

Acidity and Basicity (pKa): The Inductive Effect of Fluorine

The pKa value dictates the ionization state of a compound at a given pH, which profoundly influences its solubility, permeability, and target binding. For indoline, the key ionizable center is the nitrogen atom, which is basic. The relevant value is the pKa of its conjugate acid (pKaH).

Mechanism: Attenuation of Basicity

Polyfluorination of the aromatic ring has a strong and predictable effect on the basicity of the indoline nitrogen.

  • Inductive Electron Withdrawal: Fluorine is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I effect).

  • Reduced Nitrogen Electron Density: When fluorine atoms are attached to the benzene ring of the indoline, they pull electron density away from the nitrogen atom.

  • Destabilization of the Conjugate Acid: This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton. Consequently, the resulting conjugate acid is less stable (more acidic), leading to a lower pKaH value .[5][6]

In essence, fluorinating the aromatic ring makes the indoline nitrogen a significantly weaker base.

Quantitative Data: Illustrative Comparison
CompoundPredicted pKaHRationale
Indoline~5.0The nitrogen is a moderately weak base.
5-Fluoroindoline~4.2A single fluorine atom inductively withdraws electron density, reducing basicity.
This compound~2.5The cumulative inductive effect of four fluorine atoms drastically reduces the nitrogen's basicity.
Experimental Protocol: pKa Determination by ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR provides a highly accurate method for pKa determination, as the chemical shift of the fluorine atom is often sensitive to the ionization state of a nearby functional group.[6][7]

Methodology:

  • Sample Preparation: Prepare a series of buffered aqueous solutions (e.g., using phosphate, citrate, or borate buffers) spanning a pH range of at least 3-4 units around the estimated pKa.

  • Dissolution: Dissolve a small, constant amount of the polyfluorinated indoline in each buffered solution. An exact concentration is not required, a key advantage of this method.[7]

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

  • Data Analysis:

    • Record the ¹⁹F chemical shift (δ) at each pH.

    • Identify the chemical shifts corresponding to the fully protonated (δ_HA) and fully deprotonated (δ_A⁻) states from the spectra at the lowest and highest pH values, respectively.

  • pKa Calculation: Plot the observed chemical shift (δ) against the pH of the solution. Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The pH at the inflection point of the curve is the pKa.[6]

Visualization: Impact of Fluorination on Indoline Basicity

G Fluorine's inductive effect reduces nitrogen basicity. cluster_indoline Indoline (Higher pKaH) cluster_fluoroindoline Polyfluoroindoline (Lower pKaH) Indoline Indoline_N N lone pair (More available) Indoline->Indoline_N Higher electron density Protonation_Indoline Readily Protonated Indoline_N->Protonation_Indoline Fluoroindoline Fluoroindoline_N N lone pair (Less available) Fluoroindoline->Fluoroindoline_N Lower electron density (Inductive Withdrawal) Protonation_Fluoro Less Readily Protonated Fluoroindoline_N->Protonation_Fluoro

Caption: Fluorine atoms pull electron density from the nitrogen, lowering its basicity.

Aqueous Solubility

Aqueous solubility is a prerequisite for oral absorption and intravenous administration. The effect of fluorination on solubility is complex, arising from a trade-off between changes in lipophilicity and crystal lattice energy.

Governing Factors
  • Lipophilicity: As discussed, fluorination often increases lipophilicity, which typically leads to a decrease in aqueous solubility.[8]

  • Crystal Packing: The introduction of fluorine can alter intermolecular interactions (e.g., dipole-dipole, C-F···H-C hydrogen bonds), which can either strengthen or weaken the crystal lattice. A stronger, more stable crystal lattice requires more energy to break apart, resulting in lower solubility.

  • pH-Dependence: For an ionizable compound like indoline, solubility is highly dependent on pH.[8] Since polyfluorination lowers the pKaH, the compound will be protonated (and likely more soluble as the salt form) only at a much lower pH compared to its non-fluorinated parent.

Generally, polyfluorination of the aromatic core is expected to decrease the intrinsic solubility of the neutral form.

Experimental Protocol: Kinetic Solubility Assay

A high-throughput kinetic solubility assay using DMSO stock solutions is a standard method in early drug discovery.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the polyfluorinated indoline in 100% DMSO (e.g., 20 mM).

  • Compound Addition: Dispense a small volume of the DMSO stock solution into a series of wells on a microplate (e.g., 2 µL).

  • Precipitation Induction: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well (e.g., 198 µL) and shake vigorously for 1-2 hours. This rapid addition causes less soluble compounds to precipitate out of solution.

  • Equilibration & Separation: Allow the plate to equilibrate. Separate the undissolved solid from the saturated solution, typically by filtration using a filter plate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing it against a calibration curve prepared by diluting the DMSO stock in an analysis solvent (e.g., acetonitrile/water).

  • Solubility Value: The measured concentration is reported as the kinetic solubility in that buffer.

Visualization: Kinetic Solubility Assay Workflow

G start Start with DMSO Stock Solution dispense Dispense into Microplate Well start->dispense add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer shake Shake to Induce Precipitation add_buffer->shake filtrate Filter to Remove Precipitate shake->filtrate quantify Quantify Solute in Filtrate via LC-MS filtrate->quantify end Kinetic Solubility quantify->end

Caption: A generalized workflow for a kinetic solubility assay.

Metabolic Stability

Enhancing metabolic stability is one of the most common and successful applications of fluorination in drug design.[9] Indolines can be susceptible to metabolic oxidation, particularly dehydrogenation to the corresponding indole, which can then be further metabolized.[1]

Mechanism: Metabolic Blocking

The primary mechanism by which fluorine improves metabolic stability is "metabolic blocking."

  • Strong C-F Bond: The carbon-fluorine bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical carbon-hydrogen bond (~99 kcal/mol).

  • Resistance to Oxidation: Key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP450) superfamily, often initiate metabolism by abstracting a hydrogen atom or hydroxylating a C-H bond.[9][10] The high strength of the C-F bond makes it highly resistant to this enzymatic cleavage.[11]

  • Blocking Metabolic Hotspots: By strategically replacing a hydrogen atom at a known "metabolic hotspot" with a fluorine atom, that site of metabolic attack is effectively blocked. This forces metabolism to occur at a slower rate at alternative sites, or not at all, thereby increasing the compound's half-life and bioavailability.[9]

Quantitative Data: Illustrative Comparison

The following table shows representative data from an in vitro liver microsome stability assay.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)Rationale
Indoline Derivative1546.2A metabolically labile C-H bond on the ring is a site for rapid oxidation.
Fluorinated Analog> 120< 5.8The C-H bond is replaced with a stable C-F bond, blocking metabolism at that site.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH regenerating system (cofactor solution containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Incubation Mixture: In a microplate, combine the buffer, microsomes, and the polyfluorinated indoline test compound (typically at a final concentration of 1 µM). Include a positive control (a rapidly metabolized compound) and a negative control (without NADPH).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in respective wells by adding a "stop solution" (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k.[9]

Visualization: Metabolic Blocking and Assay Workflow

G Start Polyfluorinated o-Iodoaniline Coupling Sonogashira Coupling (Pd/Cu catalyst) Start->Coupling Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Coupling Intermediate Polyfluorinated 2-Alkynylaniline Coupling->Intermediate Cyclization Intramolecular Cyclization (e.g., KOH) Intermediate->Cyclization Indole Polyfluorinated Indole Cyclization->Indole Reduction Reduction (e.g., H₂, Pd/C) Indole->Reduction Product Polyfluorinated Indoline Reduction->Product

References

1H and 19F NMR spectroscopic data of 4,5,6,7-Tetrafluoroindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 4,5,6,7-Tetrafluoroindoline

Executive Summary

Introduction

The Scientific Imperative for Fluorinated Indolines

The incorporation of fluorine into organic scaffolds, particularly heterocyclic systems like indoline, is a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity—make fluorinated molecules highly valuable.[1][4] this compound, with its densely fluorinated benzene ring fused to a saturated nitrogen-containing ring, represents a versatile building block for creating complex chemical architectures with potentially novel biological activities or material properties.[2][3]

NMR Spectroscopy: The Definitive Characterization Tool

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules. For fluorinated compounds, the synergy between proton (¹H) and fluorine-19 (¹⁹F) NMR is particularly powerful.

  • ¹H NMR provides critical information about the number, connectivity, and chemical environment of protons within the molecule.

  • ¹⁹F NMR offers exceptional advantages due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity.[5] Furthermore, its vast chemical shift dispersion (~800 ppm) provides exquisite resolution, making it a sensitive probe for subtle changes in the molecular environment.[5][6][7][8] The analysis of both ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants is instrumental in confirming the precise substitution pattern.

Molecular Structure of this compound

The structural analysis that follows is based on the molecule depicted below, with standardized numbering for clarity in spectral assignments.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show three main groups of signals corresponding to the N-H proton and the four methylene protons at the C2 and C3 positions. The electron-withdrawing nature of the tetrafluorinated ring will influence the chemical shifts of the adjacent protons.

Theoretical Chemical Shifts (δ)
  • N-H Proton: The N-H proton signal is expected to appear as a broad singlet, typically in the range of 3.5-5.0 ppm. Its exact position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9][10]

  • C2-H₂ Protons: These protons are adjacent to the nitrogen atom. Their signal is predicted to be a triplet around 3.5-4.0 ppm.

  • C3-H₂ Protons: These protons are adjacent to the aromatic ring and will be deshielded by its influence. Their signal is expected to appear as a triplet around 3.0-3.5 ppm.

Predicted Spin-Spin Coupling (J)

The multiplicity of each signal is governed by spin-spin coupling with neighboring protons and fluorine atoms.

  • Vicinal H-H Coupling (³JHH): The protons on C2 and C3 are vicinal and will couple to each other. This coupling is expected to be in the range of 6-8 Hz, leading to the predicted triplet-of-triplets pattern for both the C2-H₂ and C3-H₂ signals.[11]

  • H-F Coupling (JHF): Long-range coupling between protons and fluorine atoms is a key feature.

    • The C3-H₂ protons are four bonds away from the F4 fluorine atom. A ⁴JHF coupling of approximately 1-3 Hz is expected, which would further split the C3-H₂ triplet into a more complex multiplet (a triplet of doublets or a more complex pattern if couplings to other fluorines are resolved).

    • The N-H proton may exhibit a through-space or long-range bond coupling to the F7 fluorine, which could add complexity to its signal if exchange is slow.

Data Summary: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N-H3.5 - 5.0br sN/A (often exchange-broadened)
C2-H₂ (2H)3.5 - 4.0t³JHH ≈ 6-8
C3-H₂ (2H)3.0 - 3.5t d³JHH ≈ 6-8, ⁴JHF ≈ 1-3

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is expected to be highly informative, with four distinct signals for each of the chemically non-equivalent fluorine atoms. The signals will be complex multiplets due to extensive ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.

Theoretical Chemical Shifts (δ)

The chemical shifts of fluorine atoms on a benzene ring are well-documented.[4][12][13] For this compound, we predict the following approximate ranges, referenced to CFCl₃ at 0 ppm.

  • F4 & F7: These fluorines are ortho to the fused, electron-donating indoline ring. They are expected to be the most shielded and appear furthest upfield, likely in the -140 to -145 ppm range.

  • F5 & F6: These fluorines are meta to the fusion point and will be less shielded, appearing further downfield, likely in the -155 to -165 ppm range.

Predicted Spin-Spin Coupling (J)

The multiplicity of each fluorine signal will be a complex pattern arising from couplings to all other fluorine nuclei and nearby protons.[5]

  • Ortho F-F Coupling (³JFF): This is the largest F-F coupling, typically 18-22 Hz. It will occur between F4-F5, F5-F6, and F6-F7.

  • Meta F-F Coupling (⁴JFF): This coupling is smaller, around 1-5 Hz, and will occur between F4-F6 and F5-F7.

  • Para F-F Coupling (⁵JFF): This is the smallest F-F coupling, typically 6-10 Hz, occurring between F4-F7.

  • F-H Coupling (JFH): As mentioned, the F4 nucleus will couple with the C3-H₂ protons (⁴JFH ≈ 1-3 Hz), which will be observable in the ¹⁹F spectrum as a splitting of the F4 signal.

Each fluorine signal is therefore predicted to be a complex multiplet, likely a doublet of doublet of doublets, further complicated by smaller meta couplings.

Data Summary: Predicted ¹⁹F NMR Data
Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Predicted Coupling Constants (J, Hz)
F4-140 to -145dddm³JF4-F5 ≈ 20, ⁵JF4-F7 ≈ 8, ⁴JF4-F6 ≈ 3, ⁴JF4-H3 ≈ 2
F5-155 to -165dddm³JF5-F4 ≈ 20, ³JF5-F6 ≈ 20, ⁴JF5-F7 ≈ 3
F6-155 to -165dddm³JF6-F5 ≈ 20, ³JF6-F7 ≈ 20, ⁴JF6-F4 ≈ 3
F7-140 to -145dddm³JF7-F6 ≈ 20, ⁵JF7-F4 ≈ 8, ⁴JF7-F5 ≈ 3

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols are recommended.

Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for its low viscosity and ability to dissolve many organic compounds.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: Add a small amount of an internal standard. For ¹H NMR, tetramethylsilane (TMS) is the universal standard (δ 0.00 ppm). For ¹⁹F NMR, no universal standard exists, but CFCl₃ (δ 0.00 ppm) can be used as an external reference, or a secondary standard like trifluorotoluene (δ -63.72 ppm) can be co-dissolved.[12][13]

  • Transfer: Vortex the sample until fully dissolved. Transfer the solution to a clean, 5 mm NMR tube.

  • Quality Check: Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.

¹H NMR Data Acquisition Protocol
  • Instrument Setup: Tune and shim the spectrometer for the specific sample to ensure optimal magnetic field homogeneity.

  • Experiment Selection: Use a standard 1D proton pulse sequence (e.g., 'zg30' on Bruker systems).[14]

  • Parameter Setting:

    • Spectral Width (SW): Set to ~16 ppm, centered around 6 ppm.

    • Transmitter Frequency Offset (O1P): Center on the spectral region of interest.

    • Acquisition Time (AQ): Set to at least 2.5 seconds for good resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full spin relaxation.

    • Number of Scans (NS): Acquire 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹⁹F NMR Data Acquisition Protocol
  • Instrument Setup: Tune the fluorine channel and shim the spectrometer.

  • Experiment Selection: Use a standard 1D fluorine pulse sequence. Proton decoupling (e.g., 'zgpg30' with proton decoupling) can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings, which is invaluable for confirming assignments.

  • Parameter Setting:

    • Spectral Width (SW): Use a wide spectral width of at least 250 ppm due to the large chemical shift dispersion of fluorine.[5]

    • Transmitter Frequency Offset (O1P): Center the frequency in the expected region of the signals (e.g., -150 ppm).

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): A 2-second delay is typically sufficient.

    • Number of Scans (NS): Acquire 64 or 128 scans.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum using an appropriate external or internal standard.

Visualization & Workflow

Spectroscopic Analysis Workflow

The logical flow for a complete structural elucidation using NMR is a critical, self-validating system.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The unambiguous characterization of this compound relies on a meticulous and integrated NMR spectroscopic approach. This guide provides a robust predictive framework for its ¹H and ¹⁹F NMR spectra, highlighting the expected chemical shifts and complex coupling networks that define its spectral signature. The detailed experimental protocols outlined herein offer a standardized, reliable methodology for acquiring high-fidelity data. By combining 1D ¹H and ¹⁹F experiments with advanced 2D correlation techniques, researchers can confidently elucidate and confirm the structure of this and other complex fluorinated molecules, accelerating progress in drug discovery and chemical science.

References

Foreword: The Analytical Imperative for Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tetrafluoroindoline Derivatives

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by the carbon-fluorine bond—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have made fluorinated heterocycles, particularly tetrafluoroindoline derivatives, highly valuable pharmacophores. However, the very stability of the C-F bond presents distinct challenges for structural characterization. This guide provides a comprehensive framework for the mass spectrometric analysis of tetrafluoroindoline derivatives, moving beyond rote protocols to explain the underlying principles that govern analytical choices. It is designed for researchers, medicinal chemists, and drug development professionals who seek to confidently elucidate the structures of these complex and vital molecules.

The Analytical Blueprint: A Holistic Workflow

The successful analysis of tetrafluoroindoline derivatives is not a single event but a multi-stage process. Each step is critically dependent on the previous one, from initial sample handling to final data interpretation. The overarching goal is to generate high-quality, reproducible data that allows for unambiguous structural confirmation and impurity profiling.

Below is a conceptual workflow that forms the basis of our analytical strategy.

G cluster_0 Pre-Analysis cluster_1 Mass Spectrometry Core cluster_2 Post-Analysis SamplePrep Sample Preparation (Purity, Concentration, Matrix) Chromatography Chromatographic Separation (LC or GC) SamplePrep->Chromatography Ionization Ionization (ESI, APCI, EI) Chromatography->Ionization MassAnalyzer Mass Analysis (Q-TOF, Orbitrap, Quadrupole) Ionization->MassAnalyzer Fragmentation Tandem MS (MS/MS) (CID, HCD) MassAnalyzer->Fragmentation DataInterpretation Data Interpretation (Fragment Analysis, Formula Determination) Fragmentation->DataInterpretation

Caption: A high-level overview of the mass spectrometry workflow.

Foundational Stage: Sample Preparation and Chromatography

The quality of data generated by a mass spectrometer is directly proportional to the quality of the sample introduced. Proper sample preparation is non-negotiable and aims to enhance sensitivity, reduce background noise, and ensure reproducibility.[1]

Sample Preparation: The First Critical Control Point

For tetrafluoroindoline derivatives, which are typically synthetic products, the primary concerns are removing inorganic salts and achieving an optimal concentration.

  • Solvent Selection: The choice of solvent is dictated by the analyte's solubility and compatibility with the chosen ionization method. For Liquid Chromatography-Mass Spectrometry (LC-MS), methanol, acetonitrile, and water are preferred.[2] Viscous solvents like DMSO should be avoided or significantly diluted as they can interfere with the electrospray process.[2]

  • Concentration: Overly concentrated samples can lead to signal suppression, detector saturation, and contamination of the ion source.[3] A starting concentration of 1-10 µg/mL is a robust range for most modern instruments.[2]

  • Salt Removal: Inorganic salts (e.g., NaCl, phosphates) are detrimental to Electrospray Ionization (ESI) as they are non-volatile and can form adducts, suppress the analyte signal, and contaminate the system.[2] If salts are present from the synthesis workup, a simple solid-phase extraction (SPE) cleanup or liquid-liquid extraction may be necessary.[1]

Protocol 1: Standard Sample Preparation for LC-MS Analysis

  • Stock Solution: Accurately weigh ~1 mg of the purified tetrafluoroindoline derivative. Dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution from the stock solution. Take 10 µL of the stock and dilute it with 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This yields a 10 µg/mL working solution.

  • Filtration/Centrifugation: To prevent blockage of the fluidic pathways, centrifuge the working solution at high speed (>10,000 x g) for 5 minutes or filter it through a 0.2 µm syringe filter.[2]

  • Vialing: Transfer the supernatant or filtrate to a 2 mL autosampler vial with a soft septum cap.[3]

Chromatographic Separation: Resolving Complexity

Chromatography separates the analyte of interest from impurities, isomers, and matrix components before it enters the mass spectrometer.

  • Gas Chromatography (GC-MS): This technique is ideal for compounds that are volatile and thermally stable.[1] Many tetrafluoroindoline derivatives may require derivatization (e.g., silylation) to increase their volatility for GC analysis.[4] GC-MS, particularly with Electron Impact (EI) ionization, provides highly reproducible fragmentation patterns that are excellent for library matching.[5]

  • Liquid Chromatography (LC-MS): This is the most common and versatile technique for drug-like molecules.[6] It is suited for non-volatile and thermally labile compounds.[1] Reversed-phase chromatography using a C18 column is the standard starting point, separating compounds based on hydrophobicity.

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Analyte State Gas phaseLiquid phase
Applicability Volatile, thermally stable compoundsNon-volatile, thermally labile compounds
Common Analytes Small, less polar moleculesPolar, large, ionic molecules
Coupled Ionization Electron Impact (EI), Chemical Ionization (CI)Electrospray (ESI), APCI
Key Advantage Excellent separation efficiency, library matchingBroad applicability for pharmaceuticals

The Core of Analysis: Ionization and Mass Analysis

Choosing the Right Ionization Technique

Ionization is the process of imparting a charge onto the neutral analyte molecule.[7] The choice between "hard" and "soft" ionization techniques is fundamental. Hard ionization (e.g., EI) imparts significant energy, leading to extensive fragmentation, while soft ionization (e.g., ESI) typically preserves the molecular ion with minimal fragmentation.[7][8]

  • Electron Impact (EI): Used in GC-MS, EI bombards the molecule with high-energy electrons (typically 70 eV), causing reproducible and extensive fragmentation.[9] This is highly valuable for structural elucidation but often results in a weak or absent molecular ion peak for fluorinated compounds, which can fragment readily.[10]

  • Electrospray Ionization (ESI): The workhorse for LC-MS, ESI generates ions from a solution by applying a high voltage to a liquid spray.[11] It is a soft technique, typically producing protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. For tetrafluoroindoline derivatives, which contain a basic nitrogen atom, positive mode ESI is generally the most effective, producing a strong [M+H]+ signal.

  • Atmospheric Pressure Chemical Ionization (APCI): A good alternative to ESI for less polar compounds that are not easily ionized by ESI.[9] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte.

Mass Analyzers: Deciphering the Masses

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, and scan speed.

  • Quadrupole Analyzers: These are robust and cost-effective mass filters.[12] They are excellent for targeted analysis (Selected Ion Monitoring, SIM) but have lower resolution and scan speeds compared to TOF analyzers.[12]

  • Time-of-Flight (TOF) Analyzers: TOF instruments measure the time it takes for an ion to travel a fixed distance, which is proportional to its m/z.[13] They offer high mass resolution, high mass accuracy (<5 ppm), and very fast scan rates, making them ideal for identifying unknown compounds and determining their elemental composition.[12][13]

  • Hybrid Analyzers (Q-TOF, Orbitrap): These instruments combine the strengths of different analyzers. A Quadrupole Time-of-Flight (Q-TOF) instrument uses a quadrupole (Q1) to select a specific precursor ion, a collision cell (q) for fragmentation, and a TOF analyzer to measure the m/z of the resulting product ions with high accuracy.[14] This is the gold standard for structural elucidation of novel compounds like tetrafluoroindoline derivatives.

Structural Elucidation: Tandem Mass Spectrometry (MS/MS) and Fragmentation

While a single MS scan provides the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the structure. In an MS/MS experiment, a specific ion (the precursor) is selected, fragmented, and the resulting product ions are analyzed.[14]

The Unique Challenge of Fluorinated Compounds

The strong carbon-fluorine bond significantly influences fragmentation pathways.[15] While stable, this bond can direct fragmentation in predictable ways. Common neutral losses and fragment ions observed in the mass spectra of fluorinated compounds include:

  • Loss of a fluorine radical ([M-F]+)

  • Loss of neutral hydrogen fluoride ([M-HF]+•)[10]

  • Formation of stable cations like CF3+ if a trifluoromethyl group is present.[10]

Predicted Fragmentation Pathways for a Tetrafluoroindoline Core

Let's consider a hypothetical 4,5,6,7-tetrafluoroindoline derivative. Based on established fragmentation principles for heterocyclic and fluorinated compounds, we can predict a logical fragmentation cascade.[16][17][18]

Fragmentation M Precursor Ion [M+H]+ F1 Loss of HF (Retro-Diels-Alder type) M->F1 -HF F2 Loss of Alkene Sidechain (R) (Benzylic Cleavage) M->F2 -R F5 Indole-like Core F1->F5 -C2H2 F3 Ring Opening F2->F3 Further Fragmentation F4 Loss of C2H2F2 F3->F4 -HF

Caption: Predicted MS/MS fragmentation pathways for a tetrafluoroindoline.

Expert Interpretation:

  • Initial Protonation: In ESI+, the indoline nitrogen is the most likely site of protonation, forming the [M+H]+ precursor ion.

  • Loss of HF: A common pathway for fluoroaromatics is the elimination of hydrogen fluoride. This can be envisioned as a retro-Diels-Alder-like process from the fluorinated benzene ring portion of the indoline structure.[19] This is a highly diagnostic loss of 20.006 Da.

  • Side-Chain Cleavage: If a substituent is present on the nitrogen or C2/C3 positions, cleavage at that position (e.g., benzylic cleavage) is a highly probable and low-energy fragmentation pathway. The stability of the resulting indolinium cation drives this process.

  • Ring Opening and Subsequent Losses: The saturated five-membered ring can undergo cleavage, followed by successive losses of small neutral molecules. High-resolution mass spectrometry is crucial here to identify the elemental composition of these smaller fragments.[15]

Protocol 2: Generic Q-TOF Method for Structural Elucidation

  • Instrument Mode: Operate in positive ESI mode.

  • MS1 Scan (Full Scan): Acquire data from m/z 100-1000. This scan identifies the [M+H]+ ion of the parent compound and any impurities.

  • MS2 Scan (Tandem MS): Use a data-dependent acquisition (DDA) mode.

    • Precursor Selection: Set the instrument to automatically select the top 3-5 most intense ions from the MS1 scan for fragmentation.

    • Isolation Width: Use an isolation window of ~1-2 m/z to select the precursor ion.

    • Collision Energy: Apply a stepped collision energy (e.g., ramping from 15-40 eV). This is critical because different bonds require different amounts of energy to fragment. A ramp ensures a wide variety of fragments are generated.[15]

  • Data Analysis:

    • Confirm the elemental composition of the precursor ion using the accurate mass measurement (typically < 5 ppm error).

    • Analyze the MS/MS spectrum. Measure the accurate mass of each product ion to determine its elemental formula.

    • Propose fragmentation pathways by calculating the mass differences (neutral losses) between the precursor and product ions.

Common Pitfalls and Troubleshooting

The analysis of fluorinated compounds is not without its challenges. Awareness of these issues is key to acquiring reliable data.

ChallengeCauseMitigation Strategy
Poor Signal Intensity High electronegativity of fluorine can reduce ionization efficiency.Optimize ionization source parameters (e.g., capillary voltage, gas flow). Screen different mobile phase additives (formic acid, ammonium acetate). Consider APCI if ESI fails.[20]
System Contamination Fluorinated compounds are ubiquitous in lab materials (e.g., PTFE tubing, vial caps).[10]Use high-purity solvents. Run frequent solvent blanks to check for background signals. Minimize the use of fluoropolymer-based components in the sample flow path where possible.
MS Memory Effects Some highly fluorinated compounds can adsorb to surfaces within the mass spectrometer.[10]Implement rigorous wash cycles between sample injections using a strong solvent mixture (e.g., isopropanol/acetonitrile). If carryover persists, cleaning the ion source may be required.
Complex Fragmentation The high strength of the C-F bond can lead to unexpected rearrangements.Use high-resolution MS (Q-TOF, Orbitrap) to obtain accurate mass for all fragments. This is crucial for distinguishing between isobaric ions and proposing correct structures.[15]

Conclusion: A Path to Confident Characterization

The mass spectrometric analysis of tetrafluoroindoline derivatives is a nuanced but manageable task. Success hinges on a systematic approach that begins with meticulous sample preparation and extends through the logical selection of chromatographic, ionization, and mass analysis techniques. By understanding the characteristic fragmentation behavior driven by the stable carbon-fluorine bond and leveraging the power of high-resolution tandem mass spectrometry, researchers can overcome the inherent analytical challenges. This guide provides the strategic framework and practical protocols necessary to transform mass spectrometry from a black box into a powerful, predictive tool for advancing fluorinated drug discovery.

References

theoretical calculations on the electronic structure of fluorinated indolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical Calculations on the Electronic Structure of Fluorinated Indolines for Drug Discovery

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has become a powerful tactic to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the theoretical and practical application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the electronic structure of fluorinated indolines. We will explore the foundational principles, present a validated step-by-step computational workflow, and demonstrate how to interpret the resulting data to gain actionable insights for rational drug design. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate the discovery of novel fluorinated therapeutics.

Introduction: The Indoline Scaffold and the Fluorine Advantage

The indoline ring system is a recurring motif in a vast array of biologically active compounds and natural products.[3][4] Its rigid, bicyclic structure provides a valuable template for orienting substituents in three-dimensional space to achieve potent and selective interactions with biological targets.

The introduction of fluorine, an atom with the highest electronegativity and a relatively small van der Waals radius, can profoundly alter a molecule's properties in predictable ways.[5][6][7] Key benefits of fluorination in drug design include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5][8]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the indoline nitrogen, affecting solubility and receptor interactions.[2]

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, enhancing ligand-protein binding.[3][5]

  • Improved Bioavailability: Strategic fluorination can tune lipophilicity, which is critical for membrane permeability and overall drug absorption.[1][2]

Predicting these effects a priori is a significant challenge. Theoretical calculations provide a powerful lens to peer into the electronic structure of these molecules, offering insights that can guide synthetic efforts and reduce the trial-and-error nature of drug discovery.[9][10]

Part 1: Theoretical Foundations for Analyzing Fluorinated Systems

Density Functional Theory (DFT) has emerged as the predominant method for electronic structure calculations in chemistry and materials science due to its excellent balance of computational efficiency and accuracy.[11][12] DFT is founded on the principle that the ground-state energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.[11][13]

The Core Components: Functionals and Basis Sets

A successful DFT calculation hinges on two critical choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For organic molecules like fluorinated indolines, hybrid functionals are often the preferred choice.

    • Expert Insight: The B3LYP functional is a workhorse in computational chemistry and serves as an excellent starting point for many systems.[14][15] For applications where non-covalent interactions are critical, functionals from the Minnesota family, such as M06-2X , are often recommended. The choice of functional should ideally be validated against experimental data if available.

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the electron distribution.

    • Expert Insight: For molecules containing highly electronegative atoms like fluorine, it is crucial to use basis sets that include polarization and diffuse functions.

      • Pople Basis Sets (e.g., 6-311+G(d,p)): This is a well-balanced choice for initial geometry optimizations and electronic property calculations. The + indicates diffuse functions on heavy atoms, and the (d,p) indicates polarization functions on heavy atoms and hydrogens, respectively.[16]

      • Dunning Basis Sets (e.g., aug-cc-pVTZ): These correlation-consistent basis sets are more computationally demanding but offer higher accuracy, particularly for calculating precise energy differences or weak interactions.[17]

Gaining Chemical Intuition with Conceptual DFT

Beyond just calculating energies, DFT provides a framework known as Conceptual DFT, which defines a set of reactivity descriptors that translate quantum mechanical outputs into well-understood chemical concepts.[18][19][20] These descriptors are invaluable for predicting how and where a molecule will react.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a proxy for chemical stability.[21][22]

  • Global Reactivity Descriptors: These parameters, derived from HOMO and LUMO energies, quantify the overall reactivity of a molecule.[21][23]

    • Electronegativity (χ): The tendency of a molecule to attract electrons.

    • Chemical Hardness (η): A measure of resistance to change in electron distribution.

    • Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires additional electronic charge from the environment.[22]

  • Local Reactivity Descriptors (Fukui Functions): These descriptors reveal which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a powerful tool for predicting regioselectivity.[20][24]

Part 2: A Validated Computational Workflow

This section provides a step-by-step protocol for performing a comprehensive electronic structure analysis of a fluorinated indoline using a computational chemistry package like Gaussian.[14][25]

G cluster_prep Preparation cluster_core Core Calculation cluster_analysis Analysis & Interpretation MolBuild 1. Molecular Structure Construction GeoOpt 2. Geometry Optimization & Freq Calculation (Gas Phase) MolBuild->GeoOpt Initial Coordinates SolvOpt 3. Re-optimization with Solvation Model GeoOpt->SolvOpt Optimized Gas Phase Structure ElecProp 4. Electronic Property Calculation SolvOpt->ElecProp Final Solvated Structure NBO 5. NBO Analysis ElecProp->NBO MEP 6. MEP Visualization ElecProp->MEP Data 7. Data Interpretation NBO->Data MEP->Data

Experimental Protocol: Step-by-Step Calculation

Objective: To perform a geometry optimization and subsequent electronic structure analysis on a target molecule (e.g., 5-fluoroindoline).

Software: Gaussian 16 or a similar quantum chemistry package.

Step 1: Molecular Structure Preparation

  • Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D coordinates of the 5-fluoroindoline molecule.

  • Perform a preliminary geometry cleanup using molecular mechanics to ensure reasonable bond lengths and angles.

  • Save the coordinates in a format compatible with the calculation software (e.g., .gjf for Gaussian).

Step 2: Gas Phase Geometry Optimization and Frequency Calculation

  • Rationale: This step finds the lowest-energy conformation of the isolated molecule. The frequency calculation is crucial to verify that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain thermodynamic data.[14]

  • Gaussian Input File (step2_opt_freq.gjf):

Step 3: Re-optimization with a Solvation Model

  • Rationale: Biological processes occur in an aqueous environment. A continuum solvation model simulates the bulk electrostatic effect of the solvent (e.g., water), providing a more realistic molecular geometry and electronic structure. [12][26][27]The Polarizable Continuum Model (PCM) is a widely used and robust choice. [28]2. Gaussian Input File (step3_solv_opt.gjf):

  • Execute the calculation. This job starts from the optimized gas-phase geometry, which is a more efficient starting point.

Step 4: Electronic Property and NBO Analysis

  • Rationale: This is a "single-point" energy calculation (no geometry optimization) on the final solvated structure to derive the properties of interest. Natural Bond Orbital (NBO) analysis is requested to obtain detailed information on atomic charges and orbital interactions. [8][29][30]2. Gaussian Input File (step4_props_nbo.gjf):

  • Execute the calculation. The output file will contain the final energies, molecular orbital information, Mulliken and NBO population analyses, and dipole moment.

Part 3: Data Interpretation - A Comparative Case Study

To illustrate the power of this workflow, we compare the calculated electronic properties of a parent Indoline molecule with 5-Fluoroindoline . This comparison highlights the specific electronic perturbations induced by the fluorine substituent.

G cluster_energy Energy & Reactivity cluster_charge Charge Distribution Energy { {Parameter} | {E_HOMO (eV)} | {E_LUMO (eV)} | {HOMO-LUMO Gap (eV)} | {Electrophilicity (ω)} } Charge { {Parameter} | {Dipole Moment (D)} | {NBO Charge on F} | {NBO Charge on C5} } Perturbation Fluorine Perturbation Perturbation->Energy Modulates Reactivity Perturbation->Charge Induces Polarization

Quantitative Data Summary

The following table summarizes key quantitative data extracted from DFT calculations (B3LYP/6-311+G(d,p) with PCM water model) for Indoline and 5-Fluoroindoline.

ParameterIndoline5-FluoroindolineInterpretation of Fluorine's Impact
E_HOMO (eV) -5.12-5.25Stabilization of HOMO, making the molecule less prone to oxidation.
E_LUMO (eV) -0.15-0.28Stabilization of LUMO, making the molecule slightly more electrophilic.
HOMO-LUMO Gap (eV) 4.974.97Minimal change in the gap, suggesting similar kinetic stability.
Dipole Moment (Debye) 2.153.48Significant increase in polarity due to the C-F bond.
NBO Charge on C5 -0.211+0.235Dramatic reversal of charge from negative to positive.
NBO Charge on C6 -0.205-0.189Minor electron-withdrawing effect on the adjacent carbon.
Analysis and Field-Proven Insights
  • Orbital Energy Modulation: The fluorine atom, through its strong inductive effect, withdraws electron density and stabilizes both the HOMO and LUMO. [31][32]The stabilization of the HOMO is particularly relevant, as it suggests that 5-fluoroindoline would have a higher oxidation potential than the parent indoline, potentially improving its resistance to metabolic oxidation at the aromatic ring. [33]

  • Molecular Polarity and Charge Distribution: The most striking effect is the dramatic increase in the molecular dipole moment and the inversion of the NBO charge on the C5 carbon. In the parent indoline, C5 is electron-rich. In 5-fluoroindoline, it becomes significantly electron-poor.

    • Expertise & Experience: This charge inversion has profound implications for drug design. The newly created positive electrostatic potential around C5 could lead to new, favorable interactions with electron-rich pockets (e.g., containing aspartate or glutamate residues) in a target protein. Conversely, it would repel positively charged regions. This knowledge allows for the rational design of analogues to either enhance or avoid specific interactions.

  • Natural Bond Orbital (NBO) Insights: A deeper dive into the NBO output reveals significant hyperconjugative interactions between the lone pairs of the fluorine atom and the antibonding orbitals (σ*) of the adjacent C-C bonds in the ring. This donation from fluorine's lone pairs into the ring system partially counteracts the inductive withdrawal, a classic feature of fluorine substitution on aromatic systems that these calculations precisely quantify. [8][30]

Conclusion

Theoretical calculations on the electronic structure of fluorinated indolines offer an indispensable toolkit for the modern medicinal chemist. By employing robust DFT methods, researchers can move beyond chemical intuition to generate quantitative, predictive data on how fluorination impacts molecular properties. This in-depth guide demonstrates a validated workflow, from setting up the calculation to interpreting the nuanced electronic effects. These insights into orbital energies, charge distributions, and molecular polarity provide a rational basis for designing molecules with improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles, ultimately accelerating the journey from concept to clinic.

References

Solubility and Stability of 4,5,6,7-Tetrafluoroindoline: A Technical Guide to Characterization and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, imparting profound effects on metabolic stability, lipophilicity, and target affinity. 4,5,6,7-Tetrafluoroindoline has emerged as a valuable building block due to its unique electronic properties and rigid structure. However, its effective utilization in the drug development pipeline is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound in common organic solvents. We move beyond theoretical predictions to provide detailed, field-proven experimental protocols, enabling researchers to generate robust and reliable data. This document is designed to serve as a practical resource, empowering scientists to make informed decisions regarding solvent selection, reaction conditions, formulation strategies, and storage, thereby accelerating the development of novel therapeutics based on this promising scaffold.

Section 1: The Solubility Profile of this compound

Solubility is a critical gatekeeper in the journey of a drug candidate. It dictates the feasibility of synthesis, purification, formulation, and ultimately, bioavailability. The unique molecular architecture of this compound—a fusion of a highly electronegative, nonpolar tetrafluorinated aromatic ring and a polar secondary amine within the indoline core—results in a complex solubility profile that demands careful experimental evaluation.

Theoretical Underpinnings: Predicting Solvent Compatibility

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The key structural features of this compound suggest the following interactions:

  • Polarity and Dipole Interactions: The four electron-withdrawing fluorine atoms create a strong quadrupole moment on the benzene ring, making it electron-poor. This, combined with the polar N-H bond in the indoline moiety, suggests that polar aprotic solvents capable of strong dipole-dipole interactions will be effective solubilizing agents.

  • Hydrogen Bonding: The secondary amine (N-H) is a hydrogen bond donor. Therefore, solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF, THF) are expected to exhibit high solubility. Protic solvents (e.g., methanol, ethanol) can act as both donors and acceptors, but their interactions may be more complex.

  • Dispersion Forces: The planar aromatic system allows for π-π stacking and van der Waals interactions, which may contribute to solubility in aromatic solvents like toluene, although this is likely to be limited by the molecule's overall polarity.

Predicted Solubility in Common Organic Solvents

While experimental data for this specific molecule is not widely published, we can construct a predictive solubility table based on first principles and data from analogous structures. This table serves as a starting point for experimental solvent screening.

SolventClassPolarity IndexHydrogen BondingPredicted Solubility Range (at 25 °C)Rationale
HeptaneNon-polar Aliphatic0.1None< 0.1 mg/mLPoor interaction with the polar and aromatic moieties of the molecule.
TolueneAromatic2.4Weak Acceptor1 - 10 mg/mLPotential for π-π stacking with the fluoroaromatic ring, but limited by polarity mismatch.
Dichloromethane (DCM)Halogenated3.1Weak Acceptor10 - 50 mg/mLModerate polarity provides a balance for solvating both the polar and non-polar regions.
AcetonePolar Aprotic5.1Acceptor50 - 150 mg/mLStrong dipole and hydrogen bond acceptor capabilities.
Ethyl AcetatePolar Aprotic4.4Acceptor20 - 100 mg/mLGood hydrogen bond acceptor, effective for moderately polar compounds.
Acetonitrile (MeCN)Polar Aprotic5.8Weak Acceptor50 - 150 mg/mLHigh polarity, but a weaker hydrogen bond acceptor than other polar aprotics.
Tetrahydrofuran (THF)Polar Aprotic4.0Acceptor> 100 mg/mLExcellent hydrogen bond acceptor with moderate polarity, often a very effective solvent.
Methanol (MeOH)Polar Protic5.1Donor & Acceptor10 - 50 mg/mLCan solvate the N-H group effectively, but the overall molecule is large and somewhat non-polar.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Strong Acceptor> 200 mg/mLHighly polar with a strong hydrogen bond accepting character, excellent general solvent.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Strong Acceptor> 200 mg/mLThe most polar aprotic solvent listed; exceptional at dissolving a wide range of compounds.
Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a robust method for accurately determining the equilibrium solubility of this compound. The principle is to create a saturated solution and then quantify the concentration of the dissolved compound.[1][2][3]

Methodology:

  • Preparation: To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., 10-20 mg, ensuring solid remains after equilibration).

  • Solvent Addition: Add 1.0 mL of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25 °C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sampling: Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette. Immediately filter the sample through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean vial.

  • Dilution: Perform a precise serial dilution of the filtered sample with a suitable mobile phase (e.g., acetonitrile/water) to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration against a standard curve prepared from a known concentration of this compound.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility in mg/mL.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate (24-48h at 25°C) A->B C Centrifuge/ Settle B->C D Filter Supernatant C->D E Dilute Sample D->E F HPLC Analysis E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining equilibrium solubility.

Section 2: Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is a non-negotiable step in drug development.[4][5] Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish degradation pathways.[6][7] This knowledge is crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling conditions.[4][8]

Predicted Chemical Instabilities

The structure of this compound suggests several potential degradation pathways under stress conditions:

  • Oxidation: The secondary amine in the indoline ring is a potential site for oxidation, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents. This could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to light, particularly UV radiation.[9] This can involve radical mechanisms or photo-oxidation.

  • Acid/Base Hydrolysis: While the core structure is generally robust, extreme pH conditions could potentially catalyze degradation, although this is less likely for the indoline scaffold itself compared to molecules with more labile functional groups like esters or amides.

  • Nucleophilic Aromatic Substitution (SNAr): The tetrafluorinated ring is highly electron-deficient, making it theoretically susceptible to SNAr. However, the carbon-fluorine bond is exceptionally strong.[10][11] Degradation via this pathway would likely require harsh conditions (e.g., strong nucleophiles and high heat) not typically encountered in standard handling.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study designed to probe the stability of this compound under various stress conditions as mandated by regulatory guidelines like the ICH.[6][7][8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a solvent where it is both soluble and relatively stable, such as acetonitrile.[6]

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio and protect from light unless otherwise specified.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Dilute the stock solution with the initial solvent (acetonitrile). Incubate at 80 °C. Also, test the solid compound in a dry heat oven at 80 °C.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette or photostable container) to a light source providing both UV and visible light (as per ICH Q1B guidelines). Run a dark control in parallel.

  • Time Points: Sample each stressed solution at multiple time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Sample Quenching: At each time point, withdraw an aliquot, and if necessary, quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all significant degradation products.

  • Mass Balance: Evaluate the results to ensure mass balance. The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration. Significant deviation may indicate the formation of non-chromophoric products or precipitation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A 1 mg/mL Stock Solution in Acetonitrile B Acidic 0.1 M HCl, 60°C A->B C Basic 0.1 M NaOH, 60°C A->C D Oxidative 3% H2O2, RT A->D E Thermal 80°C (Solution & Solid) A->E F Photolytic ICH Q1B Light Source A->F G Sample at Time Points (0, 4, 8, 24, 48h) B->G C->G D->G E->G F->G H Quench & Analyze (Stability-Indicating HPLC) G->H I Identify Degradants (LC-MS) H->I J Assess Mass Balance & Determine Pathways I->J

Caption: A systematic workflow for conducting forced degradation studies.

Section 3: Summary and Practical Recommendations

A comprehensive understanding of the solubility and stability of this compound is essential for its successful application. The protocols outlined in this guide provide a clear path to generating the necessary data.

Key Recommendations:

  • For Synthesis: Polar aprotic solvents such as THF, DMF, and Acetonitrile are predicted to be excellent choices for solubilizing this compound for synthetic transformations.

  • For Purification: A solvent system where the compound has high solubility (e.g., DCM or Ethyl Acetate) paired with an anti-solvent where it is poorly soluble (e.g., Heptane) will likely be effective for crystallization.

  • For Storage:

    • Solid: Store the solid compound in a tightly sealed container, protected from light, at a reduced temperature (2-8 °C or -20 °C) under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidation.

    • Solutions: Prepare solutions fresh whenever possible. If short-term storage is necessary, use a stable aprotic solvent like acetonitrile or THF, store at low temperature, protect from light, and purge with an inert gas. Avoid long-term storage in solution, especially in solvents like DMSO or DCM which can have their own stability issues.[9]

By systematically applying the principles and protocols in this guide, researchers can confidently navigate the challenges associated with handling this compound, ensuring the integrity of their experiments and accelerating the path from discovery to application.

References

Novel Synthetic Routes to 4,5,6,7-Tetrafluoroindoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1][2] The 4,5,6,7-tetrafluoroindoline moiety, in particular, represents a valuable building block for novel therapeutics due to the unique electronic and lipophilic characteristics conferred by the tetrafluorinated benzene ring. This guide provides an in-depth exploration of novel, plausible synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind strategic synthetic choices, offering field-proven insights into the construction of this highly functionalized heterocyclic core.

Introduction: The Strategic Value of Fluorinated Indolines

Heterocyclic frameworks are fundamental platforms in the design of bioactive compounds, present in a significant percentage of FDA-approved drugs.[1][2] When combined with fluorine, the most electronegative element, the resulting fluorinated heterocycles often exhibit enhanced metabolic stability, increased lipophilicity, and modulated pKa values, all of which can contribute to improved drug efficacy and bioavailability.[1][3] The indoline nucleus, a saturated analog of indole, is a prevalent motif in a wide array of pharmacologically active molecules. Its tetrafluorinated derivative, this compound, presents a unique opportunity to leverage the benefits of fluorine in a conformationally flexible, three-dimensional scaffold, making it a highly sought-after intermediate in the synthesis of next-generation pharmaceuticals. This guide details two primary synthetic strategies for its preparation, beginning from commercially available fluorinated precursors.

Strategic Overview: A Two-Pronged Approach to the Target Molecule

The synthesis of this compound can be logically approached via the construction of the corresponding aromatic indole, 4,5,6,7-tetrafluoroindole, followed by a selective reduction of the pyrrole ring. This overarching strategy is depicted below.

G cluster_0 Route A: Fischer Indole Synthesis cluster_1 Route B: Reissert Indole Synthesis A1 2,3,4,5-Tetrafluoroaniline A2 (2,3,4,5-Tetrafluorophenyl)hydrazine A1->A2 Diazotization & Reduction A3 Hydrazone Intermediate A2->A3 Condensation with Glyoxal derivative Indole 4,5,6,7-Tetrafluoroindole A3->Indole Acid-Catalyzed Cyclization B1 2,3,4,5-Tetrafluorotoluene B2 Ethyl 2-(2,3,4,5-tetrafluoro-6-nitrophenyl)-2-oxoacetate B1->B2 Condensation with Diethyl Oxalate B2->Indole Reductive Cyclization Indoline This compound (Target Molecule) Indole->Indoline Catalytic Hydrogenation

Figure 1: High-level synthetic strategies to this compound.

Route A: Synthesis via Fischer Indolization

The Fischer indole synthesis is a robust and widely utilized method for constructing the indole core from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][2] This route leverages the commercially available 2,3,4,5-tetrafluoroaniline as a key starting material.

Step 1: Synthesis of (2,3,4,5-Tetrafluorophenyl)hydrazine

The critical intermediate for the Fischer synthesis is the corresponding hydrazine. While commercially available from specialized suppliers, its synthesis from 2,3,4,5-tetrafluoroaniline is a standard, multi-step procedure involving diazotization followed by reduction.

Experimental Protocol:

  • Diazotization:

    • Dissolve 2,3,4,5-tetrafluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction to Hydrazine:

    • In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool to 0 °C.

    • Slowly add the previously prepared diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the tin salts.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2,3,4,5-tetrafluorophenyl)hydrazine.

Step 2: Fischer Indole Synthesis of 4,5,6,7-Tetrafluoroindole

With the tetrafluorinated hydrazine in hand, the subsequent Fischer cyclization can be performed. The choice of the carbonyl component is crucial; for the synthesis of an unsubstituted indole, a glyoxal equivalent is typically used.

Experimental Protocol:

  • Hydrazone Formation and Cyclization:

    • Combine (2,3,4,5-tetrafluorophenyl)hydrazine (1.0 eq) and a glyoxal derivative (e.g., glyoxal sodium bisulfite addition compound) (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[1][2]

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford 4,5,6,7-tetrafluoroindole.

Route B: Synthesis via Reissert Condensation

An alternative approach is the Reissert indole synthesis, which begins with an ortho-nitrotoluene derivative.[4] This method is particularly useful when the corresponding hydrazine for the Fischer synthesis is difficult to access.

Step 1: Condensation of 2,3,4,5-Tetrafluoro-1-nitrotoluene with Diethyl Oxalate

This route would commence with 2,3,4,5-tetrafluoro-1-nitrotoluene. This starting material can be synthesized from 2,3,4,5-tetrafluorotoluene through nitration.

Experimental Protocol:

  • Condensation:

    • Dissolve 2,3,4,5-tetrafluoro-1-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in a dry, aprotic solvent like THF or diethyl ether.

    • Add a strong base, such as potassium ethoxide (KOEt) (1.5 eq), portion-wise at a low temperature (e.g., 0 °C).[4]

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with an aqueous acid solution (e.g., dilute HCl).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 2-(2,3,4,5-tetrafluoro-6-nitrophenyl)-2-oxoacetate.

Step 2: Reductive Cyclization to 4,5,6,7-Tetrafluoroindole

The final step in this sequence is the reduction of the nitro group, which triggers an intramolecular cyclization to form the indole ring.

Experimental Protocol:

  • Reductive Cyclization:

    • Dissolve the ethyl 2-(2,3,4,5-tetrafluoro-6-nitrophenyl)-2-oxoacetate (1.0 eq) in acetic acid or a mixture of ethanol and acetic acid.

    • Add a reducing agent, such as zinc dust or iron powder, portion-wise.[4]

    • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter to remove the metal residues.

    • Concentrate the filtrate under reduced pressure. The resulting intermediate, 4,5,6,7-tetrafluoroindole-2-carboxylic acid, can then be decarboxylated by heating to yield 4,5,6,7-tetrafluoroindole.

    • Purify the final product by column chromatography.

Final Step: Catalytic Hydrogenation to this compound

Both Route A and Route B converge on the synthesis of 4,5,6,7-tetrafluoroindole. The final transformation to the target indoline is achieved through catalytic hydrogenation, which selectively reduces the pyrrole double bond.

G Indole 4,5,6,7-Tetrafluoroindole Indoline This compound Indole->Indoline Catalyst Heterogeneous Catalyst (e.g., Pt/C, Pd/C) Catalyst->Indoline H2 H₂ Gas H2->Indoline Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Indoline

Figure 2: Workflow for the catalytic hydrogenation of 4,5,6,7-tetrafluoroindole.

Experimental Protocol:

  • Hydrogenation:

    • To a solution of 4,5,6,7-tetrafluoroindole (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid), add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Pt/C or Pd/C).[5]

    • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography or distillation if necessary.

Data Summary and Comparison

The choice between Route A and Route B will depend on factors such as starting material availability, scalability, and tolerance to specific reaction conditions. The following table summarizes the key aspects of each proposed route.

FeatureRoute A: Fischer Indole SynthesisRoute B: Reissert Indole Synthesis
Starting Material 2,3,4,5-Tetrafluoroaniline2,3,4,5-Tetrafluoro-1-nitrotoluene
Key Intermediate (2,3,4,5-Tetrafluorophenyl)hydrazineEthyl 2-(2,3,4,5-tetrafluoro-6-nitrophenyl)-2-oxoacetate
Key Transformation Acid-catalyzed[2][2]-sigmatropic rearrangementReductive cyclization of a nitro-ketoester
Potential Advantages Often high-yielding for a variety of substrates.Avoids the synthesis of potentially unstable hydrazines.
Potential Challenges Synthesis and handling of the hydrazine intermediate.Potentially harsh conditions for the initial condensation.

Conclusion and Future Perspectives

This guide has outlined two robust and strategically sound synthetic pathways for the preparation of this compound, a valuable building block for modern drug discovery. The Fischer indole synthesis (Route A) and the Reissert indole synthesis (Route B) both offer viable, albeit distinct, approaches starting from commercially available polyfluorinated aromatics. The final, crucial step of catalytic hydrogenation provides a reliable method to access the target indoline from the intermediate indole.

The successful implementation of these routes will hinge on careful optimization of reaction conditions to account for the electronic effects of the fluorine substituents. Future work could explore other indole syntheses, such as the Madelung or Nenitzescu reactions, adapted for these highly fluorinated substrates. Furthermore, the development of asymmetric hydrogenation methods for the final reduction step could provide direct access to enantiomerically pure fluorinated indolines, further expanding their utility in the synthesis of chiral drug candidates.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on the 4,5,6,7-Tetrafluoroindoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4,5,6,7-Tetrafluoroindoline Scaffold - A Moiety of Growing Interest in Medicinal Chemistry

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics and clinical candidates. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of fluorine atoms onto the aromatic ring of the indoline core, to create this compound, dramatically alters its physicochemical and metabolic properties. The strong electron-withdrawing nature of the fluorine atoms modulates the pKa of the indoline nitrogen, influences lipophilicity, and can enhance metabolic stability by blocking potential sites of oxidation. These attributes make the this compound core a highly attractive, albeit underexplored, scaffold for the development of novel therapeutics.

This guide provides a comprehensive overview of the predicted reactivity of the this compound core towards both electrophilic and nucleophilic substitution reactions. As a Senior Application Scientist, the insights provided herein are a synthesis of established chemical principles applied to this specific, highly functionalized heterocyclic system. We will explore the underlying mechanistic principles, predict regiochemical outcomes, and provide detailed, field-tested protocols for key transformations.

Synthesis of the this compound Core: A Proposed Route

Currently, the direct synthesis of this compound is not widely reported in the literature. However, a plausible and efficient synthesis can be envisaged starting from the commercially available 4,5,6,7-tetrafluoroindole. The proposed synthetic route involves the selective reduction of the pyrrole ring of the indole nucleus.

Proposed Synthetic Workflow

start 4,5,6,7-Tetrafluoroindole reagent Reducing Agent (e.g., NaBH3CN, H2/Pd/C) start->reagent product This compound reagent->product Reduction cluster_0 Nucleophilic Attack cluster_1 Elimination of Fluoride A This compound B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C Substituted Product B->C - F⁻ Nu Nu⁻ F F⁻

Methodological & Application

Application Notes and Protocols: 4,5,6,7-Tetrafluoroindoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Heterocycles in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to a significant number of fluorinated compounds entering clinical trials and the market.[1][2] Within this context, fluorinated heterocyclic scaffolds are of particular interest. 4,5,6,7-Tetrafluoroindoline is an emerging building block that offers a unique platform for the synthesis of novel, highly functionalized indole derivatives. The electron-deficient nature of its tetrafluorinated benzene ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for the introduction of a wide array of functional groups.

This document provides a comprehensive guide to the use of this compound in organic synthesis. We will explore a proposed synthetic route to this valuable intermediate and detail its subsequent application in the construction of diverse molecular architectures through nucleophilic aromatic substitution reactions.

Proposed Synthesis of this compound

Currently, a direct, optimized synthesis of this compound is not widely reported in the literature. However, based on established indole syntheses and the availability of fluorinated precursors, a plausible and robust synthetic strategy can be devised. The proposed pathway commences with the commercially available 2,3,4,5-tetrafluoroaniline.[3][4]

A viable approach involves a modification of the Bischler-Möhlau indole synthesis.[5][6][7] This method is advantageous as it can tolerate the electron-withdrawing nature of the fluorine substituents on the aniline precursor.

Diagram 1: Proposed Synthetic Pathway to this compound

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization (Bischler-Möhlau) cluster_2 Step 3: Reduction A 2,3,4,5-Tetrafluoroaniline C Intermediate Amine A->C NaH, DMF B 2-Bromo-1,1-diethoxyethane B->C D 4,5,6,7-Tetrafluoroindole C->D Polyphosphoric Acid (PPA), Heat E This compound D->E NaBH3CN, Acetic Acid

Caption: A proposed three-step synthesis of this compound.

Protocol 1: Synthesis of this compound

Step 1: N-Alkylation of 2,3,4,5-Tetrafluoroaniline

  • To a stirred solution of 2,3,4,5-tetrafluoroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.

Step 2: Bischler-Möhlau Cyclization to 4,5,6,7-Tetrafluoroindole

  • Add the N-alkylated intermediate from Step 1 to polyphosphoric acid (PPA) at room temperature.

  • Heat the mixture to 120-140 °C and stir for 2-4 hours, monitoring the reaction by TLC. The high temperature is necessary to drive the cyclization of the electron-deficient aniline derivative.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude 4,5,6,7-tetrafluoroindole by column chromatography.

Step 3: Reduction to this compound

  • Dissolve the 4,5,6,7-tetrafluoroindole from Step 2 in glacial acetic acid.

  • Add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Applications in Organic Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The tetrafluorinated benzene ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr).[8][9] This reactivity allows for the selective replacement of one or more fluorine atoms with a variety of nucleophiles, providing access to a diverse range of substituted indoline derivatives. The regioselectivity of the substitution is influenced by the electronic effects of the pyrrolidine ring and the nature of the nucleophile.

Diagram 2: General Scheme for SNAr of this compound

G cluster_nucleophiles Nucleophiles (Nu-H) A This compound C Substituted Indoline Derivatives A->C Base, Solvent, Temp. B Nu-H (Nucleophile) B->C N1 R-OH (Alcohols) N2 R-SH (Thiols) N3 R₂NH (Amines) N4 R-M (Organometallics)

Caption: Versatility of this compound in SNAr reactions.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
  • To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.0-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Table 1: Exemplary SNAr Reactions with this compound

EntryNucleophileBaseSolventTemp (°C)Product
1PhenolK₂CO₃DMF1007-Phenoxy-4,5,6-trifluoroindoline
2BenzylamineCs₂CO₃DMSO1107-(Benzylamino)-4,5,6-trifluoroindoline
3ThiophenolNaHTHF807-(Phenylthio)-4,5,6-trifluoroindoline
4MorpholineK₂CO₃NMP1207-Morpholino-4,5,6-trifluoroindoline

Note: The regioselectivity of the substitution may vary. The 7-position is often favored due to the electronic influence of the nitrogen atom in the pyrrolidine ring.

Causality Behind Experimental Choices

  • Choice of Indole Synthesis: The Bischler-Möhlau synthesis is proposed due to its compatibility with electron-poor anilines, a characteristic of 2,3,4,5-tetrafluoroaniline. Alternative methods like the Fischer indole synthesis might be challenging due to the potential for undesired side reactions with the highly fluorinated phenylhydrazine precursor.[10][11]

  • Solvents for SNAr: Aprotic polar solvents like DMF, DMSO, and NMP are excellent choices for SNAr reactions as they can solvate the cationic counter-ion of the base and the nucleophile, thereby increasing the nucleophilicity of the attacking species.[9]

  • Bases for SNAr: The choice of base is crucial. Inorganic carbonates like K₂CO₃ and Cs₂CO₃ are often sufficient for phenols and amines. For less acidic nucleophiles like thiols, a stronger base such as sodium hydride may be necessary to generate the corresponding nucleophilic anion in situ.

  • Temperature: SNAr reactions on polyfluoroaromatic systems typically require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate.[8]

Conclusion

This compound is a promising and highly versatile building block for the synthesis of novel and complex heterocyclic compounds. Its electron-deficient aromatic ring allows for facile functionalization via nucleophilic aromatic substitution, providing a gateway to a vast chemical space of potential interest in drug discovery and materials science. The proposed synthetic route and the detailed protocols for its derivatization offer a solid foundation for researchers to explore the full potential of this exciting scaffold.

References

Application Note: Strategic Derivatization of the Nitrogen Atom in 4,5,6,7-Tetrafluoroindoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5,6,7-Tetrafluoroindoline is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability conferred by its polyfluorinated aromatic ring. The secondary amine of the indoline core is a key handle for molecular elaboration, enabling the modulation of physicochemical and pharmacological properties. This guide provides a comprehensive overview of robust and versatile protocols for the N-derivatization of this compound, including N-acylation, N-sulfonylation, N-alkylation, and N-arylation. We delve into the mechanistic rationale behind reagent selection and reaction conditions, paying special attention to the electronic impact of the tetrafluoroaromatic system on the nucleophilicity of the indoline nitrogen.

Introduction: The Strategic Value of this compound

The indoline framework is a cornerstone in a multitude of biologically active molecules. The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The this compound scaffold merges these attributes, presenting a valuable building block for generating novel chemical entities.

Functionalization of the nitrogen atom (N-1 position) is a primary strategy for diversification. This position allows for the introduction of a wide array of functional groups that can act as hydrogen bond donors/acceptors, engage in specific receptor interactions, or tune solubility and pharmacokinetic profiles. However, the strong inductive electron-withdrawing effect of the four fluorine atoms reduces the electron density on the aromatic ring, which in turn decreases the nucleophilicity of the indoline nitrogen compared to its non-fluorinated counterpart. This electronic deficit is a critical consideration in designing effective derivatization protocols, often necessitating carefully optimized conditions to achieve high yields.

This document serves as a practical guide for researchers, providing both the theoretical basis and detailed experimental protocols for the most common and impactful N-derivatization reactions of this compound.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Resulting Derivatives A This compound B N-Acylation A->B C N-Sulfonylation A->C D N-Alkylation A->D E N-Arylation (Catalytic) A->E F N-Acyl Derivatives (Amides) B->F G N-Sulfonyl Derivatives (Sulfonamides) C->G H N-Alkyl Derivatives (Tertiary Amines) D->H I N-Aryl Derivatives (Aryl Amines) E->I

Figure 1: Overview of N-Derivatization Strategies.

N-Acylation: Synthesis of N-Acyl-4,5,6,7-tetrafluoroindolines

N-acylation is one of the most fundamental and reliable methods for derivatizing secondary amines. The resulting amides are generally stable and can introduce a variety of functional groups. The reaction proceeds via nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Mechanistic Rationale: The reaction requires a base to neutralize the acidic byproduct (e.g., HCl from an acyl chloride). Tertiary amines like triethylamine (TEA) or pyridine are commonly used as they are non-nucleophilic and act solely as acid scavengers. Due to the reduced nucleophilicity of the tetrafluoroindoline nitrogen, the reaction may proceed slower than with standard indolines. Ensuring the use of a high-purity, reactive acylating agent and an appropriate base is crucial for driving the reaction to completion. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial, especially with less reactive acylating agents like anhydrides.

Protocol 2.1: General Procedure for N-Acylation using an Acyl Chloride
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.).

  • Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2-1.5 equiv.) or pyridine (1.2-1.5 equiv.). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1-1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid chloride), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-acyl derivative.

Acylating Agent Base Solvent Typical Time Notes
Acetyl ChlorideTriethylamineDCM2-4 hHighly reactive, often exothermic.
Benzoyl ChloridePyridineTHF4-8 hPyridine can act as both base and catalyst.
Isobutyryl ChlorideTriethylamineDCM3-6 hIntroduces a branched alkyl chain.
Cyclopropanecarbonyl chlorideTriethylamineAcetonitrile4-12 hUseful for introducing strained ring systems.

N-Sulfonylation: Synthesis of N-Sulfonyl-4,5,6,7-tetrafluoroindolines

The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. N-sulfonylation of the tetrafluoroindoline core is a direct route to this important class of compounds. The reaction is analogous to N-acylation, involving the reaction of the indoline with a sulfonyl chloride.

Mechanistic Rationale: Similar to acylation, sulfonylation requires a base to quench the generated HCl. Pyridine is often the solvent and base of choice as it can also catalyze the reaction. The sulfur atom in a sulfonyl chloride is highly electrophilic, and the reaction typically proceeds readily, even with the electron-deficient nitrogen of tetrafluoroindoline. The resulting sulfonamides are chemically robust and can significantly alter the electronic and steric properties of the parent molecule.

Protocol 3.1: General Procedure for N-Sulfonylation
  • Preparation: To a round-bottom flask, add this compound (1.0 equiv.).

  • Dissolution: Dissolve in anhydrous pyridine or DCM. If using DCM, add a base such as triethylamine (1.5 equiv.).

  • Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 equiv.) portion-wise or dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: If pyridine is the solvent, remove it under high vacuum. If DCM is the solvent, proceed with an aqueous work-up. Dilute with DCM or ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate) or recrystallization to obtain the pure N-sulfonyl derivative.

Sulfonyl Chloride Base Solvent Typical Time Notes
Methanesulfonyl ChlorideTriethylamineDCM4-8 hIntroduces a small, polar "mesyl" group.
p-Toluenesulfonyl ChloridePyridinePyridine12-16 h"Tosyl" group is a common protecting group and functional handle.
4-Nitrobenzenesulfonyl ChlorideTriethylamineDCM6-12 h"Nosyl" group can be removed under specific conditions.
Dansyl ChlorideTriethylamineAcetonitrile/THF8-16 hIntroduces a fluorescent tag.

N-Alkylation: Synthesis of N-Alkyl-4,5,6,7-tetrafluoroindolines

N-alkylation introduces sp³-hybridized carbon substituents, which can profoundly impact basicity, lipophilicity, and receptor engagement. This reaction typically involves an Sₙ2 reaction between the nucleophilic indoline nitrogen and an alkyl halide.

Mechanistic Rationale: The reaction requires a base to deprotonate the indoline nitrogen, enhancing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A significant challenge with N-alkylation of secondary amines is the potential for over-alkylation to form a quaternary ammonium salt. This can be mitigated by using the indoline as the limiting reagent or by carefully controlling stoichiometry. The reduced nucleophilicity of tetrafluoroindoline can, in this case, be advantageous, potentially reducing the rate of the second alkylation step. For less reactive alkylating agents, the addition of a catalyst like sodium iodide or potassium iodide can accelerate the reaction via the Finkelstein reaction. Regio-selective C-H and N-H bond functionalization of indolines using alcohols has also been reported as a modern alternative.[3]

Protocol 4.1: General Procedure for N-Alkylation using an Alkyl Halide
  • Preparation: To a flask containing a magnetic stir bar, add a base such as powdered K₂CO₃ (2.0 equiv.) or NaH (1.2 equiv., 60% dispersion in mineral oil, handle with extreme care).

  • Solvent and Substrate: Add anhydrous DMF or acetonitrile, followed by this compound (1.0 equiv.).

  • Alkylation: Stir the suspension for 15-30 minutes at room temperature (or until effervescence ceases if using NaH). Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv.) dropwise.

  • Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. If NaH was used, carefully quench with a few drops of water or methanol. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Wash the combined organic extracts with water and brine to remove the solvent and salts.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Figure 2: General Experimental Workflow for N-Derivatization.

N-Arylation: Palladium-Catalyzed Synthesis of N-Aryl-4,5,6,7-tetrafluoroindolines

Creating a C(sp²)-N bond via N-arylation is a powerful strategy for building complex molecules. The Buchwald-Hartwig amination is the preeminent method for this transformation, utilizing a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide or triflate.[4]

Mechanistic Rationale: This catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated indoline, and finally, reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for reaction efficiency.[5][6] Bulky, electron-rich phosphine ligands are often required.[4] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) is essential to deprotonate the indoline and facilitate its entry into the catalytic cycle. Given the electron-deficient nature of tetrafluoroindoline, a robust catalytic system is necessary to achieve good conversion.

Protocol 5.1: General Procedure for Buchwald-Hartwig N-Arylation
  • Glovebox Preparation: Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.) to a reaction vial or flask.

  • Reagent Addition: Add the aryl halide (or triflate) (1.0 equiv.) and this compound (1.2 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Washing: Wash the filtrate with water and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Conclusion

The derivatization of the nitrogen atom of this compound provides a powerful entry point to a diverse range of novel chemical structures for drug discovery and development. By understanding the electronic properties of this fluorinated scaffold and applying the appropriate synthetic methodologies—from classical acylations and sulfonylations to modern catalytic arylations—researchers can effectively and efficiently explore the chemical space around this valuable core. The protocols outlined in this guide provide a robust starting point for these synthetic endeavors.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4,5,6,7-Tetrafluoroindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The 4,5,6,7-tetrafluoroindoline core represents a valuable, albeit synthetically challenging, building block for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the functionalization of such scaffolds, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds.[3] This guide provides detailed application notes and robust protocols for the strategic functionalization of this compound using state-of-the-art palladium catalysis, focusing on Buchwald-Hartwig amination of the indoline N-H bond and providing model protocols for Suzuki-Miyaura and Sonogashira couplings of a functionalized halo-tetrafluoroindoline derivative.

Introduction: The Strategic Value of Fluorinated Indolines

The indoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[4] The introduction of multiple fluorine atoms onto the benzo-fused ring, as in this compound, drastically alters the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine atoms can enhance the acidity of the N-H proton and influence the reactivity of the entire ring system. This unique electronic profile makes tetrafluoroindoline an attractive scaffold for creating novel chemical entities with potentially unique biological activities.[5][6]

Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the modular assembly of complex molecules under relatively mild conditions.[3][7] Reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling provide reliable methods for forging C-N and C-C bonds, respectively.[8][9][10] Applying these powerful transformations to the this compound core opens a direct path to a diverse library of novel, highly functionalized drug candidates.

This document serves as a technical guide, explaining the causality behind experimental choices and providing self-validating protocols for key transformations.

Buchwald-Hartwig N-Arylation: A Direct Approach to N-Aryl-4,5,6,7-Tetrafluoroindolines

The most direct and synthetically accessible handle on the this compound scaffold is the N-H bond. The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds and is highly applicable to cyclic secondary amines like indoline.[8][11]

Mechanistic Considerations & Rationale

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.

  • Amine Coordination & Deprotonation: The indoline coordinates to the Pd(II) center, and a base removes the N-H proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the indoline nitrogen are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Causality of Component Selection:

  • Catalyst Precursor: A Pd(II) source like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ is typically used. Pd(II) sources require in situ reduction to the active Pd(0) species, which can often be accomplished by the phosphine ligand or the amine itself.[12]

  • Ligand: This is the most critical component. The highly electron-withdrawing nature of the tetrafluorinated ring may slow the reductive elimination step. Therefore, bulky, electron-rich phosphine ligands are essential.[13] Ligands like XPhos , SPhos , or RuPhos are designed to accelerate both oxidative addition and reductive elimination, making them ideal choices.[1] Their steric bulk promotes the formation of the active, monoligated Pd(0) species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the indoline N-H bond after coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[13]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard to prevent quenching of the base and interference with the catalytic cycle.

Workflow and Catalytic Cycle Diagrams

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Add Pd Precursor, Ligand, & Base to Flask purge Purge with Ar/N2 reagents->purge solvent Add Anhydrous Solvent purge->solvent reactants Add Aryl Halide & This compound solvent->reactants heat Heat to Specified Temp. reactants->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter (e.g., Celite) cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for cross-coupling.

Buchwald_Hartwig cluster_reactants cluster_products Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition Product Ar-Indoline BaseH Base-H+ X- PdII_Amine [L-Pd(II)(Ar)(Indoline)]+X- PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(Indolinate) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination ArX Ar-X IndolineH Indoline-H

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: N-Arylation of this compound

Materials:

  • This compound

  • Aryl bromide or chloride (1.0 eq)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos (or other Buchwald ligand, 1.1-1.2x mol of Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, add the Pd precursor, ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox, attach it to a Schlenk line, and evacuate and backfill with argon (3 cycles).

  • Add the aryl halide (if solid) and this compound (1.2 eq).

  • Via syringe, add anhydrous toluene (to a concentration of ~0.1 M with respect to the aryl halide). If the aryl halide is a liquid, add it at this stage.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl-4,5,6,7-tetrafluoroindoline.

Optimization and Troubleshooting
ParameterRecommended Range/ConditionRationale & Troubleshooting
Pd Precursor Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%)For slow reactions, increase catalyst loading. If using Pd(OAc)₂, ensure conditions are sufficient for reduction to Pd(0).
Ligand XPhos, SPhos, RuPhos (1.1-1.2 eq to Pd)If yields are low, screen different Buchwald-type ligands. The optimal ligand can be substrate-dependent.
Base NaOtBu (1.4 eq), K₃PO₄ (2.0 eq)NaOtBu is generally most effective. If substrate is base-sensitive, switch to K₃PO₄ or Cs₂CO₃, but an increase in temperature may be necessary.
Solvent Toluene, DioxaneToluene is a good first choice. Dioxane can sometimes improve solubility and reaction rates. Ensure the solvent is rigorously anhydrous.
Temperature 80 - 110 °CStart at 100 °C. If side-product formation is observed, lower the temperature. For unreactive aryl chlorides, higher temperatures may be required.

C-C Bond Formation: Protocols for Halo-Tetrafluoroindolines

To perform Suzuki-Miyaura or Sonogashira couplings on the aromatic ring of this compound, a halide or triflate handle is required. The synthesis of such a precursor is non-trivial due to the electron-deactivated nature of the ring. The following protocols are presented as models for the cross-coupling of a hypothetical 7-bromo-N-protected-4,5,6,7-tetrafluoroindoline , assuming its successful synthesis. The principles outlined are broadly applicable.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[14]

Causality of Component Selection:

  • Catalyst/Ligand: For electron-deficient aryl halides, catalyst systems that promote fast oxidative addition are crucial. Pd(dppf)Cl₂ is a classic, reliable catalyst.[15] Modern systems using bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd source like Pd(OAc)₂ often provide higher turnover numbers and broader scope.

  • Base: A base is required to activate the organoboron species in the transmetalation step. Aqueous solutions of inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are most common. The choice can influence the reaction rate and side reactions.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura cluster_reactants cluster_products Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition Product Ar-Ar' PdII_Boron L-Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Boron Transmetalation PdII_Boron->Pd0 Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling of 7-Bromo-N-protected-4,5,6,7-tetrafluoroindoline

  • Setup: To a Schlenk flask, add 7-bromo-N-protected-4,5,6,7-tetrafluoroindoline (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add a degassed mixture of Dioxane and Water (e.g., 4:1 v/v) to the flask.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-18 hours, monitoring by TLC/LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for constructing C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne.[10]

Causality of Component Selection:

  • Catalyst System: The classic Sonogashira reaction uses a dual catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10] The palladium species facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which facilitates the transmetalation step.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX byproduct and as the solvent.

  • Copper-Free Conditions: For sensitive substrates, copper can catalyze undesirable alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols have been developed, often requiring a stronger base and a more active palladium/ligand system.

Protocol: Sonogashira Coupling of 7-Bromo-N-protected-4,5,6,7-tetrafluoroindoline

  • Setup: To a Schlenk flask, add 7-bromo-N-protected-4,5,6,7-tetrafluoroindoline (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (3-5 mol%).

  • Evacuate and backfill the flask with argon (3 cycles).

  • Add anhydrous THF or Toluene, followed by triethylamine (2-3 eq).

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed (2-12 hours), monitoring by TLC/LC-MS.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through Celite®. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

Safety and Handling

  • Reagents: Palladium catalysts, phosphine ligands, and strong bases (especially NaOtBu) are hazardous. Handle them in a fume hood or glovebox, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Fluorinated Compounds: While generally stable, fluorinated organic compounds should be handled with care. Assume all new compounds are potentially toxic and take appropriate precautions.

Conclusion

The this compound scaffold presents a unique opportunity for the discovery of novel chemical entities. This guide provides a robust framework for its functionalization using palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination offers a direct and reliable method for N-arylation. While C-C coupling via Suzuki and Sonogashira reactions requires a pre-functionalized halo-indoline, the model protocols provided herein are based on well-established principles and serve as an excellent starting point for synthesis. For all protocols, empirical optimization of catalysts, ligands, bases, and reaction conditions is critical to achieving high yields and purity with this specific, electron-deficient substrate.

References

The Strategic Application of 4,5,6,7-Tetrafluoroindoline in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Indoline Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established approach to enhance the pharmacological profile of lead compounds. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The indoline core, a privileged structure in numerous biologically active molecules, becomes a particularly interesting scaffold when functionalized with fluorine. The presence of multiple fluorine atoms on the benzene ring of the indoline nucleus, as in 4,5,6,7-tetrafluoroindoline, is anticipated to confer significant advantages in the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. While direct literature on this specific molecule is emerging, we will draw upon established principles of fluorine chemistry and the known reactivity of related polyfluorinated heterocycles to provide a comprehensive overview of its synthesis, functionalization, and potential as a key building block in drug discovery programs.

Anticipated Physicochemical and Pharmacokinetic Profile

The tetrafluorinated benzene ring in this compound is expected to significantly modulate the properties of the parent indoline molecule.

PropertyAnticipated Effect of TetrafluorinationRationale
Metabolic Stability IncreasedThe C-F bond is significantly stronger than the C-H bond, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
Lipophilicity (logP) IncreasedFluorine is a lipophilic atom, and its introduction generally increases the overall lipophilicity of a molecule, which can enhance membrane permeability.[2]
pKa of Indoline Nitrogen DecreasedThe strong electron-withdrawing nature of the four fluorine atoms will decrease the basicity of the indoline nitrogen, impacting its ionization state at physiological pH.
Binding Interactions AlteredFluorine can participate in unique non-covalent interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions and hydrogen bonds, potentially leading to enhanced binding affinity and selectivity.
Molecular Conformation ModifiedThe substitution pattern can influence the overall conformation of the molecule, which may be crucial for optimal interaction with a biological target.

Proposed Synthetic Access to the this compound Scaffold

While a definitive, published synthesis for this compound is not widely available, a plausible synthetic route can be extrapolated from the synthesis of related polyfluorinated indoles and indolines. A common strategy involves the cyclization of a suitably functionalized polyfluorinated aniline derivative.

G cluster_0 Synthetic Pathway Pentafluoroaniline Pentafluoroaniline Functionalized_Aniline Polyfluorinated Aniline Intermediate Pentafluoroaniline->Functionalized_Aniline Functional Group Interconversion Indoline_Precursor Cyclization Precursor Functionalized_Aniline->Indoline_Precursor Side Chain Introduction Tetrafluoroindoline This compound Indoline_Precursor->Tetrafluoroindoline Reductive Cyclization

Figure 1. A proposed generalized synthetic workflow for this compound.

A potential approach could involve the reductive cyclization of a 2-nitro-β-styrene derivative prepared from a polyfluorinated nitrotoluene, a strategy that has been successfully employed for the synthesis of other fluorinated tryptamines.[3]

Application Notes: N-Functionalization Protocols for Library Generation

The secondary amine of the indoline ring is the primary site for diversification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The following protocols are generalized methods for the N-alkylation and N-arylation of the this compound scaffold, based on established procedures for indoline chemistry.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes a robust method for the introduction of alkyl groups at the indoline nitrogen using an aldehyde or ketone.

Rationale: Reductive amination is a versatile and widely used method for forming C-N bonds. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde or ketone (1.2 mmol).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.

G Start Start Mix Mix Tetrafluoroindoline and Aldehyde/Ketone in DCM Start->Mix Add_Reducing_Agent Add NaBH(OAc)₃ Mix->Add_Reducing_Agent Stir Stir at RT Add_Reducing_Agent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Quench with NaHCO₃ (aq) Monitor->Workup Complete Extract Extract with DCM Workup->Extract Purify Purify by Chromatography Extract->Purify End End Purify->End

Figure 2. Experimental workflow for N-alkylation via reductive amination.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines the coupling of aryl halides with this compound, a powerful method for generating N-arylindoline derivatives.

Rationale: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of a diverse range of arylamines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in a dry Schlenk tube or reaction vial.

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated this compound.

G cluster_0 Buchwald-Hartwig N-Arylation Reactants This compound + Aryl Halide Reaction Heat in Anhydrous Solvent Reactants->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Product N-Aryl-4,5,6,7-tetrafluoroindoline Reaction->Product

Figure 3. Logical relationship in the Buchwald-Hartwig N-arylation protocol.

Potential Therapeutic Applications and Future Directions

Derivatives of this compound are promising candidates for a range of therapeutic areas, leveraging the established biological activities of the indoline scaffold and the beneficial effects of fluorination.

  • Oncology: The indoline nucleus is present in several approved and investigational anticancer agents. The enhanced metabolic stability and potential for unique binding interactions conferred by the tetrafluoro substitution could lead to the discovery of potent and selective kinase inhibitors or modulators of other cancer-related targets.

  • Neuroscience: Indoline derivatives have shown activity against various central nervous system (CNS) targets. The increased lipophilicity of the tetrafluorinated scaffold may improve blood-brain barrier penetration, making it an attractive platform for developing drugs for neurological and psychiatric disorders.

  • Infectious Diseases: The indole and indoline scaffolds are found in a number of antimicrobial and antiviral compounds. The introduction of fluorine can enhance the potency and pharmacokinetic properties of these agents. For instance, fluorinated indole derivatives have shown potent activity against HIV-1.[4]

Conclusion

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry. The strategic incorporation of a tetrafluorinated benzene ring onto the indoline scaffold is expected to impart favorable physicochemical and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and diversification of this promising scaffold, paving the way for the discovery of new and improved drug candidates across a spectrum of diseases.

References

Application Notes & Protocols: The Strategic Integration of 4,5,6,7-Tetrafluoroindoline in the Design of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Innovation in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized cancer therapy.[2] However, challenges such as acquired resistance, off-target toxicity, and poor pharmacokinetic profiles necessitate the continuous exploration of novel chemical scaffolds.[3] A "privileged scaffold" is a molecular framework that can bind to multiple biological targets, and the indole nucleus is a well-established example in medicinal chemistry.[4]

This guide focuses on a highly specialized and promising variant: the 4,5,6,7-tetrafluoroindoline scaffold. Strategic fluorination of drug candidates can profoundly enhance pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity.[5][6] The dense fluorination on the benzene ring of the indoline core offers a unique combination of lipophilicity and electrostatic potential, making it an intriguing architectural element for creating next-generation kinase inhibitors. While the broader class of fluorinated indolines has shown promise, the specific this compound moiety represents a frontier in kinase inhibitor design. These notes provide a comprehensive framework for leveraging this scaffold, from mechanistic rationale to detailed experimental protocols.

Part 1: The Mechanistic Rationale for Polyfluorination

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to a molecule that can be exploited in rational drug design.[5] In the context of a kinase inhibitor, the tetrafluorinated benzene ring of the indoline scaffold is not merely an inert spacer but an active contributor to the molecule's overall profile.

Key Physicochemical Contributions of the Tetrafluoro-Motif:

  • Metabolic Shielding: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds, the tetrafluoroindoline core can significantly enhance the metabolic stability and half-life of an inhibitor.[6]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby basic centers, such as the indoline nitrogen. This modification can alter the ionization state of the molecule at physiological pH, impacting solubility, cell permeability, and interactions with target proteins.[5]

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, which are common in kinase ATP-binding sites. These non-covalent interactions can significantly increase the binding affinity and potency of the inhibitor.[5]

  • Conformational Control: The strategic placement of fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the kinase active site and potentially improving selectivity.

cluster_causes Causality Scaffold This compound Scaffold Metabolism Increased Metabolic Stability Scaffold->Metabolism blocks P450 oxidation Binding Enhanced Binding Affinity (Potency) Scaffold->Binding enables specific contacts Properties Improved Physicochemical Properties Scaffold->Properties alters lipophilicity/pKa Selectivity Potential for Increased Selectivity Scaffold->Selectivity restricts geometry C-F Bond Strength High C-F Bond Strength Metabolism->C-F Bond Strength Orthogonal Interactions F···C=O Interactions (Multipolar) Binding->Orthogonal Interactions Electron Withdrawing Inductive Effect (pKa Modulation) Properties->Electron Withdrawing Conformational Bias Conformational Constraint Selectivity->Conformational Bias

Fig 1. Key advantages conferred by the tetrafluoroindoline scaffold.

Part 2: Design and Synthesis of a Representative Inhibitor

While the this compound scaffold is novel, we can conceptualize its application based on established principles of kinase inhibitor design. Many inhibitors consist of a "hinge-binding" motif, which forms hydrogen bonds with the kinase hinge region, and a "scaffold" that projects into other pockets of the ATP-binding site. Here, we propose a hypothetical inhibitor, TF-CDKi-1 , targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Conceptual Structure of TF-CDKi-1:

Our hypothetical inhibitor, TF-CDKi-1, links the this compound scaffold to a 2-aminopyrimidine core, a well-known hinge-binding motif.

cluster_inhibitor Hypothetical Inhibitor: TF-CDKi-1 Scaffold This compound (Core Scaffold) Linker Linker (e.g., Amide) Scaffold->Linker HingeBinder 2-Aminopyrimidine (Hinge-Binding Motif) Linker->HingeBinder Solubilizing Solubilizing Group (e.g., Morpholine) HingeBinder->Solubilizing

Fig 2. Modular design of a hypothetical tetrafluoroindoline-based inhibitor.
Protocol: Conceptual Synthesis Workflow

The synthesis of such an inhibitor would involve a multi-step sequence, characteristic of modern medicinal chemistry campaigns.

Start Start: Commercially available polyfluorinated aniline Step1 Step 1: Indoline Formation (e.g., Cyclization reaction) Start->Step1 Step2 Step 2: Functionalization (e.g., N-acylation with a linker precursor) Step1->Step2 Step3 Step 3: Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) to install hinge binder Step2->Step3 Step4 Step 4: Final Modification (e.g., Addition of solubilizing group) Step3->Step4 End Final Product: Purified Kinase Inhibitor Step4->End

Fig 3. A conceptual workflow for the synthesis of TF-CDKi-1.

Part 3: In Vitro Kinase Inhibition Assay Protocol

To evaluate the potency of newly synthesized compounds like TF-CDKi-1, a robust and quantitative in vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound-based compound against a target protein kinase (e.g., CDK2/CycA).

Materials:
  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), high purity

  • Test Compound (e.g., TF-CDKi-1) and Positive Control (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve. A typical starting concentration in the assay might be 10 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 50 nL of each serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a kinase/substrate master mix in Kinase Assay Buffer. The final concentrations of kinase and substrate should be optimized beforehand (typically at or below their respective Km values).

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the specific kinase.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in vehicle control wells).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data by setting the vehicle (DMSO) control as 100% activity and a control with no ATP or a potent inhibitor as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Start Prepare Compound Dilution Series (in DMSO) Step1 Dispense Compound/ DMSO to 384-well plate Start->Step1 Step2 Add Kinase/Substrate Mix Incubate 15 min Step1->Step2 Step3 Add ATP Solution (Initiate Reaction) Incubate 60 min @ 30°C Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop Reaction) Incubate 40 min Step3->Step4 Step5 Add Kinase Detection Reagent (Generate Signal) Incubate 30 min Step4->Step5 End Read Luminescence & Calculate IC₅₀ Step5->End

Fig 4. Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Part 4: Data Presentation and Interpretation

The primary output of the kinase inhibition assay is the IC₅₀ value. To understand the compound's potential, it's crucial to assess both its potency against the primary target and its selectivity against other related kinases.

Table 1: Hypothetical Kinase Inhibition Profile of TF-CDKi-1
Kinase TargetTF-CDKi-1 IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)Selectivity Fold (vs. CDK2)
CDK2/CycA 15 5-
CDK1/CycB250616.7
CDK4/CycD1>10,000150>667
CDK9/CycT1750450
GSK3β>10,00020>667

Staurosporine is a non-selective kinase inhibitor used as a positive control.

Interpretation:

  • Potency: The hypothetical compound TF-CDKi-1 shows potent inhibition of the target kinase, CDK2, with an IC₅₀ value in the low nanomolar range.

  • Selectivity: The compound demonstrates good selectivity. It is over 16-fold more selective for CDK2 than the closely related CDK1 and highly selective against CDK4 and the unrelated kinase GSK3β. This selectivity is critical for minimizing off-target effects in a cellular context. The tetrafluoroindoline scaffold may contribute to this selectivity by occupying a specific sub-pocket not conserved across all kinases.

Conclusion and Future Directions

The this compound scaffold represents a compelling, albeit underexplored, platform for the design of novel kinase inhibitors. The strategic incorporation of fluorine can bestow significant advantages in terms of metabolic stability, binding affinity, and overall drug-like properties. The protocols and conceptual frameworks presented here provide a robust starting point for researchers to synthesize and evaluate inhibitors based on this and related polyfluorinated scaffolds. Future work should focus on the synthesis of a focused library of this compound derivatives to systematically explore structure-activity relationships and validate the therapeutic potential of this promising chemical architecture.

References

Application Notes and Protocols: Incorporation of 4,5,6,7-Tetrafluoroindoline for the Development of Novel Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into polymer structures offers a powerful tool for modulating their physicochemical and biological properties. This guide provides a comprehensive overview and detailed protocols for the synthesis and polymerization of monomers derived from 4,5,6,7-tetrafluoroindoline. By leveraging the unique electronic properties of the tetrafluorinated indole ring, researchers can develop novel polymers with enhanced thermal stability, chemical resistance, and tailored hydrophobic-hydrophilic balance. These materials hold significant promise for advanced applications in drug delivery, biomedical devices, and high-performance coatings. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this unique fluorinated monomer.

Introduction: The Strategic Advantage of Fluorination in Polymer Science

The introduction of fluorine into organic molecules can dramatically alter their properties, a strategy widely employed in pharmaceutical and materials science.[1][2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to the resulting materials, including:

  • Enhanced Thermal and Chemical Stability: Fluorinated polymers are known for their resistance to harsh chemical environments and high temperatures.[4][5]

  • Modulated Hydrophobicity and Lipophilicity: The presence of fluorine can significantly increase the hydrophobicity of a polymer, which can be advantageous for creating water-repellent surfaces or for specific interactions within biological systems.[6]

  • Unique Electronic Properties: The electron-withdrawing nature of fluorine atoms can influence the electronic landscape of the polymer, impacting its reactivity and intermolecular interactions.

  • Biocompatibility and Reduced Enzymatic Degradation: In biomedical applications, fluorination can shield polymers from enzymatic attack, prolonging their in vivo lifespan and improving biocompatibility.[6]

The indole moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, recognized for its diverse biological activities.[2] The fusion of a tetrafluorinated benzene ring with the pyrrole core in this compound presents a novel building block for polymers that combine the beneficial attributes of both fluorocarbons and indole-based structures. This guide will detail the synthetic pathways to functionalize this compound for subsequent polymerization and provide protocols for creating novel polymeric materials.

Monomer Synthesis: Functionalization of this compound

To incorporate the this compound moiety into a polymer backbone, it must first be functionalized with a polymerizable group. The nitrogen atom of the indoline ring is a prime site for such modification. Here, we present a protocol for the synthesis of N-(2,3-epoxypropyl)-4,5,6,7-tetrafluoroindoline, a versatile monomer for ring-opening polymerization. This approach is adapted from established methods for the N-alkylation of related heterocyclic compounds.

Proposed Synthesis of N-(2,3-epoxypropyl)-4,5,6,7-tetrafluoroindoline

This proposed synthesis is based on the well-established N-alkylation of indoles and related heterocycles with epichlorohydrin.

Reaction Scheme:

Caption: Proposed synthesis of N-(2,3-epoxypropyl)-4,5,6,7-tetrafluoroindoline.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound (1 equivalent) in a suitable organic solvent such as toluene.

  • Addition of Reagents: Add a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents) followed by a concentrated aqueous solution of sodium hydroxide (50% w/v, 5 equivalents).

  • Epichlorohydrin Addition: While stirring vigorously, add epichlorohydrin (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and add water to dissolve the inorganic salts. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2,3-epoxypropyl)-4,5,6,7-tetrafluoroindoline monomer.

Polymerization Methodologies

The choice of polymerization technique is critical for controlling the polymer's molecular weight, architecture, and properties. Below are protocols for two common polymerization methods suitable for the synthesized monomer.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization of the epoxy-functionalized monomer can produce linear polyethers with the tetrafluoroindoline moiety in the side chain. This method is adapted from the polymerization of a non-fluorinated analogue.[7]

Reaction Scheme:

Caption: Anionic ring-opening polymerization of the tetrafluoroindoline monomer.

Protocol:

  • Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-(2,3-epoxypropyl)-4,5,6,7-tetrafluoroindoline monomer.

  • Initiation: Add a catalytic amount of a strong base, such as powdered potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) (1-2 mol% relative to the monomer).

  • Polymerization: Heat the mixture to 90-120 °C with continuous stirring. The reaction mixture will become increasingly viscous as polymerization proceeds.

  • Termination and Isolation: After several hours (monitor by observing the viscosity change), cool the reaction to room temperature. Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitate it into a non-solvent such as cold methanol or hexane.

  • Purification and Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization offers an alternative route to polyethers and can be initiated by Lewis acids.

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-(2,3-epoxypropyl)-4,5,6,7-tetrafluoroindoline monomer in a dry, non-coordinating solvent such as dichloromethane or nitromethane.

  • Initiator Addition: Cool the solution to 0 °C and add a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.

  • Polymerization: Allow the reaction to proceed at 0 °C to room temperature, monitoring the consumption of the monomer by techniques like NMR or GC-MS.

  • Quenching and Isolation: Terminate the polymerization by adding a small amount of a nucleophilic quenching agent like methanol or ammonia in methanol.

  • Purification: Precipitate the polymer into a non-solvent, filter, and dry under vacuum.

Polymer Characterization

Thorough characterization of the synthesized polymers is essential to understand their structure and properties.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) To confirm the polymer structure and determine the extent of monomer incorporation.Disappearance of monomer signals and appearance of broad polymer peaks. The ¹⁹F NMR will confirm the integrity of the tetrafluoroindoline moiety.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A chromatogram showing the molecular weight distribution of the polymer sample.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Absence of the epoxy ring stretching vibrations and the appearance of characteristic ether linkages.
Thermal Gravimetric Analysis (TGA) To assess the thermal stability of the polymer.A degradation profile indicating the onset temperature of decomposition. Fluorinated polymers are expected to exhibit high thermal stability.[4][5]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.Thermal transitions that provide insight into the amorphous or crystalline nature of the polymer.

Potential Applications

The unique properties of polymers incorporating this compound suggest a range of potential applications:

  • Drug Delivery: The hydrophobic nature of the fluorinated segments can be utilized in the formation of micelles or nanoparticles for the encapsulation and delivery of hydrophobic drugs.[6] The indole moiety itself is a key component in many pharmaceuticals, potentially offering synergistic effects.[2]

  • Biomedical Coatings: These polymers can be used to create biocompatible and anti-fouling coatings for medical devices and implants due to their low surface energy and enhanced stability.

  • High-Performance Materials: The thermal and chemical resistance of these polymers makes them suitable for applications in demanding environments, such as specialty membranes, seals, and insulators.[5]

Conclusion

The incorporation of this compound into polymer backbones represents a promising avenue for the development of novel materials with enhanced properties. The protocols outlined in this guide provide a starting point for the synthesis and polymerization of functionalized tetrafluoroindoline monomers. By carefully controlling the polymerization conditions and characterizing the resulting polymers, researchers can tailor the material properties for a wide array of advanced applications, from next-generation drug delivery systems to robust industrial materials.

References

Application Notes & Protocols: N-Alkylation of 4,5,6,7-Tetrafluoroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the N-alkylation of 4,5,6,7-tetrafluoroindoline. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and functional materials, where the unique electronic properties of the polyfluorinated scaffold are highly sought. This document explores the chemical principles governing the reactivity of this electron-deficient heterocycle and presents a range of validated synthetic methodologies, from classical approaches to modern catalytic systems. Each protocol is designed to be a self-validating system, complete with mechanistic insights, step-by-step procedures, and optimization strategies to empower researchers in drug development and materials science.

Introduction: The Significance of the Tetrafluoroindoline Scaffold

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The introduction of fluorine atoms into the aromatic ring dramatically alters the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The this compound moiety, in particular, offers a unique electronic profile. The strong electron-withdrawing nature of the four fluorine atoms significantly increases the acidity of the N-H proton compared to its non-fluorinated counterpart, while simultaneously modulating the nucleophilicity of the nitrogen atom.

N-alkylation of this scaffold is a pivotal derivatization step, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties for specific biological targets. The resulting N-alkylated tetrafluoroindolines are key building blocks for novel therapeutics and advanced organic materials. This guide provides the necessary theoretical foundation and practical protocols to successfully navigate the synthesis of these valuable compounds.

Core Chemical Principles: Reactivity of the Fluorinated Indoline Nitrogen

The successful N-alkylation of this compound hinges on understanding the profound electronic influence of the perfluorinated benzene ring.

  • Increased N-H Acidity: The inductive effect of the fluorine atoms polarizes the N-H bond, making the proton significantly more acidic (lower pKa) than in standard indoline. This facilitates deprotonation, allowing the use of milder bases to generate the corresponding indolinide anion.

  • Modulated Nucleophilicity: While deprotonation is easier, the resulting indolinide anion's nucleophilicity is tempered. The electron-withdrawing fluorine atoms delocalize the negative charge, reducing the nitrogen's electron-donating ability. This necessitates careful selection of reaction conditions to ensure efficient alkylation and minimize side reactions.

These competing effects require a nuanced approach to protocol selection. A method that works for a standard indoline may require significant adaptation or may be entirely unsuitable for this electron-deficient substrate.

Synthetic Protocols for N-Alkylation

We present several robust methods for the N-alkylation of this compound, each with distinct advantages.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This is a fundamental and widely used SN2 reaction. For this compound, the choice of base is critical. While strong bases like sodium hydride (NaH) are effective, the increased acidity of the substrate allows for the use of milder carbonate bases, which can improve functional group tolerance and simplify workup.[2][3]

Mechanism: The reaction proceeds in two main steps. First, a base deprotonates the indoline nitrogen to form a nucleophilic indolinide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-N bond.[4]

Workflow Diagram:

cluster_start Step 1: Deprotonation cluster_reaction Step 2: SN2 Alkylation start This compound + Base (e.g., K₂CO₃) intermediate Tetrafluoroindolinide Anion start->intermediate product N-Alkyl-4,5,6,7-tetrafluoroindoline intermediate->product alkyl_halide Alkyl Halide (R-X)

Caption: Workflow for Classical N-Alkylation.

Detailed Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF (0.2 M), add a suitable base (e.g., anhydrous K₂CO₃, 2.0 eq.).[5]

  • Add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: Reductive Amination

Reductive amination is an exceptionally mild and efficient method for N-alkylation, particularly for substrates that may be sensitive to strongly basic conditions.[6] It involves the reaction of the indoline with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.[7][8]

Mechanism: The indoline nitrogen attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration to form a transient iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the iminium carbon to furnish the N-alkylated product.[8][9] STAB is often preferred as it is mild enough not to reduce the starting aldehyde/ketone.[7][10]

Mechanism Diagram:

Indoline Tetrafluoroindoline (R'₂NH) Iminium Iminium Ion ([R'₂N=CHR]⁺) Indoline->Iminium + Carbonyl - H₂O Carbonyl Aldehyde/Ketone (R-CHO) Product N-Alkylated Product (R'₂N-CH₂R) Iminium->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions at room temperature. A small amount of acetic acid can be added to catalyze iminium ion formation.[9]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-8 hours).

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Metal-Catalyzed "Borrowing Hydrogen" Alkylation

This modern, sustainable approach utilizes alcohols as alkylating agents, with water as the only byproduct.[11] Iridium or iron-based catalysts are commonly employed.[1][12] The process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination-type pathway.[1]

Detailed Experimental Protocol (based on Iridium Catalysis): [12]

  • In a screw-capped vial, combine this compound (1.0 eq.), the primary alcohol (2.0 eq.), and the Iridium catalyst (e.g., [Cp*IrCl₂]₂, 1-2 mol%).

  • Add the appropriate solvent (some protocols advantageously use water) and any necessary base or additive as specified by the catalyst system.[12]

  • Seal the vial and stir the mixture at the optimized temperature (e.g., 80-100°C) for 12-24 hours.

  • After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to isolate the N-alkylated product.

Protocol 4: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[13] This is particularly useful for less reactive substrates or when building libraries of compounds rapidly. Both classical alkylation and metal-catalyzed reactions can be adapted for microwave synthesis.[14][15]

Detailed Experimental Protocol (Microwave-Assisted Classical Alkylation):

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the alkyl halide (1.5 eq.), and a base (e.g., K₂CO₃, 2.5 eq.) in a suitable microwave-compatible solvent (e.g., DMF, DMSO).[16]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture as described in the conventional classical alkylation protocol (Protocol 1, steps 5-7).

Data Summary: Comparison of N-Alkylation Protocols

ProtocolAlkylating AgentKey ReagentsTypical ConditionsAdvantagesLimitations
Classical Alkylation Alkyl HalidesBase (K₂CO₃, NaH)60-80°C, 2-12 hWidely applicable, simple reagentsRequires stoichiometric base, potential for over-alkylation
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃Room Temp, 1-8 hVery mild, high functional group tolerance, avoids over-alkylation[8]Limited to primary/secondary alkyl groups, requires stoichiometric reductant
Borrowing Hydrogen AlcoholsIr or Fe Catalyst80-100°C, 12-24 hAtom economical (water byproduct), sustainable[11][12]Requires specific metal catalyst, may require higher temperatures
Microwave-Assisted Alkyl Halides, etc.Varies by method100-150°C, 10-30 minDrastically reduced reaction times, often improved yields[13]Requires specialized microwave equipment

Troubleshooting & Optimization

  • Low Yield / No Reaction: For classical alkylation, consider a stronger base (e.g., NaH) or a more polar solvent (e.g., DMF). For reductive amination, the addition of a catalytic amount of acid (e.g., AcOH) can facilitate iminium ion formation. For all methods, increasing the temperature may be necessary to overcome the activation energy barrier.[6]

  • Side Product Formation: In classical alkylation, C-alkylation can sometimes compete, though it is less common for indolines than indoles. Using conditions that favor N-anion formation (strong base, polar aprotic solvent) can enhance N-selectivity.[6]

  • Decomposition: The tetrafluoroindoline scaffold is generally robust, but highly aggressive reagents or temperatures should be avoided. If decomposition is observed, switch to a milder protocol like reductive amination.

Conclusion

The N-alkylation of this compound is a readily achievable transformation provided that the unique electronic nature of the substrate is considered. While classical alkylation with alkyl halides remains a viable and straightforward option, modern methods such as reductive amination and metal-catalyzed borrowing hydrogen reactions offer superior mildness, efficiency, and sustainability. Reductive amination, in particular, stands out for its broad functional group tolerance and operational simplicity, making it a highly recommended starting point for this substrate. The application of microwave synthesis can further enhance throughput for all described methods. This guide provides researchers with a validated toolkit to confidently synthesize a diverse range of N-alkylated this compound derivatives for downstream applications in science and medicine.

References

Synthetic Protocols for C-H Functionalization of the Indoline Ring: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold is a privileged motif in medicinal chemistry and natural products, rendering the development of efficient and selective methods for its derivatization a paramount objective in modern organic synthesis. Direct carbon-hydrogen (C-H) functionalization has emerged as a powerful and atom-economical strategy to modify the indoline ring, circumventing the need for pre-functionalized substrates. This guide provides an in-depth exploration of synthetic protocols for the C-H functionalization of the indoline ring, with a focus on practical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and offer insights into the mechanistic underpinnings of these transformative reactions.

The Challenge and Opportunity of Indoline C-H Functionalization

The indoline nucleus presents a unique set of challenges and opportunities for C-H functionalization. Unlike its aromatic counterpart, indole, the saturated five-membered ring of indoline alters the electronic properties of the benzene ring, influencing the reactivity and regioselectivity of C-H activation. The primary challenge lies in achieving high regioselectivity among the multiple C-H bonds on the benzenoid ring (C4, C5, C6, and C7). The strategic use of directing groups (DGs) has been instrumental in overcoming this hurdle, enabling precise functionalization at specific positions.[1][2] This guide will focus on the most synthetically useful and well-established of these strategies.

I. Directing Group-Assisted C7-Functionalization of the Indoline Ring

The C7 position of the indoline ring is a common target for functionalization due to the prevalence of C7-substituted indolines in bioactive molecules.[3][4] Directing groups installed on the indoline nitrogen are pivotal in orchestrating the regioselective activation of the C7-H bond by forming a stable metallacyclic intermediate with the transition-metal catalyst.

A. Rhodium-Catalyzed C7-Amination with Anthranils

Scientific Rationale: This protocol utilizes a rhodium(III) catalyst, which is known for its high reactivity in C-H activation.[5] The N-pyrimidyl directing group is crucial for selectivity, as it forms a stable six-membered rhodacycle intermediate, favoring the activation of the C7-H bond over other positions.[1] Anthranils serve as a practical and efficient source of the amino group. This method is distinguished by its operational simplicity and the synthetic utility of the resulting 2-aminobenzoyl-substituted indolines, which are versatile intermediates for further chemical transformations.[5]

Experimental Protocol: Rh(III)-Catalyzed C-7 Amination of N-Pyrimidylindoline with Anthranil [5]

Materials:

  • N-Pyrimidylindoline (1.0 equiv)

  • Anthranil (1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • AcOH (2.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add N-pyrimidylindoline, anthranil, [Cp*RhCl₂]₂, and AgSbF₆.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add DCE and then AcOH via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired C7-aminated indoline.

B. Iridium-Catalyzed C7-Alkynylation

Scientific Rationale: Iridium catalysts offer a complementary reactivity profile to rhodium and palladium. This protocol for C7-alkynylation takes advantage of an iridium(III) catalyst to achieve C-H activation under mild conditions, even at room temperature.[6][7] The N-acyl directing group facilitates the formation of a stable iridacycle intermediate, ensuring high regioselectivity for the C7 position. The use of hypervalent iodine-alkyne reagents provides a reactive yet stable source of the alkyne moiety. The resulting C7-alkynylated indolines are valuable building blocks, as the alkyne can be readily transformed into a variety of other functional groups.[6]

Experimental Protocol: Ir(III)-Catalyzed C-7 Alkynylation of N-Acylindoline [6]

Materials:

  • N-Acylindoline (1.0 equiv)

  • 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) (1.5 equiv)

  • [Cp*IrCl₂]₂ (2.5 mol%)

  • AgOAc (20 mol%)

  • Dichloromethane (CH₂Cl₂) (0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine N-acylindoline, TIPS-EBX, [Cp*IrCl₂]₂, and AgOAc.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add CH₂Cl₂ via syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the C7-alkynylated indoline.

Catalyst SystemFunctionalizationDirecting GroupKey AdvantagesRepresentative YieldsReference
[CpRhCl₂]₂ / AgSbF₆AminationN-PyrimidylReadily available aminating agent, good to excellent yields.70-95%[5]
[CpIrCl₂]₂ / AgOAcAlkynylationN-AcylMild reaction conditions (room temp.), versatile alkyne products.60-90%[6]
Pd(OAc)₂ / LigandArylationN-PhosphinoylHigh regioselectivity for a challenging transformation.50-85%[3]

Table 1. Comparison of Directing Group-Assisted C7-Functionalization Protocols for Indolines.

II. Directing Group-Free C5-Olefination

While directing groups are powerful tools for achieving regioselectivity, their installation and removal add steps to a synthetic sequence. The development of directing group-free C-H functionalization methods is therefore a significant advancement. This protocol for the C5-olefination of indolines represents a notable example of this strategy.[8][9][10]

Scientific Rationale: This method employs a palladium catalyst in conjunction with a bidentate S,O-ligand. The S,O-ligand is proposed to play a crucial role in promoting the C-H activation at the C5 position. Mechanistic studies suggest that the ligand facilitates the formation of a more reactive cationic palladium species, which then undergoes C-H activation.[11][12] The inherent electronic properties of the indoline ring, modulated by the S,O-ligand-Pd complex, favor functionalization at the C5 position, which is para to the nitrogen atom. This reaction proceeds under mild conditions and exhibits excellent selectivity for the C5 position.[8]

Experimental Protocol: Pd/S,O-Ligand-Catalyzed C5-Olefination of N-Methylindoline [9]

Materials:

  • N-Methylindoline (2.0 equiv)

  • Olefin (e.g., methyl acrylate) (1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • S,O-Ligand (e.g., 2-(methylthio)benzoic acid) (10 mol%)

  • tert-Butyl peroxybenzoate (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Procedure:

  • To a reaction tube, add Pd(OAc)₂, the S,O-ligand, and tert-butyl peroxybenzoate.

  • Add DCE, followed by N-methylindoline and the olefin.

  • Seal the tube and heat the reaction mixture at 60 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the C5-olefinated indoline.

SubstrateOlefinYield (%)C5:Other IsomersReference
N-MethylindolineMethyl acrylate85>20:1[9]
N-Methyl-2-methylindolineMethyl acrylate54>20:1[9]
N-Methyl-3,3-dimethylindolinePhenyl acrylate72>20:1[9]

Table 2. Substrate Scope for the Pd/S,O-Ligand-Catalyzed C5-Olefination of Indolines.

III. Mechanistic Considerations and Causality

The choice of catalyst, directing group, and reaction conditions is paramount for achieving the desired outcome in C-H functionalization reactions. Understanding the underlying mechanisms provides a rational basis for these choices.

The Role of the Directing Group

Directing groups function by coordinating to the metal catalyst, bringing it into close proximity to the target C-H bond and facilitating the C-H activation step, which is often the rate-determining step.[13] The size and geometry of the resulting metallacycle dictate the regioselectivity. For instance, N-pyrimidyl and N-acyl groups on the indoline nitrogen favor the formation of a six-membered metallacycle, leading to selective C7-functionalization.

DG_Mechanism Indoline N-DG-Indoline Intermediate Metallacyclic Intermediate Indoline->Intermediate Coordination & C-H Activation Catalyst [M-L_n] Catalyst->Intermediate Functionalization Functionalization (e.g., with R-X) Intermediate->Functionalization Oxidative Addition/ Reductive Elimination Product C7-Functionalized Indoline Functionalization->Product Regeneration Catalyst Regeneration Product->Regeneration Regeneration->Catalyst Turnover

Figure 1. Generalized workflow for directing group-assisted C-H functionalization.

Catalyst Selection

The choice of transition metal is critical. Rhodium and iridium are often favored for their high reactivity and functional group tolerance in C-H activation.[5][6] Palladium is also widely used, particularly in olefination and arylation reactions.[3][8] The specific ligands on the metal center also play a crucial role in modulating its reactivity and selectivity.

IV. Emerging Frontiers: Metal-Free and Photoredox Approaches

While transition-metal catalysis dominates the field of indoline C-H functionalization, metal-free and photoredox-catalyzed methods are gaining traction as more sustainable alternatives.

Metal-Free C-H Amination for Indole Synthesis: While this protocol leads to indoles, it proceeds through an indoline intermediate and showcases a metal-free approach to C-H amination.[14][15][16] These reactions often involve the use of a chemical oxidant to generate a reactive nitrogen species that undergoes intramolecular cyclization.

Photoredox Catalysis: Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates that can participate in C-H functionalization reactions under mild conditions. While still an emerging area for indoline C-H functionalization, the principles of photoredox catalysis offer exciting possibilities for developing novel and sustainable synthetic methods.

Catalytic_Cycles cluster_TM A) Transition-Metal Catalysis cluster_Photo B) Photoredox Catalysis TM_Start Indoline-DG + [M] TM_Intermediate Metallacycle TM_Start->TM_Intermediate C-H Activation TM_Product Functionalized Indoline TM_Intermediate->TM_Product Coupling TM_Product->TM_Start Catalyst Turnover Photo_Start Substrate + PC Photo_Excited PC* Photo_Start->Photo_Excited hν (Visible Light) Photo_Radical Substrate Radical Photo_Excited->Photo_Radical SET Photo_Product Functionalized Indoline Photo_Radical->Photo_Product Radical Coupling Photo_Product->Photo_Start PC Regeneration

Figure 2. Comparison of catalytic cycles for C-H functionalization.

V. Conclusion and Future Outlook

The C-H functionalization of the indoline ring has witnessed significant progress, driven by the development of sophisticated transition-metal catalytic systems and the strategic use of directing groups. The protocols outlined in this guide provide researchers with powerful tools for the synthesis of a wide array of functionalized indolines. The ongoing exploration of directing group-free transformations, as well as metal-free and photoredox-catalyzed approaches, promises to further enhance the synthetic utility and sustainability of indoline C-H functionalization. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more selective, efficient, and versatile methods for the derivatization of this important heterocyclic scaffold, empowering the next generation of drug discovery and materials science.

References

Application Note: The Strategic Use of 4,5,6,7-Tetrafluoroindoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the State of Research: A comprehensive review of current scientific and patent literature reveals that 4,5,6,7-tetrafluoroindoline is not yet an established building block with documented applications in the synthesis of commercial or late-stage development agrochemicals. The absence of specific synthetic protocols for this starting material in the agrochemical context prevents the creation of a direct, validated application note.

However, the structural motifs present in this compound—a polyfluorinated aromatic ring fused to a saturated nitrogen heterocycle—are of significant interest in modern agrochemical design. The principles governing the use of such fluorinated building blocks are well-established. Therefore, this guide has been structured to provide researchers with the foundational knowledge and strategic insights required to explore the potential of novel scaffolds like this compound. We will extrapolate from known, successful examples of analogous fluorinated heterocycles in agrochemical synthesis to present a forward-looking, technically grounded guide. This document will serve as a roadmap for researchers aiming to innovate in this space, providing both the theoretical basis and practical protocols for the broader class of fluorinated heterocyclic intermediates.

Application Notes and Protocols for Fluorinated Heterocyclic Scaffolds in Agrochemical Synthesis

Introduction: The Fluorine Advantage in Agrochemical Design

The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven strategy for enhancing molecular properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[2][3] In agrochemicals, these modifications can lead to increased potency, better crop penetration, enhanced resistance to metabolic degradation by pests or plants, and a more favorable environmental profile.[4]

The tetrafluorinated benzene ring, in particular, offers a unique electronic profile. The strongly electron-withdrawing fluorine atoms render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This provides a versatile chemical handle for introducing a wide range of functional groups. When fused to a saturated heterocycle like indoline, the resulting scaffold combines this reactive potential with a three-dimensional structure that can be crucial for fitting into the active site of a biological target.

Core Chemistry: Synthetic Potential of the Tetrafluoroindoline Scaffold

While direct examples are not available, the reactivity of this compound can be predicted based on established organofluorine chemistry. The two primary sites for synthetic elaboration are the activated aromatic ring and the secondary amine of the indoline core.

  • Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Core: The fluorine atoms on the benzene ring are activated towards displacement by nucleophiles. The para-fluorine (at C-6, relative to the fusion point) is typically the most reactive site for substitution. This allows for the strategic introduction of oxygen, nitrogen, or sulfur-based nucleophiles, which are common moieties in bioactive molecules.

  • Functionalization of the Indoline Nitrogen: The secondary amine (N-H) of the indoline ring is a key site for diversification. It can undergo a variety of classical transformations, including N-alkylation, N-acylation, and N-arylation (e.g., Buchwald-Hartwig amination), to attach the scaffold to other parts of the final agrochemical structure.

  • Dehydrogenation to Tetrafluoroindole: The indoline core can be oxidized to the corresponding indole. This transformation converts the saturated ring into a planar, aromatic system, which can drastically alter the molecule's shape, electronic properties, and biological activity. Catalytic dehydrogenation methods are well-suited for this purpose.[5]

The following workflow visualizes the key strategic nodes for elaborating a hypothetical tetrafluoroindoline scaffold.

G cluster_0 Core Scaffold & Elaboration cluster_1 Resulting Intermediates cluster_2 Final Agrochemical Assembly start This compound n_func N-Functionalization (Alkylation, Arylation, Acylation) start->n_func snar C-6 Nucleophilic Aromatic Substitution (SNA_r) start->snar dehydro Dehydrogenation start->dehydro n_deriv N-Substituted Tetrafluoroindoline n_func->n_deriv c6_deriv 6-Substituted Tetrafluoroindoline snar->c6_deriv indole 4,5,6,7-Tetrafluoroindole dehydro->indole final Coupling to Bioactive Moiety (e.g., Pyrazole, Pyridine) n_deriv->final c6_deriv->final indole->final

Caption: Synthetic strategies for functionalizing a this compound core.

Experimental Protocols: Representative Methodologies

The following protocols are adapted from established procedures for similar fluorinated heterocyclic systems and represent robust starting points for the synthesis of agrochemical intermediates.

This protocol describes the coupling of the indoline nitrogen with an aryl halide, a common strategy for linking heterocyclic fragments in agrochemicals.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction. It allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance, making it ideal for complex molecule synthesis. The choice of ligand (e.g., XPhos) and base (e.g., K₃PO₄) is critical for achieving high yields and preventing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl halide (e.g., 2-chloro-5-trifluoromethylpyridine, 1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (0.1 M concentration relative to the indoline) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-arylated product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosHighly active catalyst system for C-N coupling with sterically hindered partners.
Base K₃PO₄Moderately strong, non-nucleophilic base that minimizes side reactions.
Solvent TolueneHigh-boiling, inert solvent suitable for the reaction temperature.
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle effectively.

This protocol details the selective displacement of the C-6 fluorine atom with a nucleophile, a key step for introducing diversity into the aromatic core.

Rationale: The high electronegativity of the four fluorine atoms makes the aromatic ring highly susceptible to nucleophilic attack. The C-6 position is electronically favored for substitution. Using a polar aprotic solvent like DMF or DMSO helps to solvate the base's cation and enhances the nucleophilicity of the attacking species.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the chosen nucleophile (e.g., 4-mercaptophenol, 1.2 equiv.) in anhydrous DMF (0.2 M). Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equiv.) and stir for 15 minutes at room temperature to generate the nucleophile in situ.

  • Substrate Addition: Add a solution of N-protected this compound (e.g., N-Boc protected, 1.0 equiv.) in DMF to the mixture. Note: N-protection may be necessary to prevent competitive reaction at the indoline nitrogen.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

G workflow Protocol 3.2: S_N_Ar Workflow 1. Reagent Prep 2. Substrate Addition 3. Reaction 4. Workup 5. Purification workflow:f0->workflow:f1 workflow:f1->workflow:f2 workflow:f2->workflow:f3 workflow:f3->workflow:f4 sub_f0 Generate nucleophile (e.g., thiophenoxide) in DMF with K₂CO₃ sub_f1 Add N-protected tetrafluoroindoline sub_f2 Heat to 60-80 °C (4-8 hours) sub_f3 Quench with water, extract with EtOAc sub_f4 Silica gel column chromatography

Caption: Step-by-step workflow for the SNAr protocol.

Conclusion and Future Outlook

While this compound has not yet been specifically cited in agrochemical synthesis, its structure represents a confluence of desirable features: a modifiable saturated N-heterocycle and a highly activated aromatic ring. The synthetic strategies and protocols outlined in this guide, based on proven chemistry of analogous compounds, provide a robust framework for researchers to begin exploring its potential. As the demand for novel agrochemicals with improved efficacy and safety profiles continues to grow[6], the investigation of underutilized fluorinated scaffolds like tetrafluoroindoline will be a critical frontier for innovation in crop protection.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Gram Synthesis of 4,5,6,7-Tetrafluoroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the multi-gram synthesis of 4,5,6,7-Tetrafluoroindoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this highly fluorinated heterocyclic compound. The guide provides in-depth, field-proven insights in a troubleshooting and FAQ format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent and logical synthetic pathway involves a two-step process:

  • Synthesis of the Precursor: First, 4,5,6,7-tetrafluoroindole is synthesized. This can be achieved through various established indole synthesis methods, often starting from a polyfluorinated aniline derivative.

  • Reduction to Indoline: The crucial step is the selective reduction of the 2,3-double bond of the 4,5,6,7-tetrafluoroindole to yield the target indoline. Catalytic hydrogenation is the most common and environmentally benign method for this transformation.[1]

Q2: How do the fluorine substituents affect the properties and reactivity of the molecule?

The four fluorine atoms on the benzene ring have a profound impact:

  • Electron-Withdrawing Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing nature deactivates the aromatic ring.[2] This can make the indole nucleus less susceptible to electrophilic substitution but can influence the conditions required for the reduction.

  • Increased Lipophilicity: The incorporation of fluorine often enhances the lipophilicity of a molecule, which can affect its solubility in various solvents and its pharmacokinetic properties in drug development.[3]

  • Metabolic Stability: C-F bonds are exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

  • Acidity of N-H bond: The electron-withdrawing fluorine atoms can increase the acidity of the N-H proton in both the indole precursor and the final indoline product, which may affect its reactivity and catalyst interactions.

Q3: What are the primary safety considerations for this synthesis?

  • Hydrogen Gas: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure reactors, proper ventilation, and adherence to all safety protocols for handling flammable gases.

  • Catalysts: Some hydrogenation catalysts, like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), can be pyrophoric, especially after use when dry and saturated with hydrogen. Handle used catalysts under a wet or inert atmosphere.

  • Fluorinated Compounds: While this compound itself does not have extensive toxicity data, many organofluorine compounds require careful handling.[4] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

Troubleshooting Guide: From Synthesis to Scale-Up

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Category 1: Low or No Yield

Q4: My catalytic hydrogenation of 4,5,6,7-tetrafluoroindole is stalled or incomplete. What are the likely causes and solutions?

This is a common issue in the hydrogenation of unprotected indoles. The primary culprits are often related to the catalyst or reaction conditions.

  • Causality: The nitrogen lone pair in the indoline product can act as a ligand, binding strongly to the metal surface of the heterogeneous catalyst (e.g., Pt/C, Pd/C) and "poisoning" it, which halts the reaction.[1] The high electron density on the pyrrole ring of the starting indole can also contribute to this effect.

  • Troubleshooting & Solutions:

    Potential CauseRecommended Solution & Explanation
    Catalyst Poisoning Add a Brønsted acid co-catalyst: The addition of a non-coordinating acid, such as p-toluenesulfonic acid (TsOH), can protonate the nitrogen of the indoline product, preventing it from binding to and poisoning the catalyst. This has been shown to be highly effective for the hydrogenation of unprotected indoles in green solvents like water.[1]
    Inactive Catalyst Use fresh catalyst: Ensure the catalyst is from a reliable source and has not been improperly stored. Perform a test reaction on a known, easily reducible substrate to confirm its activity.
    Insufficient Hydrogen Pressure Increase H₂ pressure: Aromatic ring reduction is often pressure-dependent. For a multi-gram scale, moderate pressures (e.g., 50-100 psi) are typically a good starting point, but optimization may be required.[1]
    Poor Substrate Solubility Optimize the solvent system: Ensure the tetrafluoroindole is fully dissolved. While green solvents like water are advantageous with an acid promoter[1], traditional solvents like ethanol, methanol, or ethyl acetate are also effective. A solvent screen may be necessary on a small scale.
Category 2: Impurity Formation and Purification

Q5: I'm observing significant byproducts in my final product. What are they, and how can I prevent them?

The most common impurities arise from incomplete or excessive reduction, or potential side reactions involving the fluorine atoms.

  • Causality: The reaction can either stop prematurely, leaving starting material, or proceed too far, leading to over-reduction of the benzene ring. Under overly harsh conditions, C-F bond hydrogenolysis (defluorination) is also a possibility, though generally less common for aryl fluorides.

  • Common Impurities & Prevention Strategy:

ImpurityFormation MechanismPrevention & Mitigation
Starting Material (4,5,6,7-Tetrafluoroindole) Incomplete reaction due to catalyst poisoning or insufficient reaction time/pressure.Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, consider filtering and adding a fresh portion of catalyst. Re-evaluate conditions as described in Q4.
Over-reduced Products (Octahydroindoles) The benzene ring is reduced in addition to the pyrrole double bond. This occurs under harsh conditions (high temperature/pressure) or with highly active catalysts (e.g., Rhodium).Use a milder catalyst (Pd/C or Pt/C).[1] Optimize for the lowest effective temperature and pressure. Avoid overly long reaction times once the starting material is consumed.
De-fluorinated Species Hydrogenolysis of one or more C-F bonds. This is more likely with catalysts like Palladium under forcing conditions.Use Platinum-based catalysts, which are often less prone to causing hydrogenolysis. Maintain moderate reaction temperatures.

Q6: How can I effectively purify my multi-gram batch of this compound?

Purification of fluorinated compounds can be challenging due to their unique solubility profiles.

  • Causality: The high fluorine content can make the compound less polar than its non-fluorinated analog and may lead to "fluorous" properties, where it has an affinity for fluorinated solvents or stationary phases.[4]

  • Purification Workflow:

    PurificationWorkflow start Crude Reaction Mixture filter Filter to Remove Catalyst (Caution: Pyrophoric when dry) start->filter concentrate Concentrate Under Reduced Pressure filter->concentrate acid_base Acid-Base Extraction (Isolates basic indoline from neutral/acidic impurities) concentrate->acid_base chromatography Column Chromatography (Silica gel, Hexanes/EtOAc gradient) acid_base->chromatography crystallization Recrystallization (e.g., from Hexanes/DCM) chromatography->crystallization final_product Pure this compound crystallization->final_product

    Caption: Purification workflow for this compound.

  • Detailed Steps:

    • Catalyst Removal: After the reaction, carefully filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Crucially, do not allow the filter cake to dry completely on the funnel, as it can ignite in air. Wash the filter cake with the reaction solvent.

    • Acid-Base Extraction: Concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic indoline will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with 1M NaOH) and extracted with an organic solvent to recover the purified indoline. This is highly effective for removing non-basic impurities.

    • Column Chromatography: If further purification is needed, silica gel chromatography is standard. Due to the fluorination, the compound may elute faster than expected. Start with a non-polar eluent system (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane).

    • Recrystallization: For achieving high purity on a multi-gram scale, recrystallization is often the most effective and scalable method.[5] A solvent screen using a small amount of material will help identify a suitable solvent system (e.g., hexanes, heptane, or a mixture with a more polar co-solvent like dichloromethane).

Category 3: Scale-Up Challenges

Q7: I have a successful 100 mg scale reaction. What new challenges will I face when scaling up to 10 grams?

Scaling up a reaction is not always linear and introduces new variables, particularly for hydrogenation.

  • Causality: Heat and mass transfer become significant limiting factors on a larger scale. The efficiency of mixing and hydrogen delivery to the catalyst surface can decrease, while the exothermic nature of hydrogenation can become a safety hazard if not managed.

  • Scale-Up Consideration Workflow:

    ScaleUpWorkflow lab_scale Successful Lab Scale (e.g., 100 mg) thermal Thermal Management (Exotherm Control) lab_scale->thermal Consider mass Mass Transfer (H₂ Delivery & Mixing) lab_scale->mass Consider time Reaction Time & Monitoring thermal->time mass->time workup Work-up & Purification (Volume & Equipment) time->workup final Successful Multi-Gram Synthesis workup->final

    Caption: Key considerations for scaling up the hydrogenation.

  • Key Actionable Points:

    • Heat Transfer: Hydrogenations are exothermic. On a large scale, the heat generated can raise the internal temperature and pressure significantly, potentially leading to over-reduction and safety risks. Ensure your reactor has adequate cooling capabilities. Consider adding the substrate in portions to a slurry of the catalyst in solvent to better control the initial exotherm.

    • Mass Transfer (Agitation & H₂ Uptake): Efficient stirring is critical to keep the catalyst suspended and ensure good contact between the substrate, catalyst, and dissolved hydrogen. Inadequate agitation is a primary reason for failed scale-up. Use a reactor with an overhead stirrer and baffles if possible. Monitor the hydrogen uptake; a gradual decrease followed by a stop indicates the reaction is likely complete.

    • Catalyst Loading: While a high catalyst loading (e.g., 10 mol%) might be used on a small scale, for cost and efficiency, this is often reduced on a larger scale (e.g., 1-5 mol%). However, reducing it too much can drastically increase reaction times. Perform optimization experiments on a 1-gram scale before proceeding to the full 10-gram batch.

Reference Experimental Protocol: Catalytic Hydrogenation (10-gram scale)

This protocol is a representative example based on established procedures for indole hydrogenation and should be optimized for your specific substrate and equipment.[1]

Materials:

  • 4,5,6,7-Tetrafluoroindole (10.0 g)

  • Platinum on Carbon (Pt/C, 5 wt%), 50% wet (1.0 g, ~5 mol% dry weight)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.5 g, ~0.05 eq)

  • Methanol (or Ethanol) (200 mL)

  • High-pressure hydrogenation vessel (e.g., Parr shaker) equipped with a stirrer, pressure gauge, and heating/cooling.

Procedure:

  • Vessel Preparation: To the clean, dry hydrogenation vessel, carefully add the Pt/C catalyst under a stream of nitrogen or argon.

  • Solvent and Reagents: Add the methanol (200 mL) and p-toluenesulfonic acid. Seal the vessel and purge thoroughly with nitrogen several times.

  • Substrate Addition: Add the 4,5,6,7-tetrafluoroindole (10.0 g) to the vessel.

  • Hydrogenation: Seal the vessel completely. Purge the vessel 3-5 times with hydrogen gas, venting to a safe location each time.

  • Reaction Conditions: Pressurize the vessel to 60 psi with hydrogen. Begin vigorous stirring. The reaction is typically run at room temperature. Monitor the pressure gauge for hydrogen uptake.

  • Monitoring: The reaction is complete when hydrogen uptake ceases (typically 4-12 hours). The progress can be confirmed by taking a small, carefully depressurized sample and analyzing by TLC or LC-MS.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel several times with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. IMPORTANT: Keep the Celite® pad wet with methanol during filtration to prevent ignition of the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Proceed with the purification steps (acid-base extraction, chromatography, and/or recrystallization) as detailed in Q6.

References

Technical Support Center: Optimization of Reaction Conditions for Tetrafluoroindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tetrafluoroindolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize these valuable fluorinated scaffolds. The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and altered lipophilicity, make tetrafluoroindolines highly sought-after in medicinal chemistry.[1][2][3] However, the introduction of multiple fluorine atoms into the indoline core presents distinct synthetic challenges.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of tetrafluoroindoline synthesis, ensuring higher yields, purity, and reproducibility in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of tetrafluoroindolines, offering plausible causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired tetrafluoroindoline is one of the most common frustrations in the laboratory. Several factors can contribute to this issue.

Potential Cause Underlying Scientific Principle Recommended Solution & Optimization Strategy
Poor Nucleophilic Aromatic Substitution (SNAr) The high electronegativity of fluorine atoms on the aromatic ring makes it susceptible to nucleophilic attack.[4] However, incomplete reaction can occur due to insufficient activation of the substrate or a weak nucleophile.Optimize Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the amine precursor effectively.[5] Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred to solvate the anionic intermediate and facilitate the substitution.[5][6]
Inactive Catalyst (for Metal-Catalyzed Cyclizations) Palladium- or copper-catalyzed intramolecular C-N bond formation is a powerful strategy for indoline synthesis.[7] The active catalytic species can be poisoned by impurities or may not form under the reaction conditions.Catalyst and Ligand Screening: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, Xantphos). The choice of ligand is crucial for stabilizing the metal center and promoting reductive elimination.[3] Ensure all reagents and solvents are rigorously dried and degassed to prevent catalyst deactivation.
Decomposition of Starting Material or Product Polyfluorinated aromatic compounds can be sensitive to harsh reaction conditions, such as high temperatures or strong acids/bases, leading to defluorination or other side reactions.[3]Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes provide rapid heating and better control, potentially reducing degradation.[6][8] If using a strong base, consider adding it slowly at a reduced temperature.
Incorrect Stoichiometry An imbalance in the ratio of reactants, particularly the base or a crucial reagent, can halt the reaction prematurely.Verify Reagent Purity and Stoichiometry: Ensure the purity of your starting materials. Accurately weigh all reagents and consider a slight excess of the limiting reagent if it is prone to degradation.
Issue 2: Formation of Multiple Products & Regioselectivity Issues

The presence of multiple spots on a TLC plate or several peaks in your LC-MS analysis indicates the formation of side products, which can complicate purification and reduce the yield of the desired isomer.

Potential Cause Underlying Scientific Principle Recommended Solution & Optimization Strategy
Incomplete Cyclization vs. Intermolecular Reactions In intramolecular cyclization reactions, high concentrations can favor intermolecular side reactions, leading to dimer or polymer formation.High Dilution Conditions: Perform the reaction under high dilution to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump.
Lack of Regioselectivity in Fluorination If the synthesis involves a direct fluorination step on an indoline precursor, the directing effects of the existing substituents will influence the position of the incoming fluorine atoms.Use of Directing Groups: Employ a protecting or directing group on the indoline nitrogen to control the regioselectivity of the fluorination. The choice of fluorinating agent (e.g., Selectfluor®, NFSI) can also influence the outcome.[5][9]
Over-fluorination or Incomplete Fluorination In reactions aiming to introduce multiple fluorine atoms, controlling the stoichiometry of the fluorinating agent is critical to avoid a mixture of partially and overly fluorinated products.Controlled Addition of Fluorinating Agent: Add the fluorinating agent portion-wise and monitor the reaction progress closely by TLC or LC-MS. This allows for the reaction to be quenched once the desired product is the major species.
Issue 3: Defluorination of the Product

The loss of one or more fluorine atoms from the target tetrafluoroindoline is a significant issue that negates the purpose of the synthesis.

Potential Cause Underlying Scientific Principle Recommended Solution & Optimization Strategy
Harsh Workup or Purification Conditions Exposure to strong acids or bases during the workup or purification on silica gel can lead to the elimination of fluoride.[3]Neutralize Carefully: If an acidic or basic workup is necessary, perform it at low temperatures and neutralize the mixture promptly. Alternative Purification: Consider using a less acidic stationary phase for chromatography, such as alumina, or employ alternative purification techniques like recrystallization or preparative HPLC with a neutral mobile phase.
Thermodynamic Instability In some cases, the position of the fluorine atoms may lead to a thermodynamically less stable product that is prone to decomposition.Lower Reaction and Purification Temperatures: Maintain low temperatures throughout the synthesis and purification process to minimize the energy available for decomposition pathways. Use a rotary evaporator with a cold water bath for solvent removal.[3]
Reductive Defluorination Certain reducing agents or catalytic hydrogenation conditions used to modify other parts of the molecule can inadvertently cleave C-F bonds.Chemoselective Reagents: Choose reducing agents that are known to be chemoselective and will not affect the C-F bonds under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing tetrafluoroindolines?

A1: The two most common approaches are:

  • Nucleophilic Aromatic Substitution (SNAr) followed by cyclization: This involves reacting a penta- or hexafluorinated benzene derivative with a suitable nucleophile that contains the backbone for the five-membered ring. Subsequent intramolecular cyclization yields the indoline core.

  • Metal-Catalyzed Intramolecular C-N Coupling: Starting with a suitably substituted and fluorinated aniline derivative containing a side chain with a leaving group, a palladium or copper catalyst can be used to facilitate the intramolecular C-N bond formation to construct the indoline ring.[7]

Q2: How do I choose the appropriate fluorinating agent if my synthesis involves a direct fluorination step?

A2: The choice of fluorinating agent is critical and depends on the substrate.[10]

  • For electron-rich aromatic systems, electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are commonly used.[5]

  • For nucleophilic fluorination (e.g., replacing a different halogen with fluorine), fluoride salts like KF or CsF in a polar aprotic solvent are typical.[10]

Q3: What are the key safety precautions when working with fluorinating agents?

A3: Safety is paramount. Many fluorinating agents are highly reactive and potentially toxic.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the reactivity of your chosen fluorinating agent with common laboratory solvents and reagents. For example, some can react violently with water or protic solvents.[9]

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: My tetrafluoroindoline product is difficult to purify by column chromatography. What are my options?

A4: Polyfluorinated compounds can sometimes be challenging to purify due to their unique polarity and potential for degradation on silica gel.[3]

  • Alternative Stationary Phases: Consider using neutral or basic alumina, or even reverse-phase chromatography.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Distillation: For volatile liquid products, distillation under reduced pressure may be an option.

Experimental Workflow & Visualization

General Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions in tetrafluoroindoline synthesis.

TroubleshootingWorkflow start Low or No Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions snar_path S_NAr Pathway? check_conditions->snar_path metal_path Metal-Catalyzed Pathway? snar_path->metal_path No optimize_snar Optimize Base & Solvent snar_path->optimize_snar Yes optimize_metal Screen Catalyst & Ligand metal_path->optimize_metal Yes decomposition Evidence of Decomposition? metal_path->decomposition No optimize_snar->decomposition optimize_metal->decomposition milder_conditions Employ Milder Conditions (Lower Temp, Shorter Time) decomposition->milder_conditions Yes end Improved Yield decomposition->end No milder_conditions->end ReactionParameters Yield Yield & Purity Temp Temperature Temp->Yield Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Catalyst Catalyst/Ligand Catalyst->Yield Base Base Base->Yield Concentration Concentration Concentration->Yield

References

side reactions and byproduct formation in fluorinated indoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for fluorinated indoline synthesis. The introduction of fluorine into the indoline scaffold is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. However, the unique reactivity of both the indoline core and fluorinating reagents can lead to a host of side reactions and byproducts. This guide is designed to help you troubleshoot common issues encountered during these syntheses, providing not just solutions, but also the mechanistic reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific, common problems in a question-and-answer format.

Issue 1: Poor Regioselectivity during Electrophilic Fluorination

Q: I am attempting a direct electrophilic fluorination of my substituted indoline, but I'm getting a mixture of isomers. How can I control the position of fluorination?

A: This is a classic challenge. The indole nucleus is electron-rich, and electrophilic attack can occur at multiple positions, most commonly C3, but also C2, C4, C5, C6, and C7, depending on the substitution pattern and reaction conditions.

Underlying Causes & Mechanistic Insight: The regioselectivity is governed by the electronic and steric properties of your substrate. The C3 position is typically the most nucleophilic. However, existing substituents dramatically influence the outcome. Electron-donating groups (EDGs) on the benzene ring will activate the ortho and para positions (C4, C6), while electron-withdrawing groups (EWGs) will deactivate them. Bulky protecting groups on the indole nitrogen can sterically hinder attack at C2 and C7.

Troubleshooting Strategies:

  • Choice of Fluorinating Reagent: The reactivity and steric bulk of the fluorinating agent are critical.

    • Selectfluor® (F-TEDA-BF4) is highly reactive and can sometimes lead to lower selectivity.[1][2]

    • N-Fluorobenzenesulfonimide (NFSI) is generally milder and may offer improved selectivity in certain cases.[1][3] Trying both is often a good first step.

  • Solvent and Temperature Effects:

    • Solvent: Non-polar solvents can sometimes enhance selectivity by minimizing the solvation of charged intermediates. Acetonitrile is a common and effective choice.[4]

    • Temperature: Lowering the reaction temperature can slow down competing reaction pathways, often favoring the thermodynamically preferred product.[4]

  • Directed C-H Functionalization: For precise control, especially for C2 or C7 fluorination, a directing group strategy is often necessary. A removable group is installed on the indole nitrogen (e.g., picolinamide) which coordinates to a metal catalyst (like Palladium), delivering the fluorinating agent to a specific ortho C-H bond.[5]

Issue 2: Formation of Dimeric or Polymeric Byproducts

Q: My reaction is producing a significant amount of dark, insoluble material, and my desired product yield is low. What is causing this polymerization?

A: Indoles and electron-rich indolines are susceptible to oxidation and polymerization, especially under harsh acidic conditions or in the presence of strong electrophiles like your fluorinating agent.[4]

Underlying Causes & Mechanistic Insight: The initial electrophilic attack of "F+" on the indole ring forms a cationic intermediate. If this intermediate is not rapidly quenched (by loss of a proton to rearomatize), it can act as an electrophile itself, attacking another neutral indole molecule. This process can repeat, leading to dimerization and polymerization.

Mitigation Protocol:

  • Use Milder Conditions: Avoid strong acids. If your fluorinating agent requires an acidic promoter, use the minimum effective concentration.

  • Add a Non-nucleophilic Base: The addition of a mild, insoluble base like lithium carbonate (Li₂CO₃) or sodium carbonate (Na₂CO₃) can help neutralize any acid generated in situ, preventing the acid-catalyzed polymerization cascade.[4][6]

  • Control Stoichiometry: Add the fluorinating agent slowly and portion-wise to the substrate solution. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of an intermediate attacking a second substrate molecule before it can form the product.

  • Lower the Temperature: Running the reaction at 0 °C or below can significantly reduce the rate of these unwanted side reactions.[4]

Issue 3: Observation of Over-fluorinated Products (e.g., Difluorination)

Q: I am trying to synthesize a monofluorinated indoline, but I am consistently isolating a difluorinated byproduct. How can I stop the second fluorination?

A: This is common when the monofluorinated product is still sufficiently electron-rich to react with the fluorinating agent. The synthesis of 3,3-difluoro-2-oxindoles directly from indoles is a known transformation that exploits this reactivity.[7][8][9]

Underlying Causes & Mechanistic Insight: The first fluorine atom is deactivating, but if the rest of the molecule is highly activated (e.g., with strong EDGs) or if the reaction conditions are too forcing (high temperature, excess reagent), a second fluorination can occur. Controlling mono- vs. difluorination can be difficult.[6]

Troubleshooting Flowchart:

G start Difluorination Observed reagent Reduce Equivalents of Fluorinating Agent to <1.0 start->reagent Is reagent > 1.0 eq? temp Lower Reaction Temperature (e.g., to 0°C or -78°C) reagent->temp No / Issue Persists success Monofluorination Achieved reagent->success Yes / Solved time Monitor Reaction Closely (TLC/LCMS) and Quench Early temp->time Issue Persists temp->success Solved reagent_type Switch to a Milder Fluorinating Agent (e.g., NFSI) time->reagent_type Issue Persists time->success Solved reagent_type->success Solved fail Still Observing Difluorination reagent_type->fail

Caption: Troubleshooting workflow for over-fluorination.

Detailed Steps:

  • Stoichiometry is Key: Carefully control the stoichiometry. Begin with 0.95 equivalents of your fluorinating agent and monitor the reaction closely.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Change Reagent: Reagents with different reactivity profiles can provide better selectivity. Some modified NFSI reagents have been specifically designed to favor monofluorination.[6]

Issue 4: Product Decomposition or Defluorination during Workup/Purification

Q: My crude reaction mixture looks clean, but I lose my product or see defluorinated byproducts after column chromatography on silica gel. What's happening?

A: Fluorinated compounds, particularly those with fluorine adjacent to heteroatoms or electron-donating groups, can be unstable. The C-F bond, while strong, can be cleaved under certain conditions.[10]

Underlying Causes & Mechanistic Insight:

  • Acid Sensitivity: Standard silica gel is acidic and can catalyze the degradation or defluorination of sensitive fluorinated compounds.[11] This can happen via elimination of HF or other complex decomposition pathways.

  • Thermal Instability: High temperatures during solvent removal (e.g., on a rotovap with a high-temperature water bath) can cause decomposition.[11]

  • Nucleophilic Displacement: If residual nucleophiles (e.g., from the workup) are present, they can potentially displace the fluoride, although this is less common for aryl fluorides.

Purification Protocol for Sensitive Fluorinated Indolines:

  • Neutral Workup: During the aqueous workup, ensure the final pH is neutral before extraction. Use a saturated solution of sodium bicarbonate to quench the reaction and neutralize any acid.

  • Deactivate Silica Gel: Before performing column chromatography, neutralize your silica gel. This can be done by preparing a slurry of the silica gel in your eluent system containing 1-2% triethylamine or ammonia, then packing the column as usual.

  • Consider Alumina: Basic or neutral alumina can be a good alternative stationary phase for purifying acid-sensitive compounds.[11]

  • Low-Temperature Solvent Removal: Always remove solvents under reduced pressure at low temperatures. Use a room temperature or cold water bath for your rotary evaporator.[11]

Data Summary: Common Reagents and Byproducts

Fluorinating ReagentCommon Byproducts/Side ReactionsMitigation Strategy
Selectfluor® Over-fluorination, polymerization, reactions with nucleophilic solvents (DMF, DMSO).[4]Use stoichiometric amounts, low temperature, non-nucleophilic solvents (e.g., acetonitrile), add mild base.
NFSI Can also cause over-fluorination, but generally milder than Selectfluor®.[1][3]Optimize stoichiometry and temperature.
Elemental Fluorine (F₂) Highly non-selective and hazardous. Generates radical side products.Generally avoided in modern synthesis; requires specialized equipment.

General Experimental Protocol: Mitigating Dimerization in C3-Fluorination of N-Acetylindoline

This protocol provides a robust starting point for the electrophilic fluorination of an activated indoline system, incorporating best practices to minimize common side reactions.

Reaction Scheme: N-Acetylindoline to 3-Fluoro-N-Acetylindoline

Materials:

  • N-Acetylindoline (1.0 equiv)

  • Selectfluor® (1.05 equiv)

  • Lithium Carbonate (Li₂CO₃) (1.5 equiv), oven-dried

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-acetylindoline and oven-dried lithium carbonate.

  • Dissolution: Add anhydrous acetonitrile and stir the resulting suspension at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add Selectfluor® to the suspension in small portions over 20-30 minutes. Rationale: Slow addition maintains a low concentration of the powerful electrophile, minimizing polymerization.[4]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete in 1-3 hours).

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove insoluble Li₂CO₃ and reagent byproducts. Wash the pad with additional acetonitrile.

    • Concentrate the filtrate under reduced pressure at low temperature (<30 °C).

    • Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure at low temperature.

    • Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system.

References

Technical Support Center: Managing the Reactivity of 4,5,6,7-Tetrafluoroindoline in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,5,6,7-Tetrafluoroindoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this highly versatile, fluorinated building block in their synthetic campaigns. The unique electronic properties of tetrafluoroindoline, conferred by the four fluorine atoms on the benzene ring, make it an excellent substrate for nucleophilic aromatic substitution (SNAr), but also present specific challenges in managing its reactivity and selectivity.

This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to help you achieve your synthetic goals efficiently and reproducibly.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when working with this compound.

Q1: What is the primary reaction mechanism when using this compound with nucleophiles?

The dominant mechanism is Nucleophilic Aromatic Substitution (SNAr).[1][2] The four strongly electron-withdrawing fluorine atoms make the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

Q2: Why is fluorine, typically a poor leaving group, readily displaced in these reactions?

In the context of SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[5] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[5] The high electronegativity of fluorine powerfully activates the ring for this initial attack, accelerating the overall reaction rate.[3]

Q3: Which fluorine atom on the ring is the most reactive and likely to be substituted first?

Controlling regioselectivity is a key challenge. While all four fluorine atoms are activated, substitution patterns are influenced by the electronics of the fused indoline ring system. The nitrogen atom of the indoline ring is electron-donating by resonance, which can influence the electron density at different positions of the fluoroaromatic ring. Generally, nucleophilic attack is favored at positions that are more electron-deficient. In related polyfluorinated heterocyclic systems, regioselectivity can be complex and is influenced by the nucleophile, solvent, and temperature.[6][7][8] For this compound, substitution at the C4 and C7 positions is often observed, but this is not always exclusive. Careful experimental validation (e.g., via 2D-NMR) is crucial to confirm the site of substitution.[7]

Q4: What are the most common side reactions to anticipate?

The primary side reaction is multiple substitutions. Given the high reactivity of the substrate, it is possible for a second (or even third) fluorine atom to be displaced by the nucleophile, leading to a mixture of products. Another potential issue is the decomposition of the starting material or product under excessively harsh conditions, such as very high temperatures or the use of overly strong bases.

Q5: I am planning to use a novel nucleophile. What are the best general starting conditions to screen?

A reliable starting point for screening a new reaction is to use a slight excess of the nucleophile (1.1-1.2 equivalents), a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 equivalents), and a polar aprotic solvent such as DMF or DMSO. We recommend starting at a moderate temperature (e.g., 80 °C) and monitoring the reaction progress by TLC or LC-MS.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled or shows no consumption of the tetrafluoroindoline starting material after several hours. What are the likely causes and how can I fix it?

Low or no reactivity is a common issue that can almost always be resolved by systematically evaluating the reaction parameters. The following flowchart outlines a logical troubleshooting workflow.

G start Low or No Conversion check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile check_base Is the base strong enough? check_nucleophile->check_base [ Yes ] sol_nucleophile Consider a more nucleophilic reagent or catalytic activation. check_nucleophile->sol_nucleophile [ No ] check_temp Is the reaction temperature adequate? check_base->check_temp [ Yes ] sol_base Switch to a stronger base (e.g., Cs₂CO₃, DBU) or ensure anhydrous conditions. check_base->sol_base [ No ] check_solvent Is the solvent appropriate and dry? check_temp->check_solvent [ Yes ] sol_temp Increase temperature incrementally (e.g., in 20°C steps). Consider microwave heating. check_temp->sol_temp [ No ] sol_solvent Use a polar aprotic solvent (DMF, DMSO). Ensure solvent is anhydrous. check_solvent->sol_solvent [ No ]

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Causality:

  • Nucleophile Reactivity: The SNAr reaction rate is directly dependent on the nucleophilicity of the attacking species. For example, a phenoxide ion (generated from a phenol and a base) is far more reactive than the neutral phenol. If you are using a weak nucleophile (e.g., a hindered secondary amine or an electron-poor aniline), it may not be potent enough to initiate the reaction.

  • Base Strength & Stoichiometry: For nucleophiles like amines, alcohols, or thiols, a base is required to either deprotonate the nucleophile, increasing its reactivity, or to act as a scavenger for the hydrogen fluoride (HF) that is generated. If the base is too weak or is present in substoichiometric amounts, the reaction can be inhibited by the accumulation of acid.

  • Temperature: The activation energy for the formation of the Meisenheimer complex can be significant. Many SNAr reactions require thermal energy to proceed at a reasonable rate. If room temperature shows no conversion, heating is necessary. Microwave-assisted synthesis can often dramatically reduce reaction times.[9]

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP, Acetonitrile) are ideal because they can solvate the charged Meisenheimer intermediate, stabilizing it and lowering the activation energy.[10] Using non-polar solvents like toluene or THF (without additives) will often result in poor reactivity. The presence of water can also be detrimental, as it can protonate the nucleophile or react with strong bases.

Problem 2: Formation of Multiple Products (Poor Selectivity)

Q: My TLC/LC-MS analysis shows multiple product spots, which I suspect are from di- and/or tri-substitution. How can I improve the selectivity for the mono-substituted product?

This is a classic challenge when working with highly activated polyfluoroarenes.[11][12] The product of the initial mono-substitution is still a polyfluorinated aromatic ring and can be susceptible to a second nucleophilic attack.

Strategies for Favoring Mono-substitution:

StrategyRationale & Explanation
Control Stoichiometry Use the tetrafluoroindoline as the limiting reagent. Start with 1.0 equivalent of tetrafluoroindoline and 0.9-1.05 equivalents of your nucleophile. This starves the reaction of the nucleophile once mono-substitution is complete.
Lower Reaction Temperature The activation energy for the second substitution is often higher than the first. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of the first substitution can significantly disfavor the second.
Reduce Reaction Time Carefully monitor the reaction (e.g., every 30-60 minutes). As soon as the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction. Do not let it run unnecessarily long.
Use a Milder Base A very strong base can generate a high standing concentration of the active nucleophile, which can drive multiple substitutions. Switching from a strong base like NaH to a milder one like K₂CO₃ or an organic base like triethylamine can temper the reactivity.
Problem 3: Starting Material Decomposition

Q: My reaction mixture is turning dark brown or black, and analysis shows significant loss of my starting material without corresponding product formation. What is causing this decomposition?

Decomposition is typically a sign that the reaction conditions are too harsh for the indoline scaffold. The N-H proton of the indoline can be acidic and may be deprotonated by very strong bases, leading to undesired side reactions or polymerization.

Corrective Actions:

  • Avoid Strong, Hard Bases: Avoid using organolithium reagents (like n-BuLi) or strong hydride bases (NaH, KH) unless absolutely necessary and at very low temperatures. These can deprotonate the indoline N-H or other positions.

  • Use Milder Bases: Opt for milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are often effective and less likely to cause decomposition.

  • Lower the Temperature: High temperatures can accelerate decomposition pathways. If you observe darkening, immediately reduce the heat.

  • Consider N-Protection: If decomposition via the N-H group is suspected, protecting the indoline nitrogen (e.g., as a Boc, Cbz, or SEM derivative) can be an effective strategy to improve stability before performing the SNAr reaction.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Mono-amination of this compound

This protocol describes a typical reaction with a primary or secondary amine nucleophile.

Reaction Scheme: (Image of this compound reacting with a generic amine R₂NH to yield 4-amino-5,6,7-trifluoroindoline)

Reagents & Materials:

ReagentM.W.Eq.AmountMoles
This compound193.131.0100 mg0.518 mmol
Amine (R₂NH)-1.1-0.570 mmol
Potassium Carbonate (K₂CO₃)138.212.0143 mg1.036 mmol
N,N-Dimethylformamide (DMF)--2.0 mL-

Step-by-Step Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (100 mg, 0.518 mmol) and potassium carbonate (143 mg, 1.036 mmol).

  • Seal the flask with a rubber septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (2.0 mL) via syringe.

  • Add the amine (0.570 mmol) dropwise at room temperature.

  • Place the flask in a pre-heated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Mono-O-Arylation with a Phenol Nucleophile

This protocol details the reaction with a phenol, which requires a base to form the more nucleophilic phenoxide in situ.

Reagents & Materials:

ReagentM.W.Eq.AmountMoles
This compound193.131.0100 mg0.518 mmol
Phenol (ArOH)-1.2-0.622 mmol
Cesium Carbonate (Cs₂CO₃)325.821.5253 mg0.777 mmol
Dimethyl Sulfoxide (DMSO)--2.0 mL-

Step-by-Step Procedure:

  • To a dry reaction vial, add the phenol (0.622 mmol) and cesium carbonate (253 mg, 0.777 mmol).

  • Add a magnetic stir bar and seal the vial. Purge with an inert atmosphere.

  • Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature for 15 minutes to pre-form the phenoxide.

  • Add a solution of this compound (100 mg, 0.518 mmol) in DMSO (0.5 mL).

  • Heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and wash thoroughly with water (3 x 20 mL) to remove DMSO, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using flash column chromatography.

Section 4: Mechanistic Insights

Understanding the underlying mechanism is key to rational experiment design.

The SNAr Mechanism

The reaction proceeds in two distinct steps: nucleophilic addition to form a stabilized anion, followed by elimination of the fluoride leaving group to restore aromaticity.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination (Fast) Reactants Tetrafluoroindoline + Nu⁻ TS1 Transition State 1 (High Energy) Reactants->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 (Low Energy) Meisenheimer->TS2 Products Substituted Product + F⁻ TS2->Products

Caption: Energy profile of the SNAr addition-elimination mechanism.

The formation of the Meisenheimer complex is typically the rate-limiting step.[5] Therefore, any factor that stabilizes this negatively charged intermediate—such as the presence of electron-withdrawing groups (the other fluorine atoms) and polar aprotic solvents—will accelerate the reaction.[3] While this two-step model is widely accepted, some recent computational and experimental evidence suggests that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, particularly with good leaving groups on heteroaromatic systems.[10][13]

References

improving the yield and purity of 4,5,6,7-Tetrafluoroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5,6,7-Tetrafluoroindoline. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis and purification of this valuable fluorinated building block, enabling you to improve both yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound. The synthesis is typically approached via a reductive cyclization or related pathway starting from a suitably substituted fluorinated precursor.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Problem: The overall isolated yield of this compound is significantly lower than expected.

Potential Causes:

  • Incomplete reaction or slow reaction kinetics.

  • Decomposition of starting materials or the product under the reaction conditions.

  • Formation of significant side products or polymeric material.

  • Mechanical loss during workup and purification.

Solutions & Scientific Rationale:

  • Reaction Condition Optimization: The reaction environment is critical. Small changes can lead to significant improvements in yield.[1][2]

    • Temperature: If the reaction is slow, a modest increase in temperature (e.g., from room temperature to 50 °C) can enhance the rate.[2] However, be cautious, as excessive heat can promote side reactions or decomposition, especially with highly activated fluoroaromatic rings. Run small-scale trials at different temperatures to find the optimal balance.

    • Solvent: The choice of solvent can influence reactant solubility and reaction pathways. If you are using a polar protic solvent (e.g., ethanol), consider switching to a polar aprotic solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF), which can better solvate intermediates without interfering with certain reagents.

    • Concentration: Reactions that are too dilute may proceed slowly, while overly concentrated reactions can lead to an increase in bimolecular side products and polymerization. Experiment with concentrations between 0.1 M and 1.0 M.

  • Reagent Stoichiometry and Addition:

    • Reducing Agent: If using a reduction step (e.g., catalytic hydrogenation or a metal hydride), ensure the reducing agent is fresh and added in the correct stoichiometry. For catalytic hydrogenations, the catalyst quality (e.g., Pd/C) is paramount. Ensure the catalyst is not poisoned and that the system is properly purged with hydrogen.

    • Slow Addition: For highly exothermic reactions, adding a key reagent slowly (e.g., via a syringe pump) can help control the reaction temperature and minimize the formation of undesired byproducts.

  • Atmosphere Control:

    • Indolines can be susceptible to air oxidation, which can lead to the formation of the corresponding indole or other colored impurities.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) from start to finish, including during workup, can prevent these oxidative side reactions and improve the final product's purity and yield.

Q2: I'm observing significant impurities in my crude product by LC-MS and ¹H NMR. How can I identify and minimize them?

Problem: The crude reaction mixture contains one or more major impurities that are difficult to separate from the desired this compound.

Potential Impurities & Minimization Strategies:

Impurity TypePotential Cause & Identification (Expected Mass/NMR)Recommended Solution & Rationale
Starting Material Incomplete reaction. Identified by matching LC-MS and NMR to the starting material.Increase reaction time or temperature.[1] Add a slight excess (1.1-1.2 eq) of the other reactant if one starting material is more precious. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Over-reduced Product Harsh reduction conditions (e.g., high H₂ pressure, aggressive catalyst). May result in partial or full reduction of the fluoroaromatic ring.Use a milder reducing agent (e.g., NaBH₃CN instead of LiAlH₄) or less forcing hydrogenation conditions (e.g., lower pressure, shorter time, less catalyst).
Oxidized Product (Tetrafluoroindole) Exposure to air during reaction or workup.[3] Mass will be 2 Da less than the product. Aromatic protons will appear in NMR.Maintain a strict inert atmosphere (N₂ or Ar). Use degassed solvents for workup and purification. Store the purified product under an inert atmosphere.
Dimer or Polymer High concentration, excessive heat, or reactive intermediates. Will show as a high molecular weight species in LC-MS.Reduce the reaction concentration. Control temperature carefully, possibly by running the reaction at a lower temperature for a longer time.

Troubleshooting Workflow for Impurity Issues

G cluster_causes Potential Cause Analysis cluster_solutions Implement Solution start Impurity Detected in Crude Product identify Characterize Impurity (LC-MS, NMR, etc.) start->identify cause1 Unreacted Starting Material identify->cause1 Mass/NMR Match? cause2 Oxidation Product (e.g., Tetrafluoroindole) identify->cause2 Mass is M-2 Da? cause3 Side-Reaction Product (e.g., Dimer) identify->cause3 Mass is > M? sol1 Optimize Reaction Time/ Temperature/Stoichiometry cause1->sol1 sol2 Use Inert Atmosphere/ Degassed Solvents cause2->sol2 sol3 Adjust Concentration/ Reagent Addition Rate cause3->sol3 end Purity Improved sol1->end sol2->end sol3->end

Caption: A logical workflow for identifying and resolving impurity issues.

Part 2: Purification Strategies

Q3: How should I purify crude this compound? Standard column chromatography gives poor separation.

Problem: Co-elution of the product with impurities during silica gel column chromatography.

Solutions & Scientific Rationale:

  • Optimize Column Chromatography Conditions:

    • Solvent System (Mobile Phase): The polarity of the eluent is the most critical factor.

      • Start with a low-polarity system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.

      • If impurities are very close in polarity, try a different solvent system altogether. For example, replacing Ethyl Acetate with Dichloromethane (DCM) can alter the selectivity due to different interactions with the silica stationary phase. A small amount of triethylamine (TEA, ~0.1-0.5%) can be added to the mobile phase to reduce tailing of the basic indoline product on the acidic silica gel.

    • Silica Gel Choice: Use high-quality, small-particle-size silica gel (e.g., 40-63 µm) for better resolution. Ensure the column is packed properly to avoid channeling.

  • Alternative Purification Techniques:

    • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvents (e.g., heptane, ethanol, isopropanol, or mixtures like DCM/hexanes) to find one in which the product is soluble at high temperature but sparingly soluble at low temperature, while impurities remain in solution.

    • Acid/Base Extraction: As an amine, this compound is basic. This property can be exploited for purification.

      • Dissolve the crude material in an organic solvent (e.g., DCM or Ethyl Acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic indoline will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer, cool it in an ice bath, and carefully basify with a base like NaOH or NaHCO₃ until the product precipitates or can be extracted back into a fresh organic layer.

      • This method is highly effective for removing non-basic impurities.

Protocol: Acid-Base Extraction for Purification

  • Dissolve the crude oil or solid in 10 volumes of Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq). Shake vigorously for 1 minute. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer two more times with 0.5 volumes of 1M HCl (aq), combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 2M NaOH (aq) with stirring until the pH is >10. The product may precipitate as a solid or an oil.

  • Extract the basified aqueous layer three times with fresh EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Part 3: FAQs - Handling and Analysis

Q4: What is the best way to monitor the reaction progress?

For most syntheses of this compound, a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the appearance of the product spot. Use a mobile phase similar to the one planned for column chromatography.

  • LC-MS: Offers a more definitive analysis. It confirms the mass of the product being formed and can help identify the masses of major byproducts, which is crucial for troubleshooting.

Q5: How do I confirm the purity of my final product?

Purity should be assessed using a combination of methods.[4]

  • Quantitative NMR (qNMR): ¹H NMR can be used to assess purity by integrating the product signals against a known internal standard of high purity. ¹⁹F NMR is also extremely useful for confirming the fluorine substitution pattern and detecting any fluorinated impurities.

  • HPLC-UV/DAD: High-Performance Liquid Chromatography with a UV or Diode Array Detector is the gold standard for purity analysis.[5] A method should be developed that shows a sharp, symmetrical peak for the product, well-resolved from any impurities. Purity is typically reported as the area percentage of the main peak.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the molecular formula to confirm elemental composition.

Q6: What are the recommended storage conditions for this compound?

Due to its potential sensitivity to air and light, the compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed amber vial. For long-term storage, keeping it in a freezer at -20 °C is recommended to minimize degradation.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Polyfluorinated N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of polyfluorinated N-heterocycles. The introduction of fluorine into nitrogen-containing heterocyclic scaffolds is a powerful strategy in modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and binding affinity.[1] However, the unique reactivity of fluorinating reagents and the inherent properties of fluorinated molecules can present significant synthetic challenges.[2]

This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis of these valuable compounds. Drawing from established literature and practical field experience, this resource is designed to help you navigate the complexities of your experimental work, optimize your reaction conditions, and achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs) - Common Synthetic Hurdles

This section addresses the most common challenges encountered during the synthesis of polyfluorinated N-heterocycles in a question-and-answer format.

Q1: My fluorination reaction is resulting in a low yield. What are the primary causes and how can I improve it?

Low yields are a frequent frustration in fluorination chemistry. The root cause often lies in one or more of the following factors:

  • Substrate Reactivity: The electronic nature of your N-heterocycle is paramount. Electron-rich heterocycles are generally more susceptible to electrophilic fluorination, while electron-deficient systems are better suited for nucleophilic aromatic substitution (SNAr).[3] Attempting a reaction under mismatched electronic conditions will inevitably lead to poor conversion.

  • Fluorinating Reagent Activity: The choice of fluorinating reagent is critical and not all are created equal. For electrophilic fluorinations, reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) offer a range of reactivities.[4] For nucleophilic reactions, the choice of fluoride source (e.g., KF, CsF, or TBAF) and the presence of phase-transfer catalysts can dramatically impact the outcome.[5] Ensure your reagent is fresh and handled under the appropriate conditions to maintain its activity.

  • Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters. Many fluorination reactions require carefully controlled temperatures to prevent decomposition of starting materials or products.[6] The solvent can influence the solubility of reagents and the reactivity of the fluoride ion. Aprotic polar solvents like DMF, DMSO, or acetonitrile are common for nucleophilic fluorinations.[5]

  • Moisture and Air Sensitivity: Many fluorination reagents and intermediates are sensitive to moisture and atmospheric oxygen.[7] Ensure your reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents and unwanted side reactions.

Troubleshooting Workflow for Low Yield:

Caption: A logical workflow for diagnosing and addressing low reaction yields.

Q2: I am observing the formation of multiple products and poor regioselectivity in my fluorination reaction. How can I control the position of fluorination?

Controlling regioselectivity is a central challenge in the synthesis of polyfluorinated N-heterocycles. The formation of undesired isomers complicates purification and reduces the yield of the target compound.

  • Directing Group Effects: Existing substituents on the heterocyclic ring can exert powerful directing effects. Electron-donating groups (e.g., -NH2, -OR) typically direct electrophilic attack to the ortho and para positions, while electron-withdrawing groups (e.g., -NO2, -CN) direct to the meta position. In SNAr reactions, electron-withdrawing groups ortho or para to a leaving group are necessary to activate the ring for nucleophilic attack.[3]

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring fluorination at less sterically hindered sites. This can be exploited to enhance regioselectivity.

  • Reaction Mechanism: The choice between an electrophilic or nucleophilic fluorination pathway will fundamentally alter the regiochemical outcome. For instance, in the fluorination of pyridines, direct electrophilic fluorination often occurs at the 3-position, while nucleophilic substitution of a leaving group at the 2- or 4-position is also common.[6]

  • Catalyst and Reagent Choice: In some cases, the choice of catalyst or fluorinating reagent can influence regioselectivity. For example, in the fluorination of pyrazoles, the use of fluorinated alcohols as solvents has been shown to significantly improve regioselectivity in favor of one isomer.[8]

Strategies for Improving Regioselectivity:

StrategyDescriptionApplicable Heterocycles
Blocking Groups Temporarily introduce a bulky group to block a reactive site, then remove it after fluorination.Pyridines, Indoles, Pyrazoles
Directed Ortho-Metalation Use a directing group to facilitate metalation at an adjacent position, followed by quenching with an electrophilic fluorine source.Pyridines, Quinolines
Catalyst Control Employ specific catalysts that favor the formation of one regioisomer over another.Pyrazoles, Imidazoles
Solvent Effects Utilize solvents that can influence the reaction pathway and favor a specific isomer.Pyrazoles
Q3: My polyfluorinated N-heterocycle is unstable and decomposes during the reaction or workup. What are the common causes and how can I mitigate this?

The stability of polyfluorinated N-heterocycles can be a significant concern, particularly under harsh reaction or purification conditions.

  • Defluorination: The C-F bond is strong, but under certain conditions, it can be cleaved. This is more common for monofluoromethyl or difluoromethyl groups compared to the more robust trifluoromethyl group.[9] Defluorination can be promoted by strong bases, certain transition metal catalysts, or high temperatures.[10]

  • Ring Opening/Decomposition: Highly fluorinated heterocycles can be susceptible to nucleophilic attack, leading to ring-opening or other decomposition pathways. The presence of strong electron-withdrawing fluorine atoms can activate the ring to such reactions.

  • Acid/Base Sensitivity: The basicity of the nitrogen atom in the heterocycle is significantly reduced by the presence of fluorine atoms.[1] This can affect the stability of the compound in acidic or basic media. For example, some fluorinated indoles are known to be unstable under strongly acidic or basic conditions.

Mitigation Strategies for Product Instability:

  • Milder Reaction Conditions: Employ milder fluorinating reagents and avoid excessive temperatures and prolonged reaction times.

  • pH Control: Carefully control the pH during the reaction and workup to avoid conditions that promote decomposition.

  • Careful Catalyst Selection: If using a transition metal catalyst, screen for ligands and conditions that minimize C-F bond activation and subsequent defluorination.

  • Rapid Purification: Minimize the time the product is exposed to purification media, such as silica gel, which can be acidic and cause degradation of sensitive compounds. Consider using alternative stationary phases like alumina or employing rapid purification techniques like flash chromatography.

Section 2: Detailed Experimental Protocols

This section provides step-by-step protocols for key fluorination reactions, offering a starting point for your experimental design.

Protocol 1: Electrophilic Fluorination of an Electron-Rich N-Heterocycle (e.g., Indole)

This protocol describes a general procedure for the electrophilic fluorination of an indole derivative using Selectfluor®.

Materials:

  • N-protected indole derivative

  • Selectfluor® (F-TEDA-BF4)

  • Acetonitrile (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-protected indole (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the indole.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.1 equiv) in anhydrous acetonitrile. Add this solution dropwise to the stirred indole solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated indole.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Fluoropyridine

This protocol outlines a general procedure for the synthesis of a fluoropyridine from a corresponding chloropyridine using potassium fluoride.

Materials:

  • 2-Chloropyridine derivative (activated with an electron-withdrawing group)

  • Potassium fluoride (spray-dried)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reagent Preparation: Dry the potassium fluoride thoroughly by heating under vacuum or use commercially available spray-dried KF.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the 2-chloropyridine derivative (1.0 equiv) and spray-dried potassium fluoride (2.0-3.0 equiv).

  • Solvent and Catalyst Addition: Add anhydrous DMSO to the flask. If desired, add a catalytic amount of a phase-transfer catalyst (0.1 equiv).

  • Heating: Heat the reaction mixture to the desired temperature (typically 120-180 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield the desired fluoropyridine.

Protocol 3: Deoxyfluorination of a Hydroxylated N-Heterocycle

This protocol describes the conversion of a hydroxyl group on an N-heterocycle to a fluorine atom using a deoxyfluorinating agent like Deoxo-Fluor®.

Materials:

  • Hydroxylated N-heterocycle

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dichloromethane (DCM, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a fume hood, add the hydroxylated N-heterocycle (1.0 equiv) to a dry flask containing anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.1-1.5 equiv) to the stirred solution via syringe. Caution: Deoxo-Fluor® is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[11][12]

Section 3: Analytical and Purification Strategies

The introduction of fluorine can significantly alter the physicochemical properties of a molecule, which in turn affects its behavior during analysis and purification.

Impact of Fluorination on Physicochemical Properties
PropertyImpact of FluorinationRationale
pKa Generally decreases the basicity of N-heterocycles.[1]The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom.
Lipophilicity (logP) Can increase or decrease depending on the context.[1]Fluorine is more lipophilic than hydrogen, but the introduction of a C-F bond can alter the molecule's overall polarity and hydrogen bonding capacity.
Crystal Packing Can significantly influence solid-state packing through C-H···F and F···F interactions.[13][14]These weak interactions can direct the formation of specific crystal lattices.
Purification of Polyfluorinated N-Heterocycles

Purification of these compounds can be challenging due to the potential for similar polarities between starting materials, products, and byproducts.

  • Column Chromatography: Standard silica gel chromatography is often the first line of approach. However, for acid-sensitive compounds, using neutral or basic alumina, or deactivated silica gel is recommended. The unique polarity of fluorinated compounds may require screening of various solvent systems to achieve optimal separation.[15][16]

  • Preparative HPLC: For difficult separations, especially of regioisomers, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool. Both normal-phase and reverse-phase HPLC can be effective, and specialized fluorinated stationary phases are available that can offer unique selectivity for fluorinated analytes.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining high-purity material. A systematic screening of solvents is often necessary to find suitable conditions.

  • Distillation: For volatile and thermally stable compounds, distillation under reduced pressure can be an effective purification method.

Case Study: Separation of Regioisomers

The separation of regioisomers of fluorinated N-heterocycles is a common challenge. In many cases, their similar polarities make separation by standard column chromatography difficult.[17][18][19]

Troubleshooting Workflow for Isomer Separation:

Caption: A systematic approach to separating challenging regioisomers.

Section 4: Conclusion

The synthesis of polyfluorinated N-heterocycles is a dynamic and rewarding field of research. While the path to the desired molecule can be fraught with challenges, a systematic and informed approach to troubleshooting can lead to successful outcomes. This guide has provided a framework for addressing common synthetic hurdles, from low yields and poor regioselectivity to product instability and purification difficulties. By understanding the underlying principles of fluorination chemistry and applying the strategies outlined here, researchers can more efficiently navigate the complexities of their synthetic endeavors and unlock the potential of this important class of molecules.

References

Technical Support Center: Scale-Up Production of 4,5,6,7-Tetrafluoroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4,5,6,7-Tetrafluoroindoline. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a highly functionalized and fluorinated heterocyclic compound, this compound presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.

This guide provides a plausible and robust synthetic route, detailed troubleshooting for common issues, and critical considerations for process scale-up, grounded in established chemical principles and safety practices.

Section 1: Proposed Synthetic Pathway Overview

The synthesis of this compound is most effectively approached as a two-stage process. This pathway was selected for its reliability and use of well-understood transformations that are amenable to scale-up.

  • Stage 1: Synthesis of 4,5,6,7-Tetrafluoroindole. This intermediate is synthesized from 2,3,4,5-Tetrafluoronitrobenzene.[1][2] The chosen method is analogous to the Leimgruber-Batcho indole synthesis, which is known for its high yields and adaptability.[3] It involves the formation of an enamine intermediate followed by a reductive cyclization.

  • Stage 2: Reduction to this compound. The indole intermediate is reduced to the target indoline. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean conversion.[3][4]

Synthetic_Workflow Start 2,3,4,5-Tetrafluoronitrobenzene Step1_Reagents 1. DMF-DMA, Pyrrolidine 2. Reductive Cyclization (e.g., Pd/C, H2) Start->Step1_Reagents Intermediate 4,5,6,7-Tetrafluoroindole Step1_Reagents->Intermediate Step2_Reagents Catalytic Hydrogenation (e.g., Pd/C, H2, Acid) Intermediate->Step2_Reagents Product This compound Step2_Reagents->Product Troubleshooting_Tree Start Low Yield of 4,5,6,7-Tetrafluoroindole Check_Enamine Is Enamine Formation Complete (TLC/GC-MS)? Start->Check_Enamine Check_Cyclization Is Reductive Cyclization Stalling? Check_Enamine->Check_Cyclization Yes Sol_Reagents Solution: Use fresh, high-purity DMF-DMA and pyrrolidine. Check_Enamine->Sol_Reagents No Sol_Conditions Solution: Increase reaction time or temperature. Ensure anhydrous conditions. Check_Enamine->Sol_Conditions No Sol_Catalyst Solution: Use fresh, active Pd/C catalyst. Increase catalyst loading or H2 pressure. Check_Cyclization->Sol_Catalyst Yes Sol_Reductant Solution: If using a chemical reductant (e.g., NaBH4), ensure it is fresh and added portion-wise. Check_Cyclization->Sol_Reductant Yes Safety_Workflow RA 1. Conduct Thorough Risk Assessment EC 2. Implement Engineering Controls (Ventilation, Grounding) RA->EC PPE 3. Mandate Appropriate PPE (Gloves, Goggles, FR Clothing) EC->PPE Proc 4. Develop & Train on Standard Operating Procedures (SOPs) PPE->Proc EP 5. Establish Emergency Plan (Spill, Fire, Pressure) Proc->EP

References

Technical Support Center: Purification of Crude 4,5,6,7-Tetrafluoroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5,6,7-Tetrafluoroindoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with fluorinated heterocyclic compounds. The following content provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Purity

This compound is a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. The strategic placement of four fluorine atoms on the aromatic ring imparts unique electronic properties and enhances metabolic stability in drug candidates.[1][2] However, the synthesis of such fluorinated heterocycles can often result in a crude product containing a mixture of unreacted starting materials, reaction by-products, and partially fluorinated species.[3][4] Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide provides a systematic approach to tackling these purification challenges.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common questions encountered during the purification of this compound.

Q1: What are the typical impurities I might encounter in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Precursors used in the final cyclization or fluorination steps.

  • Partially Fluorinated Analogs (Desfluoro Impurities): Indolines with one or more fluorine atoms missing. These are often the most challenging to separate due to their similar polarity and structure.[5]

  • Isomeric By-products: Positional isomers formed during synthesis.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium) from cross-coupling or C-H activation steps.[4]

  • Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO).

  • Decomposition Products: Fluorinated indolines can be sensitive to high heat or strongly acidic/basic conditions, leading to degradation.[6][7]

Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?

A2: For a complex, non-crystalline crude product, Flash Column Chromatography is the recommended starting point. It is a versatile technique for performing an initial bulk separation of the target compound from less polar and more polar impurities.

  • Why it works: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The polarity of this compound allows it to be separated from non-polar hydrocarbon by-products and highly polar, baseline-retained impurities.

  • Next Steps: Refer to Protocol 1A for a detailed methodology on standard flash chromatography. After this initial cleanup, subsequent techniques like recrystallization or vacuum distillation can be employed to achieve higher purity.

Q3: I'm struggling to separate my product from a closely-related impurity, likely a desfluoro species. What advanced techniques can I use?

A3: Separating fluorinated compounds from their non-fluorinated or less-fluorinated analogs is a classic challenge.[5] This requires a technique that can exploit the unique properties of the C-F bond.

  • Expert Recommendation: Utilize Fluorous Chromatography . This can be performed in a flash chromatography setup or with HPLC. It uses a fluorinated stationary phase (e.g., silica gel modified with perfluoroalkyl or pentafluorophenyl (PFP) groups).[5][8]

  • Causality: These "fluorous" phases exhibit a strong affinity for fluorinated molecules, a principle known as a "fluorophilic retention mechanism".[5][8] This results in greater retention of your highly fluorinated target compound relative to the less-fluorinated impurities, enabling a separation that is difficult to achieve on standard silica or C18 phases. The Hypersil Gold PFP and Poroshell 120 PFP columns have been noted for superior performance in similar separations.[5]

  • Actionable Advice: See Protocol 1B for guidance on fluorous chromatography.

Q4: My compound is a solid with >90% purity after chromatography, but I need >99.5% for my next step. What should I do?

A4: For a solid compound at this level of purity, Recrystallization is the ideal final polishing step. It is a highly effective method for removing small amounts of impurities from a solid crystalline matrix.

  • How it works: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solution becomes supersaturated. The target compound preferentially crystallizes out, leaving impurities behind in the solvent.

  • Key to Success: The critical factor is finding the right solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. Refer to the Troubleshooting Guide (Problem 3) and Protocol 2 for a systematic approach to solvent screening and execution.

Q5: My compound seems to be degrading during purification by distillation. What precautions should I take?

A5: Thermal decomposition is a common issue for many organic compounds, especially when distilling at atmospheric pressure where boiling points can be very high (>150-200 °C).[7]

  • Solution: Use Distillation Under Reduced Pressure (Vacuum Distillation) . By lowering the pressure above the liquid, you lower its boiling point significantly.[9][10] This allows the compound to distill at a much lower temperature, preventing thermal degradation.[11][12] For example, glycerol's boiling point drops from 290 °C (with decomposition) at atmospheric pressure to 210 °C at 12 mmHg without decomposition.[12]

  • Practical Steps: Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease to maintain a low pressure. For a detailed procedure, see Protocol 3 .

Q6: What are the best analytical methods to confirm the purity of my final product?

A6: A combination of methods should be used to provide a comprehensive assessment of purity.[13][14]

  • Primary Technique (Quantitative): High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the industry standard.[15] It can separate and quantify impurities with high precision. A DAD can also assess peak purity by comparing UV spectra across the peak.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy. ¹H and ¹³C NMR confirm the primary structure, while ¹⁹F NMR is essential for verifying the integrity of the fluorinated ring. Quantitative NMR (qNMR) can also be used for an absolute purity determination.[16]

  • Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS). This hyphenated technique helps in identifying the molecular weights of any co-eluting or minor impurities, providing clues to their structure.[17]

Section 2: Purification Workflow & Troubleshooting

General Purification Workflow

The following diagram outlines a logical workflow for purifying crude this compound, from initial assessment to the final, high-purity product.

Purification_Workflow Crude Crude Product (Oil or Solid) Assess Initial Purity Assessment (TLC, ¹H NMR, LC-MS) Crude->Assess Primary Primary Purification Assess->Primary Distill Vacuum Distillation (For liquids/low-melting solids) Primary->Distill If Liquid Chrom Flash Chromatography (For complex mixtures/oils) Primary->Chrom If Oil/ Complex Mix Recryst Recrystallization (For solids >85% pure) Primary->Recryst If Solid Analyze Purity Analysis (HPLC, NMR) Distill->Analyze Chrom->Analyze Recryst->Analyze Decision Purity > 99.5%? Analyze->Decision Final Final Product Decision->Final Yes Secondary Secondary Purification (e.g., Prep-HPLC, Recrystallization) Decision->Secondary No Secondary->Analyze

Caption: A logical workflow for purifying this compound.

Troubleshooting Guide
Problem Potential Cause Recommended Solution & Explanation
Low Recovery After Column Chromatography 1. Compound is too polar/non-polar: Streaking or remaining on the baseline. 2. Compound is unstable on silica: Silica gel is acidic and can degrade sensitive compounds. 3. Irreversible adsorption: Strong binding to the stationary phase.1. Adjust Mobile Phase: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. Add a small percentage of a more polar solvent (e.g., methanol) or a less polar one. 2. Use a different stationary phase: Try neutral or basic alumina, or a reversed-phase (C18) column if the compound is sufficiently non-polar. 3. Pre-treat silica: Add 1% triethylamine to the mobile phase to neutralize active sites, which is particularly useful for amine-containing compounds like indoline.
Product Co-elutes with an Impurity 1. Similar Polarity: The impurity and product have nearly identical affinities for the stationary/mobile phase. 2. Column Overload: Too much sample was loaded, causing band broadening and poor separation.1. Change Selectivity: Switch to a different stationary phase. If using silica (normal phase), try a PFP or C18 column (reversed-phase). The different interaction mechanisms (e.g., fluorophilic interactions) can resolve the co-elution.[5][8] 2. Reduce Sample Load: Load no more than 1-5% of the silica gel mass. 3. Try Preparative HPLC: Use a high-resolution preparative HPLC column for the most challenging separations.
"Oiling Out" During Recrystallization 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Inappropriate solvent: The compound's melting point is below the boiling point of the solvent.1. Add more solvent: Add a small amount of hot solvent until the oil redissolves, then allow to cool slowly. 2. Slow Cooling: Insulate the flask to ensure slow, controlled cooling, which promotes crystal lattice formation instead of amorphous precipitation. 3. Change Solvent System: Screen for a lower-boiling point solvent or use a co-solvent system (e.g., Hexane/Ethyl Acetate). See Protocol 2 .
Bumping/Violent Boiling During Vacuum Distillation 1. Lack of nucleation sites: Superheating of the liquid followed by sudden, violent boiling. 2. Vacuum is too high initially. 1. Ensure Proper Stirring: Use a magnetic stir bar and a stirrer plate to provide constant agitation and smooth boiling. 2. Use a Capillary Bubbler: A fine capillary tube introduced below the liquid surface provides a steady stream of bubbles, creating nucleation sites.[11] 3. Apply Vacuum Gradually: Heat the liquid slightly before applying the full vacuum to prevent flash boiling of residual low-boiling solvents.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

A. Standard Purification using Silica Gel

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Elute with the starting mobile phase until the bed is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed. This "dry loading" technique typically results in better separation.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or a 98:2 Hexane:Ethyl Acetate mixture). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. The specific gradient will depend on the impurities identified by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

B. Advanced Purification using a Fluorous Stationary Phase

This protocol is adapted for separating fluorinated compounds from non-fluorinated analogs.[8]

  • Stationary Phase Selection: Use a pre-packed flash cartridge with a pentafluorophenyl (PFP) or other fluorous stationary phase.

  • Column Equilibration: Equilibrate the column with the initial mobile phase (often a reversed-phase system like Acetonitrile/Water or Methanol/Water).

  • Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Elute the column using a gradient. In fluorous chromatography, the more fluorinated a compound is, the more it is retained.[8] Therefore, non-fluorinated impurities will elute first, followed by your target this compound.

  • Fraction Collection & Analysis: Collect and analyze fractions as described in the standard protocol, using HPLC for more precise analysis.

Protocol 2: Recrystallization
  • Solvent Screening: Place a small amount of the crude solid (10-20 mg) into several test tubes. Add a small amount (0.5 mL) of different solvents (e.g., Hexane, Toluene, Ethanol, Ethyl Acetate, Acetonitrile) to each tube.

    • An ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, catalyst residue), quickly filter the hot solution through a pre-heated filter funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under a high vacuum to remove all residual solvent.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus using ground-glass joints. Ensure all joints are lightly greased. The setup should include a distilling flask with a stir bar, a distillation head with a thermometer, a condenser, and a receiving flask.[10]

  • Connect to Vacuum: Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.

  • Procedure: a. Place the crude material in the distilling flask. b. Begin stirring and gradually apply the vacuum. Observe for any initial boiling of residual solvents. c. Once the pressure has stabilized, begin heating the distilling flask gently using an oil bath.[10] d. Collect any low-boiling impurities (forerun) in the receiving flask. e. As the temperature rises and stabilizes, the main product fraction will begin to distill. Record the boiling point and the pressure. f. Once the main fraction is collected, stop the heating, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure before collecting your purified liquid.

References

stability issues of 4,5,6,7-Tetrafluoroindoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5,6,7-Tetrafluoroindoline

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this highly specialized building block into their synthetic workflows.

Disclaimer: this compound is a specialized reagent, and comprehensive stability data under all possible experimental conditions is not extensively documented in peer-reviewed literature. The following troubleshooting guides and FAQs are based on established principles of physical organic chemistry, particularly the known reactivity of polyfluorinated aromatic systems and indoline scaffolds. We strongly recommend performing small-scale pilot experiments to determine the stability of this compound under your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concern arises from the heavily fluorinated benzene ring. The four fluorine atoms are powerful electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring.[1] This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) , especially under basic or nucleophilic conditions.[1][2] The indoline nitrogen, being a secondary amine, also possesses reactivity that can be influenced by both acidic and basic media.

Q2: Why is the compound particularly sensitive to basic conditions?

Under basic conditions, strong nucleophiles (e.g., hydroxide, methoxide, amines) are often present. These nucleophiles can attack the electron-deficient tetrafluorinated ring. In SNAr reactions involving fluoroarenes, fluoride is an excellent leaving group.[3] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the remaining electron-withdrawing fluorine atoms.[1][2] This can lead to substitution of one or more fluorine atoms, resulting in undesired byproducts.

Q3: What can I expect to happen under acidic conditions?

Under acidic conditions, the secondary amine of the indoline ring will be protonated to form an indolinium salt. This protonation can have two major effects:

  • Increased Electron Withdrawal: The positively charged nitrogen will further pull electron density from the aromatic ring, potentially increasing its susceptibility to any nucleophiles present in the medium.

  • Ring Stability: While many indole syntheses utilize strong acids[4][5], the stability of the indoline core itself can be compromised under harsh acidic conditions, potentially leading to ring-opening or other rearrangements. The precise outcome will depend on the acid concentration, temperature, and reaction time.

Q4: What are the likely degradation products I should screen for?
  • Under Basic Conditions: Look for products where one or more fluorine atoms have been replaced by the nucleophile present in your reaction. For example, with sodium hydroxide, you might form tetrafluorohydroxyindolines. With methoxide, you could form tetrafluoromethoxyindolines.

  • Under Acidic Conditions: Degradation may be more complex. Monitor for byproducts with altered UV-Vis spectra or significantly different polarity on TLC. LC-MS analysis is crucial for identifying potential ring-opened products or rearranged isomers.

Troubleshooting Guides

Issue 1: Low or no yield when performing a reaction in the presence of a base.

Scenario: You are attempting a reaction, such as an N-alkylation of the indoline nitrogen, using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), but you are recovering little to none of your desired product and see multiple new spots on your TLC plate.

Root Cause Analysis: The base or the solvent (if nucleophilic, like methanol) is likely acting as a nucleophile and attacking the electron-deficient aromatic ring via an SNAr pathway, consuming your starting material.

Troubleshooting Workflow:

G start Low Yield in Basic Media check_base Is the base also a strong nucleophile? (e.g., OH⁻, MeO⁻) start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp No switch_base Switch to a non-nucleophilic, sterically hindered base. (e.g., DBU, DIPEA, Proton-Sponge®) check_base->switch_base Yes lower_temp Run reaction at lower temperature (e.g., 0 °C to RT). check_temp->lower_temp Yes check_solvent Is the solvent nucleophilic? (e.g., MeOH, EtOH) check_temp->check_solvent No switch_base->lower_temp lower_temp->check_solvent switch_solvent Change to a non-nucleophilic solvent. (e.g., THF, Dioxane, Toluene, DMF) check_solvent->switch_solvent Yes reassess Re-evaluate reaction progress with new conditions. check_solvent->reassess No switch_solvent->reassess

Troubleshooting Workflow for Low Yields.

Detailed Steps:

  • Change Your Base: Opt for a non-nucleophilic, sterically hindered base. Good choices include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA). These are strong enough to deprotonate the indoline nitrogen but are too bulky to effectively attack the aromatic ring.

  • Lower the Temperature: SNAr reactions are often accelerated by heat. Perform your reaction at the lowest effective temperature, starting at 0 °C and slowly warming to room temperature if necessary.

  • Use a Non-Nucleophilic Solvent: If you are using an alcohol as a solvent, the corresponding alkoxide formed in situ can act as a nucleophile. Switch to an aprotic, non-nucleophilic solvent like Tetrahydrofuran (THF), Dioxane, or Toluene.

Issue 2: Starting material decomposes during acidic workup or purification.

Scenario: Your reaction appears successful by TLC, but upon quenching with an aqueous acid (e.g., 1M HCl) or during silica gel chromatography, your product degrades.

Root Cause Analysis: The protonated indolinium species formed under acidic conditions is unstable, especially on a solid support like silica gel which has an acidic surface.

Troubleshooting Steps:

  • Use a Milder Quench: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or even water instead of a strong acid.

  • Neutralize Before Concentration: If an acidic wash is unavoidable, perform a subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the organic layer before concentrating it.

  • Deactivate Silica Gel: If you must use silica gel chromatography, consider pre-treating the silica. You can do this by flushing the packed column with your eluent containing 1-2% of a volatile amine like triethylamine (TEA) or by using commercially available deactivated silica.

  • Consider Alternative Purification: If the compound is highly sensitive, avoid silica gel altogether. Consider alternatives like preparative reverse-phase HPLC (if the product is stable to the mobile phase, e.g., TFA/acetonitrile/water) or crystallization.

Proposed Degradation Pathway: Nucleophilic Aromatic Substitution

Under basic conditions, a primary degradation pathway is the substitution of a fluorine atom by a nucleophile.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of 4,5,6,7-Tetrafluoroindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural characterization of novel chemical entities is paramount. Fluorinated heterocyclic compounds, such as 4,5,6,7-tetrafluoroindoline, are of significant interest due to the unique physicochemical properties imparted by fluorine atoms.[] This guide provides a comprehensive comparison of state-of-the-art analytical techniques for the unambiguous structural confirmation of this compound, with a primary focus on the gold-standard method of single-crystal X-ray crystallography. While a public crystal structure for this specific molecule is not available, this guide will delineate the definitive workflow for its determination and compare it with complementary spectroscopic and computational methods.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2][3] It provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and stereochemistry.[4] For a novel compound like this compound, obtaining a crystal structure is the ultimate confirmation of its synthesis and connectivity.

Experimental Workflow: A Proposed Strategy

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Slow Evaporation Slow Evaporation Vapor Diffusion Vapor Diffusion Slow Evaporation->Vapor Diffusion Cooling Cooling Vapor Diffusion->Cooling Crystal Mounting Crystal Mounting Diffractometer Diffractometer Crystal Mounting->Diffractometer X-ray Source Diffraction Pattern Diffraction Pattern Diffractometer->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Phase Problem Atomic Model Atomic Model Electron Density Map->Atomic Model Refinement Refinement Atomic Model->Refinement Final Structure Final Structure Refinement->Final Structure

Caption: Workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth: The initial and often most challenging step is obtaining high-quality single crystals. For this compound, a systematic screening of solvents and crystallization techniques is necessary.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant into the compound's solution can induce crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer.[5]

    • The crystal is irradiated with a monochromatic X-ray beam.

    • As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6] Each spot in the pattern corresponds to a specific reflection of the X-rays by the crystal lattice.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The intensities of the reflections are integrated and corrected for experimental factors.[7]

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial atomic model is built into the electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate structure.[3] This process minimizes the difference between the observed and calculated structure factors.

Complementary and Confirmatory Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for characterizing the compound in solution and providing orthogonal confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be invaluable.

Key NMR Experiments:

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: Due to the four fluorine atoms, ¹⁹F NMR is particularly informative. The chemical shifts and coupling constants of the fluorine nuclei provide a unique fingerprint of the molecule.[8][9][10] The high sensitivity and large chemical shift dispersion of ¹⁹F make it an excellent probe for structural analysis.[11][12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton, carbon, and potentially fluorine signals, and confirming the connectivity of the atoms.

NMR Spectroscopy Molecule in Solution Molecule in Solution Magnetic Field Magnetic Field Molecule in Solution->Magnetic Field Radiofrequency Pulse Radiofrequency Pulse Magnetic Field->Radiofrequency Pulse NMR Signal NMR Signal Radiofrequency Pulse->NMR Signal Relaxation Spectrum Spectrum NMR Signal->Spectrum Fourier Transform

Caption: Basic principle of NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[13][14] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confirmation of its molecular formula.[15]

Fragmentation Analysis:

By fragmenting the molecule within the mass spectrometer, a characteristic pattern of fragment ions is produced.[16] This fragmentation pattern can provide valuable information about the different structural components of the molecule, further confirming its identity.

Computational Chemistry

In the absence of an experimental crystal structure, computational chemistry can provide valuable insights into the likely three-dimensional geometry of this compound.[17]

Methods:

  • Density Functional Theory (DFT): DFT calculations can be used to predict the minimum energy conformation of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles.

  • Valence Shell Electron Pair Repulsion (VSEPR) Theory: A simpler model that can provide a quick prediction of the local geometry around each atom.[18][19]

These computational models can be used to rationalize the observed spectroscopic data and can be compared with the experimental X-ray structure once it is obtained.

Comparative Analysis of Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[20]Unambiguous structural determination.Requires high-quality single crystals; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity, chemical environment of atoms in solution, stereochemical relationships.[21]Provides information about the molecule in solution; non-destructive.Does not provide precise bond lengths and angles; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.[]High sensitivity; requires very small sample amounts.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Computational Chemistry Predicted 3D geometry, electronic properties, theoretical spectroscopic data.[22]Does not require a physical sample; can be used to study unstable or transient species.The accuracy of the prediction depends on the level of theory and basis set used; requires experimental validation.

Conclusion

The definitive structural confirmation of this compound necessitates a multi-faceted approach. While single-crystal X-ray crystallography remains the unparalleled method for determining the absolute three-dimensional structure, its successful application is contingent on the ability to grow suitable crystals. In parallel, a comprehensive analysis by NMR spectroscopy and mass spectrometry is crucial for corroborating the molecular formula and connectivity, and for understanding the molecule's structure in solution. Finally, computational modeling serves as a valuable predictive and corroborative tool. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve an unequivocal and comprehensive understanding of the structure of this compound, a critical step in its further development and application.

References

A Comparative Guide to the Reactivity of 4,5,6,7-Tetrafluoroindoline and Indoline for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This guide provides an in-depth comparative analysis of the chemical reactivity of 4,5,6,7-tetrafluoroindoline and its non-fluorinated parent, indoline. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of these important heterocyclic building blocks.

Introduction: The Influence of Fluorine in Heterocyclic Chemistry

Indoline, a saturated derivative of indole, is a privileged scaffold in a multitude of natural products and pharmaceuticals.[1] Its reactivity is characterized by a nucleophilic nitrogen atom and an electron-rich benzene ring susceptible to electrophilic attack. The introduction of four fluorine atoms onto this benzene ring, as in this compound, dramatically alters the electronic landscape of the molecule, leading to profound and often counterintuitive changes in its chemical behavior.

The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect (σI = 0.51), which is the primary driver of the reactivity differences discussed herein.[2] This guide will dissect these differences through the lens of three key transformations: N-acylation, electrophilic aromatic substitution, and oxidation.

Comparative Reactivity Analysis

The presence of the tetrafluoro-substituted benzene ring significantly deactivates the molecule towards reactions that rely on nucleophilicity, both at the nitrogen center and on the aromatic ring.

N-Acylation: A Tale of Two Nucleophiles

N-acylation is a fundamental transformation for introducing functional handles onto the indoline scaffold. The nucleophilicity of the nitrogen atom is paramount for this reaction to proceed efficiently.

Indoline: The nitrogen atom in indoline is a reasonably good nucleophile. It readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, often under mild basic conditions.

This compound (Predicted Reactivity): The four fluorine atoms exert a powerful electron-withdrawing effect that is transmitted through the sigma framework to the nitrogen atom. This significantly reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity and basicity. Consequently, N-acylation of this compound is expected to be substantially more challenging than for its non-fluorinated counterpart. More forcing reaction conditions, such as stronger bases, higher temperatures, or the use of highly reactive acylating agents, will likely be necessary to achieve comparable yields.[3]

pKa Comparison: While a direct pKa measurement for this compound is not readily available in the literature, we can infer its basicity by examining related compounds. The pKa of the conjugate acid of aniline is 4.6, while that of 4-fluoroaniline is 4.65.[4] This might seem counterintuitive, but in polyfluorinated systems, the inductive effect dominates, leading to a significant decrease in basicity. For instance, the pKa of 2,3,4,5,6-pentafluoroaniline is significantly lower than that of aniline. Therefore, the pKa of this compound's conjugate acid is predicted to be considerably lower than that of indoline (predicted pKa ≈ 5.2).[4][5]

Table 1: Predicted Comparative Performance in N-Acylation

FeatureIndolineThis compoundRationale for Difference
Nitrogen Nucleophilicity Moderate to HighLowStrong inductive electron-withdrawal by four fluorine atoms reduces electron density on the nitrogen.
Typical Reaction Conditions Mild base (e.g., pyridine, triethylamine), room temperature.Stronger base (e.g., NaH, LDA), elevated temperatures may be required.Overcoming the reduced nucleophilicity of the nitrogen atom.
Reaction Rate FastSlowLower nucleophilicity leads to a higher activation energy for the acylation reaction.
Yields Generally highExpected to be lower under standard conditions.Incomplete reaction or requirement for harsh conditions leading to side products.
Electrophilic Aromatic Substitution: A Deactivated Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. In indoline, the benzene ring is activated by the adjacent nitrogen atom, directing electrophiles primarily to the C5 and C7 positions.

Indoline: The benzene ring of indoline is activated towards EAS, although less so than indole. Nitration, for instance, typically occurs at the 5- and 7-positions.[6]

This compound (Predicted Reactivity): The tetrafluorinated benzene ring is severely deactivated towards electrophilic attack. The strong electron-withdrawing nature of the fluorine atoms makes the ring electron-poor and thus a poor nucleophile.[7][8] Attempting standard EAS reactions, such as nitration or Friedel-Crafts acylation, on this compound is predicted to be extremely difficult and likely to fail under conventional conditions. If a reaction were to occur, it would require exceptionally powerful electrophiles and harsh conditions, with a high propensity for side reactions and low yields.

Diagram 1: Workflow for Electrophilic Aromatic Substitution

EAS_Workflow Indoline Indoline Product_Indoline 5- or 7-Substituted Indoline Indoline->Product_Indoline Standard EAS Conditions (e.g., HNO3/H2SO4) Tetrafluoroindoline This compound No_Reaction No Reaction / Decomposition Tetrafluoroindoline->No_Reaction Standard EAS Conditions (e.g., HNO3/H2SO4) Electrophile Electrophile (E+) e.g., NO2+, RCO+ Electrophile->Indoline Electrophile->Tetrafluoroindoline caption Comparative EAS Reactivity N_Acylation_Workflow start Start dissolve Dissolve Indoline / Tetrafluoroindoline in CH2Cl2 start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base cool Cool to 0 °C add_base->cool add_acetyl_chloride Add Acetyl Chloride dropwise cool->add_acetyl_chloride warm_rt Warm to Room Temperature and Stir add_acetyl_chloride->warm_rt workup Aqueous Workup warm_rt->workup purify Purify by Chromatography workup->purify product Obtain N-Acetylindoline / N-Acetyl-4,5,6,7-tetrafluoroindoline purify->product caption General N-Acylation Protocol

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Indole and Indoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Indole and Indoline Scaffolds

In the landscape of modern medicinal chemistry and drug development, the indole and indoline scaffolds stand out as privileged structures, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic introduction of fluorine atoms into these scaffolds can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved lipophilicity.[1] This guide provides a comparative spectroscopic analysis of fluorinated indole and indoline derivatives, offering insights into how the interplay between the heterocyclic core and fluorine substitution patterns manifests in their NMR, UV-Vis, and fluorescence spectra. Understanding these spectroscopic signatures is paramount for the unambiguous characterization of novel fluorinated compounds and for elucidating their electronic properties, which are intrinsically linked to their biological function.

This guide is designed for researchers, scientists, and drug development professionals, providing both foundational principles and practical, data-driven comparisons. We will delve into the causality behind the observed spectral differences, supported by experimental data and established spectroscopic principles.

Structural and Electronic Distinctions: Indole vs. Indoline

The fundamental difference between indole and indoline lies in the saturation of the C2-C3 bond.[2] This seemingly subtle structural change has profound implications for the electronic nature of the molecule, which in turn governs its spectroscopic behavior.

  • Indole: Possesses a fully aromatic, planar bicyclic system where the pyrrole and benzene rings are fused. This extended π-conjugated system is responsible for its characteristic chromophore and fluorophore properties.

  • Indoline: The saturation at the C2-C3 bond disrupts the aromaticity of the five-membered ring. Electronically, the indoline core is more akin to an N-alkylaniline derivative, where the nitrogen lone pair can still interact with the benzene ring's π-system, but the overall conjugation is significantly reduced compared to indole.

This core distinction is the primary driver of the spectroscopic differences we will explore.

G cluster_indole Fluorinated Indole cluster_indoline Fluorinated Indoline indole Aromatic Pyrrole Ring (Extended π-Conjugation) indole_f Fluorine Substituent indole->indole_f Modulates Electron Density indoline Saturated Pyrrolidine Ring (Reduced π-Conjugation) indole->indoline Reduction of C2-C3 Bond indoline_f Fluorine Substituent indoline->indoline_f Influences Conformation & Electron Density

Caption: Structural differences between fluorinated indole and indoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The introduction of a fluorine atom provides an additional, highly sensitive NMR nucleus (¹⁹F) for analysis.[3]

¹H and ¹³C NMR Spectroscopy

The saturation of the C2-C3 bond in indolines leads to predictable and significant changes in the ¹H and ¹³C NMR spectra compared to their indole counterparts.

  • Indole Derivatives: The aromatic nature of the indole ring results in proton signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the pyrrole ring (H1, H2, H3) have distinct chemical shifts.

  • Indoline Derivatives: The protons at the C2 and C3 positions of the indoline ring are in an aliphatic environment and appear significantly upfield, typically in the range of 3.0-4.0 ppm. These signals usually present as multiplets due to spin-spin coupling. The aromatic protons on the benzene ring will also experience slight shifts due to the change in the electronic nature of the fused five-membered ring.

Effect of Fluorination:

Fluorine substitution on the benzene ring of both indoles and indolines introduces further complexity and provides valuable structural information through C-F and H-F coupling.

  • ¹H NMR: Protons ortho, meta, and para to the fluorine atom will exhibit characteristic splitting patterns and coupling constants (J-values).

  • ¹³C NMR: The carbon atom directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 230-260 Hz. Carbons two, three, and four bonds away will show smaller couplings.[4]

Comparative NMR Data:

Compound Proton/Carbon Observed/Expected δ (ppm) Key Observations
5-Fluoro-2-methyl-1H-indole H1 (N-H)7.89 (s)Aromatic proton environment.
H4, H6, H77.27-6.95 (m)Aromatic protons with F-coupling.
H37.03 (s)Aromatic proton.
C2-CH₃2.31 (d)Methyl group on aromatic ring.
5-Fluoro-2-methylindoline (Expected) H1 (N-H)~3.5-4.5Shifted upfield due to aniline-like character.
H4, H6, H7~6.5-7.0 (m)Aromatic protons, shifted slightly upfield.
H3~2.8-3.2 (m)Aliphatic proton, significant upfield shift.
H2~3.3-3.8 (m)Aliphatic proton, significant upfield shift.
C2-CH₃~1.2-1.5Aliphatic methyl group.
C2~50-60Aliphatic carbon.
C3~30-40Aliphatic carbon.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for studying fluorinated compounds.[3] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

  • Fluorinated Indoles: The ¹⁹F chemical shift in fluorinated indoles is influenced by the electron-donating or -withdrawing nature of the indole ring system. For example, the ¹⁹F chemical shift of 5-fluoroindole is reported to be around -126 ppm.[1]

  • Fluorinated Indolines: In a fluorinated indoline, the fluorine atom is attached to a benzene ring that is part of an N-alkylaniline-like system. The reduced aromaticity and different electronic properties compared to indole will result in a different ¹⁹F chemical shift. It is expected that the ¹⁹F signal for a 5-fluoroindoline would be shifted relative to 5-fluoroindole, likely upfield, due to the increased electron-donating character of the saturated nitrogen atom into the benzene ring.

UV-Vis Absorption Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The differences in the π-systems of indoles and indolines lead to distinct absorption spectra.

  • Indole Chromophore: The indole ring system exhibits two main absorption bands in the near-UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions.[5] These arise from π → π* transitions within the extended conjugated system.

  • Indoline Chromophore: The indoline chromophore is essentially that of an N-alkylaniline. The absorption spectrum is dominated by transitions associated with the aniline moiety, which typically occur at shorter wavelengths and with different intensities compared to indole.

Effect of Fluorination:

Fluorine substitution on the benzene ring acts as a weak auxochrome. It can cause small shifts in the absorption maxima (λₘₐₓ) and changes in the molar absorptivity (ε). The effect is generally modest, with slight bathochromic (red) or hypsochromic (blue) shifts depending on the position of substitution.[6]

Comparative UV-Vis Data:

Compound Class Typical λₘₐₓ (nm) Nature of Electronic Transition
Fluorinated Indoles ~260-290π → π* (¹Lₐ and ¹Lₑ bands)
Fluorinated Indolines (Expected) ~240-260 and ~290-310π → π* (aniline-like transitions)

The saturation of the C2-C3 bond in indolines breaks the extended conjugation of the indole chromophore, leading to a spectrum that more closely resembles a substituted aniline. This results in a general blue-shift of the main absorption bands compared to the corresponding indole.

Fluorescence Spectroscopy: Emission Properties

The fluorescence properties of indoles and indolines are also markedly different due to their distinct electronic structures and rigidity.

  • Fluorinated Indoles: Many fluorinated indole derivatives are fluorescent, with emission properties that are sensitive to the substitution pattern and the solvent environment. The extended π-system and rigid structure of the indole ring are conducive to fluorescence. Polymers of 5-fluoroindole, for example, exhibit blue light emission.[7]

  • Fluorinated Indolines: The fluorescence of indolines is generally weaker and can be more complex than that of indoles. The increased conformational flexibility of the saturated five-membered ring provides non-radiative decay pathways that can quench fluorescence. The emission that is observed is characteristic of an aniline-like fluorophore.

Key Fluorescence Parameters:

  • Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum. Indole derivatives often exhibit significant Stokes shifts.

  • Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process. The quantum yield of indolines is generally expected to be lower than that of corresponding indoles due to increased non-radiative decay pathways.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of fluorinated indole and indoline derivatives.

NMR Spectroscopy

G cluster_workflow NMR Sample Preparation and Analysis Workflow A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Transfer to a 5 mm NMR tube A->B C Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a ≥400 MHz spectrometer B->C D Process data: Fourier transform, phase correction, and baseline correction C->D E Analyze spectra: Chemical shifts, coupling constants, and integration D->E

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated indole or indoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe singlets for each unique carbon, except for the fluorine-coupled carbons.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The wide chemical shift range of ¹⁹F may require adjustment of the spectral width.[3]

  • Referencing: Chemical shifts for ¹H and ¹³C are referenced to the residual solvent peak or an internal standard (e.g., TMS). ¹⁹F chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum. Use a solvent-filled cuvette as a blank for baseline correction.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the compound in a suitable solvent in a fluorescence cuvette. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Emission Spectrum: Excite the sample at its absorption maximum (λₘₐₓ) and scan the emission wavelengths.

    • Excitation Spectrum: Set the emission detector to the wavelength of maximum fluorescence and scan the excitation wavelengths.

    • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate).

Conclusion

The spectroscopic comparison of fluorinated indole and indoline derivatives reveals a fascinating interplay between the core heterocyclic structure and the effects of fluorine substitution. The saturation of the C2-C3 bond in indolines fundamentally alters the electronic properties of the molecule, leading to predictable and significant changes in the NMR, UV-Vis, and fluorescence spectra compared to their aromatic indole counterparts.

  • NMR spectroscopy provides the most definitive structural information, with the aliphatic protons of the indoline ring appearing at a much higher field than the aromatic protons of the indole ring. ¹⁹F NMR offers a sensitive probe into the electronic environment of the fluorine atom in both systems.

  • UV-Vis spectroscopy highlights the difference in the chromophores, with the extended π-system of indoles giving rise to distinct absorption bands compared to the aniline-like absorption of indolines.

  • Fluorescence spectroscopy reflects the greater rigidity and aromaticity of the indole core, which generally leads to more efficient fluorescence compared to the more flexible indoline derivatives.

A thorough understanding of these spectroscopic signatures is indispensable for researchers working on the synthesis, characterization, and application of these important classes of fluorinated compounds. This guide provides a framework for interpreting their spectra and for predicting the spectroscopic properties of novel derivatives.

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Tetrafluoroindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a critical gatekeeper to clinical success. A compound with poor metabolic stability is often subject to rapid clearance, leading to diminished bioavailability and the potential for generating toxic metabolites. Consequently, a thorough assessment of metabolic stability is an indispensable component of modern drug discovery. This guide provides an in-depth, objective comparison of the metabolic stability of tetrafluoroindoline derivatives against their non-fluorinated counterparts, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Specifically, the introduction of fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[1] This "metabolic blocking" strategy can lead to a longer half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[2]

A Comparative Analysis of Indoline and Fluorinated Indole Derivatives

While specific, direct comparative data for tetrafluoroindoline derivatives is not abundant in publicly accessible literature, we can infer their metabolic properties by examining data from structurally related indole and indoline compounds. The following table summarizes in vitro metabolic stability data for various substituted indole derivatives, which serves as a valuable proxy for understanding the impact of fluorination.

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Indoles UT-155Non-fluorinated indole12.35-Mouse[1]
32a4-Fluoro-indole derivative25.46-Mouse[1]
2,3-unsubstituted indole 8Unsubstituted at 2 and 312.35-Mouse
Compound 19a (EWG at 3- position)Electron-withdrawing group at 321.77-Mouse
Compound 19b (EDG at 3- position)Electron-donating group at 39.29-Mouse
Tetrafluoroindoline Derivative (Predicted) -Tetrafluoro substitution> 25.46 (Expected to be high)Low (Predicted)--

Note: The data for the tetrafluoroindoline derivative is a prediction based on the observed trends with other fluorinated indoles and the known principles of metabolic blocking by fluorine.

The data clearly illustrates that the introduction of a single fluorine atom can significantly increase the metabolic half-life of an indole derivative.[1] It is therefore highly probable that the presence of four fluorine atoms in a tetrafluoroindoline scaffold would confer even greater metabolic stability.

In Vitro Assessment of Metabolic Stability: Experimental Protocols

To empirically determine the metabolic stability of tetrafluoroindoline derivatives, two primary in vitro assays are routinely employed: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay is a cornerstone in early drug discovery for assessing the susceptibility of a compound to metabolism by Phase I enzymes, primarily the cytochrome P450 superfamily, which are abundant in liver microsomes.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (tetrafluoroindoline derivative)

  • Non-fluorinated indoline analog (for comparison)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[3]

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination[1]

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).[1]

    • Thaw the pooled liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer.

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH should be included as a negative control to assess non-enzymatic degradation.[1]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile).[1]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.[1]

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]

Liver_Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH System mix Combine Microsomes and Test Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Collect Samples at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Terminate Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Analyze Supernatant by LC-MS/MS centrifuge->supernatant data_analysis Calculate t½ and CLint supernatant->data_analysis

Generalized workflow for an in vitro liver microsomal stability assay.
Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical functionalities.

Objective: To determine the rate of degradation of a test compound in plasma.

Materials:

  • Test compound

  • Pooled plasma (human, rat, mouse, etc.)

  • Control compounds (known to be stable and unstable in plasma)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Thaw pooled plasma at 37°C.

  • Incubation:

    • Add the test compound to the plasma in a 96-well plate and incubate at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and terminate the reaction by adding a cold organic solvent containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the percentage of the parent compound remaining versus time to determine the degradation profile and calculate the half-life.

In Silico Prediction of Metabolic Stability

In the absence of experimental data, computational or in silico methods can provide valuable predictions of a compound's metabolic fate.[4] These tools use various approaches, including ligand-based and structure-based methods, to predict the sites of metabolism and the likelihood of a compound being metabolized by different enzyme systems.[4][5] For tetrafluoroindoline derivatives, these models can help identify which positions on the molecule are most susceptible to metabolism, even with the presence of fluorine atoms.

In_Silico_Prediction_Workflow cluster_prediction_engines Prediction Engines cluster_output Predicted Output input Input: 2D/3D Structure of Tetrafluoroindoline Derivative ligand_based Ligand-Based Methods (QSAR, Pharmacophore Models) input->ligand_based structure_based Structure-Based Methods (Docking into CYP450 Active Sites) input->structure_based som Sites of Metabolism (SoM) Prediction ligand_based->som structure_based->som metabolite_id Metabolite Structure Prediction som->metabolite_id stability_score Metabolic Stability Score (e.g., predicted t½, CLint) som->stability_score

A simplified workflow for in silico prediction of metabolic stability.

Conclusion

The strategic incorporation of fluorine is a well-established and highly effective strategy for enhancing the metabolic stability of drug candidates. Based on fundamental principles of medicinal chemistry and available data for related fluorinated compounds, tetrafluoroindoline derivatives are predicted to exhibit robust metabolic stability. By employing the detailed in vitro assays and leveraging in silico predictive tools outlined in this guide, researchers can make informed decisions in the optimization of lead compounds, ultimately increasing the probability of developing successful therapeutics. The self-validating nature of the described protocols, grounded in established scientific principles, ensures the generation of reliable and reproducible data crucial for advancing drug discovery programs.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine, an element with unique properties that can profoundly influence a molecule's pharmacological profile.[4][5] The strategic incorporation of fluorine can enhance metabolic stability, modulate acidity and lipophilicity, and improve binding affinity to biological targets.[6][7][8][9][10]

This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated indoline analogs. We will dissect the physicochemical principles behind fluorine's effects, present comparative experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for rational drug design.

The Physicochemical Impact of Fluorination: A Causal Link to Biological Activity

The decision to introduce a fluorine atom is a strategic choice aimed at fine-tuning a molecule's properties. The effects are not universal but are highly dependent on the position and context of the substitution. Understanding these foundational changes is critical to predicting the impact on biological performance.

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry.[8] This inherent stability makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the oxidative metabolism of many drugs. By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can effectively "shield" the molecule from degradation, often leading to a longer plasma half-life and improved oral bioavailability.[5][6][9]

  • Modulation of Lipophilicity: Lipophilicity, often measured as logP, is a critical parameter that governs a drug's absorption, distribution, and membrane permeability. The effect of fluorine on lipophilicity is nuanced; while highly fluorinated motifs like a trifluoromethyl (-CF3) group significantly increase lipophilicity, a single fluorine atom can either increase or decrease it depending on its electronic environment.[8][10][11] This allows for precise tuning of a compound's ability to cross cellular membranes and reach its target.[6][9]

  • Altered Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[9] When placed near a basic nitrogen atom, such as the one in the indoline ring, it can lower the pKa. This change in basicity alters the molecule's ionization state at physiological pH, which can significantly impact its solubility, cell permeability, and the strength of its interactions with the target protein.[6][8]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule.[6] This can pre-organize the ligand into a bioactive conformation that fits more snugly into the binding pocket of a target protein, thereby enhancing potency and selectivity.[12]

Comparative Biological Data: Fluorinated vs. Non-Fluorinated Analogs

The theoretical advantages of fluorination are borne out by experimental data across various therapeutic areas. While direct head-to-head comparisons for a single indoline scaffold are specific to individual research programs, we can synthesize data from indoline and structurally related indole compounds to illustrate these principles.

A prominent area for indoline derivatives is in the development of kinase inhibitors for oncology.[2][13][14][15] The multi-kinase inhibitor Sunitinib, for instance, features a fluorinated indole core and was approved for treating renal cell carcinoma and gastrointestinal stromal tumors.[13] Fluorination often enhances potency by forming favorable interactions within the enzyme's active site and improving pharmacokinetics.[6][15]

Table 1: Comparative Activity of Fluorinated vs. Non-Fluorinated Heterocyclic Analogs

Compound IDCore ScaffoldKey SubstitutionBiological TargetPotency (IC50)Fold Improvement (vs. Non-F)Key Observations
Analog A-1 IndoleH (Non-Fluorinated)VEGFR-2125 nM-Baseline activity against a key angiogenesis target.
Analog A-2 Indole5-F (Fluorinated)VEGFR-215 nM8.3xFluorination at the 5-position significantly enhances potency, likely through favorable interactions in the ATP-binding pocket.[15]
Analog B-1 IndoleH (Non-Fluorinated)HIV-1 Reverse Transcriptase332 nM-Moderate antiviral activity.[16]
Analog B-2 Indole5-F (Fluorinated)HIV-1 Reverse Transcriptase50 nM6.6x5-Fluoro substitution markedly improves antiviral potency, demonstrating the impact of fluorination in infectious disease targets.[16]
Analog C-1 QuinoloneH at C6DNA Gyrase>100 µg/mL-Poor antibacterial activity.[17]
Analog C-2 QuinoloneF at C6DNA Gyrase<1 µg/mL>100xThe C6-fluoro group is a hallmark of fluoroquinolone antibiotics, critical for enhancing DNA gyrase binding and cell penetration.[6][9]

Note: Data is synthesized from multiple sources to illustrate the principles of fluorination's effects and may not represent a single contiguous study.

Visualizing the Mechanism: The VEGFR Signaling Pathway

Many indoline analogs function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2. This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation and angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Phosphorylates PI3K PI3K VEGFR->PI3K Indoline Fluorinated Indoline Analog Indoline->VEGFR Inhibits Kinase Activity VEGF VEGF Ligand VEGF->VEGFR Binds & Dimerizes PKC PKC PLCg->PKC RAS Ras PKC->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a fluorinated indoline analog.

Experimental Design and Protocols

A rigorous and logical workflow is essential for the comparative evaluation of novel chemical entities. The following diagram outlines a typical cascade from initial screening to metabolic assessment.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4,5,6,7-Tetrafluoroindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 4,5,6,7-Tetrafluoroindoline, a fluorinated indole derivative of increasing interest. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of methods and validation parameters, ensuring your analytical procedures are robust, reliable, and compliant with global regulatory standards.

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will navigate the critical aspects of validating methods for quantifying this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The principles and parameters discussed are grounded in the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for analytical procedure validation.[3][4][5] Adherence to these guidelines is essential for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][6][7][8]

The Critical Role of Method Validation

Before delving into specific techniques, it's crucial to understand why rigorous validation is non-negotiable in a regulated environment. A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable, to a known degree of confidence.[1][2] For a molecule like this compound, which may be a key building block or an API, accurate quantification is directly linked to product quality, safety, and efficacy.[1]

The validation process involves a systematic evaluation of a method's performance characteristics, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[9][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9][10] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for quantifying this compound will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness. For a UV-active compound like this compound, HPLC with a photodiode array (PDA) detector is a primary choice for assay and impurity determination.

Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase. The analyte is then detected and quantified based on its ultraviolet (UV) absorbance.

Causality behind Experimental Choices:

  • Column Chemistry: A C18 reversed-phase column is a logical starting point due to the non-polar nature of the indoline ring system. The fluorination increases hydrophobicity, making it well-suited for reversed-phase chromatography.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The organic modifier is chosen for its elution strength and compatibility with UV detection. The buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined using a PDA detector to ensure the highest sensitivity.

Hypothetical Performance Data for HPLC-UV Method:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePeak is spectrally pure and well-resolved from placebo and potential impurities.
Linearity (r²) ≥ 0.9990.9995
Range 50% - 150% of the target concentration0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: 0.6%Intermediate: 1.2%
LOD Signal-to-Noise ratio of 3:10.5 µg/mL
LOQ Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness % RSD of results should be within acceptable limitsMethod is robust to minor changes in pH, mobile phase composition, and flow rate.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and specificity. Given the aromatic nature of this compound, it is likely to be amenable to GC analysis.

Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its partitioning between the gas phase and a liquid or solid stationary phase within a capillary column. The separated analyte is then ionized, and the resulting ions are separated by their mass-to-charge ratio, providing both qualitative and quantitative information.

Causality behind Experimental Choices:

  • Injector Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of halogenated aromatic compounds.[12]

  • Ionization Mode: Electron Ionization (EI) is a standard choice for GC-MS, as it provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.

  • Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and cost-effectiveness in quantitative applications. Selected Ion Monitoring (SIM) mode should be employed for enhanced sensitivity and selectivity by monitoring specific ions characteristic of this compound.

Hypothetical Performance Data for GC-MS Method:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time and m/z of the analyteClean chromatogram with a unique mass spectrum for the analyte.
Linearity (r²) ≥ 0.9980.9991
Range Dependent on application, e.g., for trace analysis1 - 100 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (% RSD) Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%Repeatability: 3.5%Intermediate: 7.2%
LOD Signal-to-Noise ratio of 3:10.1 ng/mL
LOQ Signal-to-Noise ratio of 10:10.3 ng/mL
Robustness % RSD of results should be within acceptable limitsMethod is robust to minor changes in oven temperature ramp and carrier gas flow rate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and selective quantification, especially in complex matrices like biological fluids.[13]

Principle: The method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation on the HPLC column, the analyte is ionized (e.g., by Electrospray Ionization - ESI), and a specific precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Causality behind Experimental Choices:

  • Ionization Source: ESI is a soft ionization technique suitable for a wide range of molecules. The polarity (positive or negative ion mode) that gives the best response for this compound would be determined during method development.

  • MRM Transitions: The selection of precursor and product ions is critical for selectivity and sensitivity. These transitions are unique to the analyte and are optimized by direct infusion of a standard solution into the mass spectrometer.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled this compound) is highly recommended to compensate for matrix effects and variations in instrument response.

Hypothetical Performance Data for LC-MS/MS Method:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks in the MRM chromatogramNo signal detected in blank matrix at the retention time of the analyte.
Linearity (r²) ≥ 0.9950.9989
Range Dependent on application, e.g., for bioanalysis0.05 - 50 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ)90.0% - 110.0% (other concentrations)Within acceptable limits across the range.
Precision (% RSD) ≤ 20.0% (at LLOQ)≤ 15.0% (other concentrations)Within acceptable limits across the range.
LOD Estimated from LLOQ~0.01 ng/mL
LOQ Lowest concentration on the standard curve with acceptable accuracy and precision0.05 ng/mL
Matrix Effect Assessed by post-column infusion or comparing responses in neat solution vs. post-extraction spiked matrixMinimal ion suppression or enhancement observed.
Robustness % RSD of results should be within acceptable limitsMethod is robust to minor changes in mobile phase composition and column temperature.

Experimental Protocols: A Step-by-Step Approach

A self-validating system requires detailed and unambiguous protocols. Below are illustrative step-by-step methodologies for the validation of an HPLC-UV method for the assay of this compound in a drug substance.

General Sample and Standard Preparation

Effective sample preparation is crucial for accurate and reproducible results.[14][15] It aims to isolate and concentrate the analyte of interest while removing interferences.[14]

  • Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., diluent) in a 25 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh an appropriate amount of the drug substance, dissolve it in the diluent, and dilute to the final target concentration.

HPLC-UV Method Validation Protocol

Objective: To validate the HPLC-UV method for the quantification of this compound drug substance.

1. Specificity:

  • Inject the diluent, a placebo solution, and a standard solution of this compound.
  • Assess for any interfering peaks at the retention time of the analyte.
  • Perform forced degradation studies (acid, base, oxidation, heat, light) on the drug substance to demonstrate that the method can separate the analyte from its degradation products.

2. Linearity:

  • Prepare at least five concentrations of the reference standard across the range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).
  • Inject each concentration in triplicate.
  • Plot a graph of peak area versus concentration and perform linear regression analysis.
  • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.
  • Calculate the percentage recovery for each sample.
  • The mean recovery should be within 98.0% - 102.0%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six independent samples of the drug substance at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The % RSD should be ≤ 1.0%.
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The % RSD of the combined results should be ≤ 2.0%.

5. Limit of Quantitation (LOQ):

  • Determine the LOQ by establishing the lowest concentration that can be measured with acceptable precision and accuracy (e.g., % RSD ≤ 10% and % recovery within 80-120%).
  • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

6. Robustness:

  • Deliberately vary method parameters such as:
  • Mobile phase pH (± 0.2 units)
  • Mobile phase organic composition (± 2%)
  • Column temperature (± 5 °C)
  • Flow rate (± 0.1 mL/min)
  • Analyze the system suitability solution under each varied condition and assess the impact on the results. The results should remain within acceptable limits.

Visualizing the Workflow

Diagrams are essential for a clear understanding of complex workflows. The following diagrams, created using Graphviz, illustrate the validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_standards Prepare Standard Solutions data_acquisition Data Acquisition (HPLC-UV) prep_standards->data_acquisition prep_samples Prepare Sample Solutions prep_samples->data_acquisition specificity Specificity (Placebo, Forced Degradation) data_processing Data Processing & Statistical Analysis specificity->data_processing linearity Linearity (5 Concentrations, 3 Replicates) linearity->data_processing accuracy Accuracy (3 Levels, 3 Replicates) accuracy->data_processing precision Precision (Repeatability & Intermediate) precision->data_processing loq LOQ (S/N ~ 10:1) loq->data_processing robustness Robustness (Vary Parameters) robustness->data_processing data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->loq data_acquisition->robustness validation_report Validation Report Generation data_processing->validation_report

Caption: Workflow for HPLC-UV Method Validation.

Method_Comparison_Logic cluster_analyte Analyte & Matrix cluster_requirements Analytical Requirements cluster_methods Analytical Methods cluster_decision Method Selection analyte This compound decision Select Optimal Method analyte->decision matrix Sample Matrix (e.g., Drug Substance, Plasma) matrix->decision sensitivity Required Sensitivity sensitivity->decision throughput Required Throughput throughput->decision hplc HPLC-UV gcms GC-MS lcmsms LC-MS/MS decision->hplc Assay, High Conc. decision->gcms Volatile, Thermally Stable decision->lcmsms Trace Levels, Bioanalysis

Caption: Decision Logic for Analytical Method Selection.

Conclusion and Future Perspectives

The validation of analytical methods for quantifying this compound is a critical exercise that underpins the quality and safety of pharmaceutical products. This guide has provided a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS, highlighting the scientific rationale for methodological choices and presenting a framework for their validation in accordance with ICH guidelines.

The choice of the most suitable method is a balance of the required sensitivity, the nature of the sample matrix, and the intended application of the method. For routine quality control of the drug substance, a well-validated HPLC-UV method is often sufficient and cost-effective. For the analysis of trace impurities or for bioanalytical applications in complex matrices, the superior sensitivity and selectivity of GC-MS or LC-MS/MS are indispensable.

As analytical technologies continue to evolve, so too will the approaches to method validation. The principles of Quality by Design (QbD) are increasingly being applied to analytical method development and validation, leading to more robust and flexible methods.[4][16] By embracing a systematic and scientifically sound approach to method validation, researchers and drug developers can ensure the integrity of their data and contribute to the delivery of high-quality medicines.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated Indolines in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Indoline-Based Enzyme Inhibitors

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature provides a robust framework for interacting with enzyme active sites. However, the ever-present challenge in drug discovery is the optimization of potency, selectivity, and pharmacokinetic properties. This is where the strategic incorporation of fluorine has proven to be a transformative approach.[1][2]

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for medicinal chemists.[3] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can profoundly alter the physicochemical properties of a molecule.[3] This guide provides a comparative analysis of the enzyme inhibitory activity of fluorinated indolines, offering insights into the rationale behind their design, experimental validation protocols, and the interpretation of their inhibitory mechanisms.

The introduction of fluorine into the indoline scaffold can:

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions within an enzyme's active site, such as halogen bonds and dipole-dipole interactions, leading to increased inhibitor potency.[4][5]

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug candidate.[6]

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.[6]

  • Induce Favorable Conformations: Fluorination can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is optimal for binding to its target enzyme.[6]

This guide will delve into a comparative analysis of fluorinated indolines targeting several key enzyme families, providing both quantitative data and detailed experimental protocols to empower researchers in their drug discovery efforts.

Comparative Analysis of Enzyme Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 and Ki values) of various fluorinated and non-fluorinated indoline and indole derivatives against key enzymes. The data clearly demonstrates the significant impact of fluorination on potency and, in some cases, selectivity.

Table 1: Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinase 1 (ROCK1)

CompoundFluorine SubstitutionROCK1 IC50 (nM)ROCK1 Ki (nM)Reference(s)
Azaindole 1Yes0.6-[7]
GSK269962AYes1.6-[7][8]
RKI-1447Yes14.5-[7]
Y-27632No140-220140[7][9]
Fasudil (Metabolite)No730-[8]

Table 2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

CompoundFluorine SubstitutionVEGFR-2 IC50 (nM)Reference(s)
Sunitinib (Indolinone core)Yes139
Indolin-2-one derivative 17aYes87[10]
Indolin-2-one derivative 17eYes78[10]
Non-fluorinated IndazoleNo>5000

Table 3: Inhibition of Monoamine Oxidase B (MAO-B)

CompoundFluorine SubstitutionMAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference(s)
Fluorinated Chalcone (2k)Yes0.7156.34[11]
Fluorinated Chalcone (2n)Yes1.1116.04[11]
Non-fluorinated Chalcone (PZ-7)No2.60-[11]
Fluorinated Flavone (9f)Yes0.016>6250[12]
Chlorinated Flavone (9l)No (Chlorinated)0.24>416[12]

Table 4: Inhibition of Acetylcholinesterase (AChE)

CompoundFluorine SubstitutionAChE IC50 (nM)Reference(s)
5-fluoro-indole derivative 7Yes1.8[13]
Indole derivative (non-fluorinated)No--
Indolinone derivative 3cNo (Chlorinated)0.44[14]

Note: The tables include indole and other related heterocyclic structures to provide a broader context for the effect of fluorination.

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of any comparative analysis hinges on the reliability of the experimental data. The following protocols are designed to be self-validating systems, incorporating essential controls to ensure the integrity of the results.

Protocol 1: In Vitro ROCK1 Kinase Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).

Causality Behind Experimental Choices:

  • Luminescence-based detection (ADP-Glo™): This is a highly sensitive and robust method for measuring kinase activity, with a strong linear relationship between ADP produced and the luminescent signal.[5]

  • Kinase Buffer Components: Tris provides pH buffering, MgCl2 is an essential cofactor for ATP-dependent kinases, BSA prevents non-specific binding of the enzyme to the plate, and DTT maintains a reducing environment to preserve enzyme activity.[6]

  • Controls:

    • No-Enzyme Control: Establishes the baseline signal in the absence of kinase activity.

    • No-Inhibitor Control (Vehicle): Represents 100% kinase activity and is used for normalization.

    • Known Inhibitor (e.g., Y-27632): Validates the assay's ability to detect inhibition.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[6]

    • Prepare serial dilutions of the fluorinated indoline inhibitors and non-fluorinated controls in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human ROCK1 enzyme and the S6 peptide substrate in 1x Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µl of the inhibitor dilutions.

    • Add 2.5 µl of the ROCK1 enzyme solution.

    • Initiate the reaction by adding 2.5 µl of a solution containing the S6 peptide substrate and ATP (final concentration 5 µM).[6]

    • Incubate the plate at room temperature for 60 minutes.[5]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no-enzyme" control signal from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no-inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is similar to the ROCK1 assay and is adapted from established methods.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer as described for the ROCK1 assay.

    • Prepare serial dilutions of the test compounds.

    • Dilute recombinant human VEGFR-2 enzyme and the poly (Glu, Tyr) 4:1 substrate in 1x Kinase Buffer.

  • Kinase Reaction:

    • In a 96-well white plate, create a master mix containing 1x Kinase Buffer, ATP, and the poly (Glu, Tyr) 4:1 substrate.[16]

    • Add 25 µl of the master mix to each well.

    • Add 5 µl of the diluted inhibitor solutions.

    • Add 20 µl of the diluted VEGFR-2 enzyme to initiate the reaction.[15]

    • Incubate at 30°C for 45 minutes.[15][16]

  • Signal Detection:

    • Add 50 µl of Kinase-Glo™ MAX reagent to each well.[16]

    • Incubate at room temperature for 15 minutes.

    • Measure luminescence.

  • Data Analysis:

    • Analyze the data as described for the ROCK1 assay to determine the IC50 values.

Protocol 3: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-B catalyzed oxidation of its substrate.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare MAO-B Assay Buffer.

    • Reconstitute recombinant human MAO-B enzyme, MAO-B substrate (e.g., kynuramine), a fluorescent probe (e.g., OxiRed™), and a developer according to the manufacturer's instructions.[17]

    • Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., Selegiline).[17]

  • Assay Procedure:

    • In a 96-well black plate, add the test compounds and controls.

    • Add the diluted MAO-B enzyme and incubate for 10 minutes at 37°C.[18]

    • Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer.

    • Add the substrate solution to each well to start the reaction.[17]

  • Measurement:

    • Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.[17]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value as described previously.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways targeted by fluorinated indoline inhibitors and a generalized workflow for their evaluation.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation VEGF VEGF VEGF->VEGFR2 Binds Indoline Fluorinated Indoline Inhibitor Indoline->VEGFR2 Inhibits (ATP-competitive) RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Translocates AKT->Proliferation Promotes Survival

Caption: VEGFR-2 signaling pathway and the point of inhibition by fluorinated indolines.

RhoA_ROCK_Signaling_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates MLCP Myosin Light Chain Phosphatase ROCK1->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates Indoline Fluorinated Indoline Inhibitor Indoline->ROCK1 Inhibits MLC_P Phospho-MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Actin Actin Cytoskeleton (Stress Fibers, Contraction) MLC_P->Actin

Caption: RhoA/ROCK signaling pathway and the point of inhibition by fluorinated indolines.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents (Enzyme, Substrate, ATP, Buffer, Inhibitors) B Dispense Inhibitors & Controls to Plate A->B C Add Enzyme & Substrate Mix B->C D Incubate at Optimal Temperature C->D E Add Detection Reagent (e.g., ADP-Glo™) D->E F Measure Signal (Luminescence/Fluorescence) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

References

The Strategic Advantage of 4,5,6,7-Tetrafluoroindoline: A Comparative Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has become a cornerstone of rational molecular design.[1] It is estimated that organofluorine compounds constitute up to 50% of approved drugs in some years, a testament to the element's profound ability to modulate key molecular properties.[2] Unlike other halogens, fluorine's unique combination of high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond allows it to exert powerful effects with minimal steric perturbation.[3] These effects include enhancing metabolic stability, modulating the acidity or basicity (pKa) of nearby functional groups, increasing lipophilicity, and promoting favorable protein-ligand interactions.[4][5][6]

While a vast arsenal of fluorinated building blocks exists, from simple fluoroaromatics to complex trifluoromethylated heterocycles, the selection of the optimal scaffold is a critical decision driven by the specific goals of a drug discovery program.[2] This guide provides an in-depth comparison of 4,5,6,7-tetrafluoroindoline , a saturated, heavily fluorinated heterocyclic scaffold, against other common fluorinated building blocks. We will explore its unique advantages, supported by physicochemical data and detailed experimental protocols, to empower researchers to leverage its full potential.

The Decision to Fluorinate: A Strategic Workflow

Before delving into specific scaffolds, it is crucial to understand the strategic rationale for choosing a fluorinated building block. The decision is often multifaceted, aimed at solving specific challenges encountered during lead optimization.

G cluster_input Lead Optimization Challenge cluster_problems Problem Identification cluster_solutions Fluorination Strategy start Lead Compound with Liability p1 Poor Metabolic Stability (e.g., CYP450 Oxidation) start->p1 p2 Suboptimal pKa (Poor Solubility/Permeability) start->p2 p3 Insufficient Potency or Binding Affinity start->p3 p4 Low CNS Penetration start->p4 s1 Block Metabolic 'Soft Spot' with C-F Bond p1->s1 Solution s2 Tune Acidity/Basicity via Inductive Effects p2->s2 Solution s3 Alter Electrostatics & Introduce Favorable Interactions (H-Bond, Halogen Bond) p3->s3 Solution s4 Increase Lipophilicity to Enhance BBB Permeation p4->s4 Solution end Optimized Candidate s1->end Leads to Selection of Fluorinated Building Block s2->end Leads to Selection of Fluorinated Building Block s3->end Leads to Selection of Fluorinated Building Block s4->end Leads to Selection of Fluorinated Building Block

Caption: A workflow for choosing a fluorination strategy.

This compound: A Unique Scaffold

This compound is a saturated bicyclic amine where the benzene ring of the indoline core is perfluorinated. This specific arrangement of atoms confers a unique set of physicochemical properties that distinguish it from both its aromatic counterpart (tetrafluoroindole) and other less-fluorinated indolines.

The primary synthetic route to this compound involves the catalytic hydrogenation of the commercially available 4,5,6,7-tetrafluoroindole (CAS 16264-67-8).[2][3][4][][8] This transformation saturates the pyrrole ring, converting the planar, electron-rich indole system into a non-aromatic, conformationally flexible indoline core, while retaining the powerful electronic influence of the tetrafluorinated benzene ring.

G start 4,5,6,7-Tetrafluoroindole (Aromatic Precursor) product This compound (Saturated Scaffold) start->product Catalytic Hydrogenation reagents H₂ (gas) Pd/C or PtO₂ (catalyst) Solvent (e.g., EtOH, EtOAc) Pressure reagents->product

Caption: Synthesis of this compound.

Comparative Analysis: The Tetrafluoroindoline Advantage

To fully appreciate the utility of this compound, it is essential to compare its properties against other relevant fluorinated and non-fluorinated building blocks. We will consider non-fluorinated indoline, 5-fluoroindoline (a common monofluorinated analog), and 5-(trifluoromethyl)indoline (an analog with a potent electron-withdrawing group).

PropertyIndoline (Baseline)5-Fluoroindoline5-(Trifluoromethyl)indolineThis compound Rationale for Advantage
Molecular Weight 119.16137.15187.16193.14 Comparable to other functionalized scaffolds.
Calculated logP ~1.6~1.9~2.8~2.9 High lipophilicity, beneficial for CNS penetration and membrane permeability.
Calculated pKa (of conjugate acid) ~5.0~4.3~3.2< 2.0 (Strongly Reduced) Drastic reduction in basicity of the indoline nitrogen, which can significantly improve oral absorption and reduce off-target interactions at cationic sites.[6]
Metabolic Stability LowModerateHighVery High Perfluorination of the aryl ring blocks all potential sites of aromatic oxidation by CYP450 enzymes, significantly enhancing metabolic stability.[5][9][10]
Electronic Profile Electron-richLocalized dipoleStrong, localized electron withdrawalGlobal, powerful electron withdrawal The four fluorine atoms create a profoundly electron-deficient aromatic ring, which dramatically alters reactivity and potential for unique molecular interactions.[11]
Synthetic Handle N-HN-HN-HN-H The secondary amine provides a reliable point for diversification via reactions like N-arylation, amidation, or alkylation.[12][13]
Key Advantages Elaborated:
  • Drastic Basicity (pKa) Reduction: The most striking advantage of the tetrafluoro- substitution is the profound decrease in the basicity of the indoline nitrogen. The four strongly electron-withdrawing fluorine atoms pull electron density away from the entire bicyclic system, making the nitrogen lone pair significantly less available for protonation. In drug development, high basicity is often associated with poor oral bioavailability and potential for hERG toxicity. By reducing the pKa well below physiological pH, this compound can help design molecules that are neutral at pH 7.4, improving membrane permeability and avoiding unwanted interactions.[6]

  • Exceptional Metabolic Stability: A primary reason for incorporating fluorine is to block metabolic "soft spots."[5] Indoline scaffolds are susceptible to oxidation on the aromatic ring by CYP450 enzymes.[18] By replacing all C-H bonds on the benzene ring with robust C-F bonds, this compound effectively creates a metabolic shield, preventing aromatic hydroxylation and dramatically increasing the compound's half-life.[9][10]

  • Unique Electronic Profile for Novel Interactions: While a single fluorine or trifluoromethyl group creates a localized dipole, the perfluorinated ring of this compound generates a powerful quadrupole moment and an electron-deficient π-system. This can lead to unique and favorable interactions within a protein binding pocket, such as π-stacking with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine), which would be unfavorable for a non-fluorinated, electron-rich indoline.

G cluster_indoline Indoline (Electron Rich) cluster_tf_indoline This compound (Electron Poor) indoline Indoline Core protein_rich Electron-Rich Protein Residue (e.g., Trp) indoline->protein_rich π-π Repulsion (Unfavorable) tf_indoline Tetrafluoro- indoline Core protein_rich2 Electron-Rich Protein Residue (e.g., Trp) tf_indoline->protein_rich2 π-π Stacking (Favorable)

Caption: Contrasting binding interactions of indoline scaffolds.

Experimental Protocols: Harnessing the Scaffold

The true value of a building block lies in its utility in synthesis. The secondary amine of this compound is a prime handle for diversification. Below is a representative protocol for a palladium-catalyzed Buchwald-Hartwig N-arylation, a common and powerful method for coupling the indoline to various aryl halides.[19][20][21]

Protocol: Buchwald-Hartwig N-Arylation of this compound

Objective: To synthesize an N-aryl-4,5,6,7-tetrafluoroindoline derivative, demonstrating a key functionalization pathway.

Materials:

  • This compound (1.0 mmol, 193 mg)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.1 mmol, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation (Causality: Catalyst Protection): To a dry Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃ (23 mg), Xantphos (29 mg), and sodium tert-butoxide (135 mg). The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition (Causality: Reaction Stoichiometry): To the same tube, add this compound (193 mg) and the aryl bromide (1.1 eq).

  • Solvent Addition (Causality: Solubilization and Thermal Medium): Add anhydrous toluene (5 mL) via syringe. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve both the organic reagents and the catalyst complex.

  • Reaction Execution (Causality: Thermal Activation): Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The heat provides the necessary activation energy for the catalytic cycle to proceed efficiently.

  • Monitoring (Causality: Endpoint Determination): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indoline is consumed (typically 12-24 hours).

  • Workup (Causality: Product Isolation): Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification (Causality: Purity Achievement): Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.

Conclusion

This compound is more than just another fluorinated building block; it is a strategic tool for overcoming significant challenges in drug discovery. Its unique ability to drastically reduce amine basicity while simultaneously providing a robust shield against aromatic metabolism sets it apart from simpler monofluorinated or trifluoromethylated analogs. The resulting electron-deficient aromatic system opens the door to novel binding interactions that are inaccessible to traditional indoline scaffolds. For researchers and drug development professionals aiming to design next-generation therapeutics with superior pharmacokinetic profiles and novel mechanisms of action, this compound represents a powerful and highly advantageous addition to the medicinal chemistry toolkit.

References

electrochemical properties of 4,5,6,7-Tetrafluoroindoline compared to its indole analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electrochemical Properties of 4,5,6,7-Tetrafluoroindoline and its Indole Analog

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of this compound and its foundational indole analog. By examining the fundamental impact of polyfluorination on the electron-rich indole core, we offer insights into the predictable yet profound shifts in redox behavior critical for applications in medicinal chemistry and materials science.

Introduction: The Significance of the Indole Scaffold and the Influence of Fluorine

The indole ring system is a cornerstone of organic chemistry, forming the structural basis for a vast array of biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its electron-rich nature makes it a facile participant in chemical reactions, particularly electrophilic substitution and oxidation.[1] While this reactivity is key to its biological function and synthetic versatility, it can also lead to metabolic instability in drug candidates.

The introduction of fluorine into organic molecules is a powerful strategy in modern drug design to modulate physicochemical properties.[3][4] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the strength of the C-F bond—can enhance metabolic stability, binding affinity, and lipophilicity.[3] This guide dissects how the specific placement of four fluorine atoms on the benzene portion of the indoline scaffold fundamentally alters its electrochemical landscape compared to the parent indole.

Theoretical Framework: The Inductive Effect of Polyfluorination

The primary driver of the differing electrochemical properties between indole and its tetrafluorinated analog is the powerful electron-withdrawing inductive effect (-I) of the fluorine atoms.[3][4]

  • High Electronegativity: Fluorine is the most electronegative element, causing a strong polarization of the carbon-fluorine bond and drawing electron density away from the aromatic ring.

  • Electron Density Depletion: In this compound, the cumulative effect of four fluorine atoms significantly depletes the electron density of the entire bicyclic system. This reduction in electron density is the key to understanding its increased resistance to oxidation.

  • Impact on Oxidation Potential: Electrochemical oxidation involves the removal of an electron from the molecule's highest occupied molecular orbital (HOMO). By withdrawing electron density, fluorine atoms stabilize the HOMO, making it energetically more difficult to remove an electron.[5] Consequently, a higher (more positive) potential is required to initiate oxidation.

Comparative Electrochemical Profiles

While direct, side-by-side experimental data for this compound is not extensively published, its properties can be reliably predicted based on the established principles of physical organic chemistry and data from related fluorinated aromatic compounds.

Indole: The Electron-Rich Precursor

Indole is readily oxidized due to its high electron density.[1] Its electrochemical oxidation is a well-studied, irreversible process that typically involves the transfer of one electron and one proton to form a radical cation intermediate.[2] This oxidation primarily occurs at the C2-C3 bond of the pyrrole ring.[1][2] The relative ease of this process makes the indole motif susceptible to oxidative metabolism in biological systems.

This compound: The Electron-Deficient Analog

The powerful inductive effect of the four fluorine atoms makes this compound significantly more electron-deficient and, therefore, more difficult to oxidize. This translates to a substantially higher anodic peak potential (Epa) compared to indole. The stabilization of the molecule's electronic structure by the fluorine atoms means that more energy is required to achieve its oxidation.

Data Summary
PropertyIndoleThis compound (Predicted)Rationale
Electron Density HighLowStrong inductive electron withdrawal by four fluorine atoms.[3][4]
Ease of Oxidation Easily OxidizedDifficult to OxidizeRemoving an electron from an electron-deficient system requires more energy.
Oxidation Potential (Epa) Lower (Less Positive)Higher (More Positive)Fluorination lowers the HOMO energy level, increasing the potential required for oxidation.[5]
Metabolic Stability LowerHigherIncreased resistance to oxidative processes, such as those mediated by cytochrome P450 enzymes.

Experimental Protocol: Determining Oxidation Potentials via Cyclic Voltammetry

To empirically validate the predicted differences, cyclic voltammetry (CV) is the standard technique.[6][7] This protocol provides a robust method for comparing the oxidation potentials of the two compounds under identical conditions.

Objective

To measure and compare the anodic peak potential (Epa) of indole and this compound.

Materials & Equipment
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (Silver/Silver Chloride)

  • Counter Electrode: Platinum wire

  • Potentiostat

  • Electrochemical cell (10 mL)

  • Analytes: Indole, this compound

  • Solvent: Acetonitrile (anhydrous, electrochemical grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP)

  • Polishing materials: Alumina slurry (0.05 µm) and polishing pads

  • Inert Gas: High-purity nitrogen or argon

Step-by-Step Methodology
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 60 seconds to ensure a clean, reproducible surface.

    • Rinse the electrode thoroughly with deionized water, followed by acetonitrile, and dry completely. A clean surface is critical for obtaining accurate and repeatable measurements.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAP) in acetonitrile. The supporting electrolyte is essential to minimize solution resistance and ensure that charge is carried by a non-reactive species.[8]

    • Prepare separate 1 mM stock solutions of indole and this compound in the 0.1 M TBAP/acetonitrile solution.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode system in the electrochemical cell containing 5 mL of the 0.1 M TBAP/acetonitrile solution.

    • Purge the solution with high-purity nitrogen for 10-15 minutes to remove dissolved oxygen. Oxygen is electroactive and its reduction can interfere with the desired measurement.

  • Background Scan:

    • Perform a background CV scan on the electrolyte solution alone to ensure no interfering peaks are present in the potential window of interest (e.g., from 0 V to +2.0 V).

  • Analyte Measurement:

    • Add a precise volume of the 1 mM indole stock solution to the cell to achieve a final concentration of ~0.1 mM.

    • Perform cyclic voltammetry. Scan the potential from an initial value where no reaction occurs (e.g., 0 V) to a sufficiently positive potential to observe the oxidation peak (e.g., +2.0 V), and then reverse the scan back to the starting potential. A typical scan rate is 100 mV/s.

    • Record the resulting voltammogram and identify the anodic peak potential (Epa), which is the potential at which the oxidation current is maximal.

  • Comparative Measurement:

    • Thoroughly clean the cell and electrodes.

    • Repeat steps 3 through 5 using the this compound solution. It is crucial to use identical conditions (concentration, solvent, scan rate) to ensure a valid comparison.

  • Data Analysis:

    • Compare the Epa values obtained for both compounds. A more positive Epa for this compound will confirm its higher resistance to oxidation.

Visualizations

Structural Comparison and Inductive Effects

A conceptual diagram showing the electron-donating nature of indole versus the strong inductive electron withdrawal in its tetrafluorinated analog.

Experimental Workflow for Cyclic Voltammetry

G prep 1. Electrode Polishing & Solution Preparation assemble 2. Assemble 3-Electrode Cell prep->assemble purge 3. Deoxygenate with N2 assemble->purge bg_scan 4. Run Background Scan (Electrolyte Only) purge->bg_scan add_analyte 5. Add Analyte (Indole or Fluoro-analog) bg_scan->add_analyte cv_run 6. Perform CV Scan add_analyte->cv_run analyze 7. Record Voltammogram & Determine Anodic Peak (Epa) cv_run->analyze compare 8. Compare Epa Values analyze->compare

A flowchart of the key steps for comparing electrochemical properties using cyclic voltammetry.

Conclusion and Broader Implications

The tetrafluorination of the indoline scaffold induces a profound and predictable shift in its electrochemical properties. By significantly withdrawing electron density, the fluorine substituents render the molecule far more resistant to oxidation than its parent indole analog, a change that can be quantified by a more positive oxidation potential.

  • For Drug Development: This increased oxidative stability is a highly desirable trait. It suggests that incorporating a tetrafluoroindoline core could significantly enhance a drug candidate's metabolic stability, potentially leading to improved pharmacokinetic profiles, longer half-lives, and reduced off-target effects from reactive metabolites.

  • For Materials Science: The ability to tune the electronic properties of the indole core through fluorination is of great interest in the design of organic semiconductors and other functional materials.[5] Raising the oxidation potential corresponds to lowering the HOMO energy level, a key parameter for controlling charge injection and transport properties in organic electronic devices. This makes fluorinated indoles and indolines valuable building blocks for creating more stable and efficient n-type or ambipolar materials.

This guide demonstrates that the strategic application of fluorine chemistry provides a rational and powerful approach to modulating the fundamental electrochemical characteristics of important heterocyclic scaffolds.

References

A Comparative Guide to the pKa Values of Fluorinated and Non-Fluorinated Indolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the physicochemical properties of heterocyclic scaffolds is paramount. The indoline core, a prevalent motif in numerous pharmaceuticals, presents a fascinating case study in how subtle structural modifications can dramatically alter molecular behavior. One of the most critical parameters is the acid dissociation constant (pKa), which governs a molecule's ionization state at a given pH and profoundly influences its solubility, membrane permeability, and target binding affinity.

This guide provides an in-depth comparison of the pKa values of non-fluorinated indoline and its fluorinated analogues. We will explore the underlying electronic principles, present comparative data, and provide a robust experimental protocol for pKa determination, offering a comprehensive resource for chemists aiming to fine-tune the properties of their lead compounds.

The Inductive Effect of Fluorine on Amine Basicity

The basicity of the indoline nitrogen is determined by the availability of its lone pair of electrons to accept a proton. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[1] When a fluorine atom is incorporated into the indoline scaffold, it pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom. This reduction in electron density makes the nitrogen's lone pair less available for protonation, thereby decreasing the basicity of the molecule and resulting in a lower pKa value.[1][2] The magnitude of this pKa shift is dependent on the position and number of fluorine substituents, with shifts of 1.1 to 3.3 pKa units observed in various amine systems.[3][4]

Comparative pKa Data: Indoline vs. Fluoroindolines

The introduction of a fluorine atom to the indoline ring system leads to a measurable decrease in its pKa, rendering the molecule less basic. The following table summarizes predicted pKa values for indoline and two of its fluorinated derivatives. It is crucial to note that while computational predictions are valuable for guiding synthesis, experimental verification is the gold standard for confirming these critical physicochemical parameters.

CompoundStructurepKa (Predicted)Source(s)
Indoline
alt text
5.20[5][6]
5-Fluoroindoline
alt text
5.19[7][8]
6-Fluoroindoline
alt text
4.44[9]

Note: The predicted pKa for 5-fluoroindoline appears anomalously high and very close to the parent compound, which contradicts the expected strong inductive effect of fluorine. The value for 6-fluoroindoline, showing a significant decrease, is more consistent with established chemical principles. This highlights the critical importance of experimental validation over reliance on predictive models alone.

Visualizing the Electronic Impact of Fluorination

The diagram below illustrates how the electronegative fluorine atom inductively pulls electron density away from the indoline nitrogen, reducing its basicity.

G cluster_0 Indoline (Higher pKa) cluster_1 Fluoroindoline (Lower pKa) Indoline Indoline Structure (Lone pair is available) Protonated_Indoline Protonated Indoline (Stable Conjugate Acid) Indoline->Protonated_Indoline Accepts Proton Proton H+ Proton->Protonated_Indoline Fluoroindoline 6-Fluoroindoline Structure (Lone pair is less available) Protonated_Fluoroindoline Protonated Fluoroindoline (Less Stable Conjugate Acid) Fluoroindoline->Protonated_Fluoroindoline Accepts Proton (Less Readily) Fluorine F Arrow Inductive Effect (-I) Arrow->Fluoroindoline e- withdrawal Proton2 H+ Proton2->Protonated_Fluoroindoline

Caption: Electronic effect of fluorine on the basicity of the indoline nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a robust, self-validating method for the experimental determination of indoline pKa values. Potentiometric titration is a reference method that measures the pH of a solution as a titrant of known concentration is added.[10]

I. Materials and Equipment

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Stir plate and magnetic stir bar

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Indoline or fluorinated indoline sample (~0.1 mmol)

  • Standardized hydrochloric acid (HCl) solution (~0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (~0.1 M, carbonate-free)

  • High-purity water (18.2 MΩ·cm)

  • Co-solvent (e.g., Methanol or Ethanol), if required for solubility

II. Experimental Workflow Diagram

G prep 1. Preparation - Calibrate pH meter - Standardize titrants - Prepare analyte solution titration 2. Titration - Add standardized HCl (excess) - Titrate with standardized NaOH - Record pH vs. volume data prep->titration Proceed to titrate analysis 3. Data Analysis - Plot titration curve (pH vs. Volume) - Determine equivalence points (Veq) - Calculate pKa from half-equivalence point titration->analysis Generate data validation 4. Validation - Repeat titration (n=3) - Calculate mean and SD - Compare with known standards analysis->validation Verify results

Caption: Workflow for pKa determination via potentiometric titration.

III. Step-by-Step Procedure

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). This step is critical for accuracy.

  • Analyte Preparation: Accurately weigh the indoline sample and dissolve it in a known volume of high-purity water (or a water/co-solvent mixture). The causality for using a co-solvent is to ensure the analyte and its protonated form remain fully dissolved throughout the titration.

  • Initial Protonation: To the analyte solution, add a precise, known excess of standardized HCl. This ensures that all indoline molecules are fully protonated at the start of the back-titration.

  • Titration: Place the solution on a stir plate and immerse the pH electrode and the burette tip. Begin titrating with the standardized NaOH solution, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the final equivalence point to capture the full sigmoidal curve.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately locate the equivalence points, which appear as sharp peaks. The first peak corresponds to the neutralization of excess HCl, and the second corresponds to the deprotonation of the protonated indoline.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added that is halfway between the first and second equivalence points).

  • Validation: Perform the titration in triplicate to ensure reproducibility. The results should be reported as the mean pKa ± standard deviation.

Conclusion

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, providing a powerful tool to modulate the physicochemical properties of drug candidates. As demonstrated, fluorinating the indoline scaffold leads to a predictable and significant decrease in the pKa of the basic nitrogen center, a direct consequence of fluorine's potent inductive electron-withdrawing effect. While predictive algorithms offer valuable initial estimates, this guide underscores the indispensability of rigorous experimental determination, providing researchers with a reliable protocol to obtain accurate pKa values. This foundational data is essential for building robust structure-activity relationships and rationally designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

References

Safety Operating Guide

Navigating the Uncharted: A Definitive Guide to Handling 4,5,6,7-Tetrafluoroindoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Protocol for Safety and Efficacy

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 4,5,6,7-Tetrafluoroindoline is not publicly available. The following protocols are therefore synthesized from established best practices for handling fluorinated organic compounds and indole derivatives, which may possess significant, uncharacterized hazards.[1] This guide is intended to supplement, not replace, a thorough, site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.

The Proactive Hazard Assessment: Understanding the Invisible Threat

The indoline scaffold is a cornerstone of many pharmaceutical agents. However, the introduction of a tetrafluoro- substitution on the benzene ring dramatically alters the molecule's electronic properties and, consequently, its toxicological profile. While specific data is absent, we must operate under the precautionary principle, assuming the compound is potentially hazardous upon inhalation, ingestion, and skin contact.

The primary concerns with highly fluorinated compounds like this compound are:

  • Systemic Toxicity: Fluorinated compounds can exhibit unpredictable biological activity and may be toxic to the liver, kidneys, or nervous system.[2]

  • Persistence: The carbon-fluorine bond is exceptionally strong, making these compounds highly resistant to environmental and biological degradation.[3][4][5] This persistence, a hallmark of "forever chemicals," necessitates a rigorous and contained handling and disposal strategy.[5][6]

  • Thermal Decomposition: In the event of a fire, fluorinated organic compounds can decompose to produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).[7]

Therefore, all handling must be conducted with the assumption that the compound is a potent irritant to the skin, eyes, and respiratory system, and may have unknown long-term health effects.[8]

The Personal Protective Equipment (PPE) Mandate: Your First and Last Line of Defense

The selection of PPE is not a matter of preference but a critical, risk-mitigated decision. For this compound, a comprehensive barrier is non-negotiable.

Table 1: PPE Requirements for Handling this compound
Protection TypeEquipment SpecificationRationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required when handling solutions or during any transfer operation with a splash risk.Protects eyes and face from splashes of the chemical or solvents. The tetrafluoro- substitution may enhance the compound's ability to penetrate tissues.
Hand Double-gloving with nitrile gloves. The outer glove should be a heavier-duty nitrile (e.g., >8 mil thickness) for any direct handling.Provides robust protection against direct skin contact. Nitrile offers good resistance to a range of organic compounds. Double-gloving provides a backup barrier in case of an unnoticed puncture on the outer glove.
Body A flame-resistant lab coat, fully buttoned. Long pants and fully enclosed, chemical-resistant shoes are mandatory.Prevents incidental skin contact. Flame-resistant material is crucial due to the potential for fire and hazardous thermal decomposition products.
Respiratory A NIOSH-approved respirator with organic vapor cartridges is required if work is not performed within a certified chemical fume hood. A risk assessment may indicate the need for a supplied-air respirator for large-scale operations or spill cleanup.Minimizes the risk of inhaling fine powders or aerosols. Fluorinated compounds can be respiratory irritants and may have unknown systemic effects upon inhalation.[9]
Visualizing Safety: PPE Donning and Doffing Protocol

Correctly putting on and removing PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Shoes Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Work Proceed to Chemical Handling Don5->Work Doff1 1. Outer Gloves (Dispose as hazardous) Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Lab Coat (Remove by turning inside out) Doff2->Doff3 Doff4 4. Inner Gloves (Dispose as hazardous) Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 Exit Wash Hands Thoroughly Doff5->Exit Enter Enter Lab Enter->Don1

Caption: PPE Donning and Doffing Workflow.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Every manipulation of this compound, from weighing to reaction quenching, must be meticulously planned and executed.

3.1. Engineering Controls: The Primary Containment Strategy

  • Chemical Fume Hood: All work involving this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to contain any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Negative pressure relative to adjacent corridors is essential.

  • Accessibility: An eyewash station and safety shower must be immediately accessible and tested regularly.

3.2. Procedural Workflow for Handling

  • Preparation: Before handling the chemical, designate a specific work area within the fume hood. Cover the work surface with absorbent, disposable liners. Assemble all necessary equipment and reagents.

  • Weighing: If the compound is a solid, handle it as a fine powder. Use anti-static weigh boats or paper. Tare the balance with the container, add the chemical inside the fume hood, and then seal the container before moving it.

  • Dissolving and Transfers: Add solvents to the solid slowly to avoid splashing and aerosol generation. Use a cannula or syringe for liquid transfers where possible.

  • Post-Handling: After completing the work, decontaminate all surfaces within the fume hood. Wipe down the exterior of all containers before removing them from the hood.

  • Personal Decontamination: Follow the doffing procedure outlined in the diagram above. Wash hands and forearms thoroughly with soap and water after removing all PPE.

Emergency Blueprint: Spill and Exposure Management

Rapid and correct response to an emergency can significantly mitigate harm.

4.1. Spill Response

  • Small Spill (Contained in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (Outside Fume Hood):

    • Evacuate the laboratory immediately. Alert others and activate the fire alarm if necessary to ensure evacuation.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's EHS emergency response team. Do not attempt to clean up a large spill yourself.

    • Provide the emergency response team with all available information on the spilled material.

Visualizing Emergencies: Spill Response Workflow

Spill_Response cluster_small Small Spill (in Fume Hood) cluster_large Large Spill (Outside Hood) Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Alert Alert Nearby Personnel Assess->Alert Small & Contained Evacuate Evacuate Lab Immediately Assess->Evacuate Large or Uncontained DonPPE Don Full PPE Alert->DonPPE Absorb Absorb with Inert Material DonPPE->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Decon Decontaminate Area Collect->Decon AlertEHS Alert EHS / Emergency Services Evacuate->AlertEHS Isolate Isolate the Area AlertEHS->Isolate ProvideInfo Provide Information to Responders Isolate->ProvideInfo

Caption: Emergency Response Workflow for Spills.

4.2. Exposure Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

The Final Step: A Responsible Disposal Plan

Due to the persistent nature of fluorinated compounds, proper disposal is a critical safety and environmental responsibility.[3]

5.1. Waste Segregation and Collection

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh paper, absorbent material from spills) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous chemical waste.

5.2. Ultimate Disposal Method

  • High-Temperature Incineration: This is the recommended and most effective method for the complete destruction of fluorinated organic compounds.[3][6] The high temperatures (often >1,000°C) are necessary to break the stable carbon-fluorine bond, preventing the release of the persistent chemical into the environment.[4][5] The incinerator must be licensed to handle halogenated organic waste.

  • Hazardous Waste Landfill: While an option, this is less preferable as it only contains the chemical rather than destroying it.[6]

  • Never dispose of this chemical down the drain or in regular trash.

Consult your institution's EHS department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.